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  • Product: (2-Methoxyphenyl)hydrazine dihydrochloride
  • CAS: 1251925-21-9

Core Science & Biosynthesis

Foundational

Mechanism of action of (2-Methoxyphenyl)hydrazine dihydrochloride in organic synthesis

An In-Depth Guide to the Mechanism and Application of (2-Methoxyphenyl)hydrazine in Organic Synthesis Introduction: The Strategic Importance of a Substituted Hydrazine (2-Methoxyphenyl)hydrazine dihydrochloride is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mechanism and Application of (2-Methoxyphenyl)hydrazine in Organic Synthesis

Introduction: The Strategic Importance of a Substituted Hydrazine

(2-Methoxyphenyl)hydrazine dihydrochloride is a highly valuable substituted arylhydrazine reagent in the arsenal of synthetic organic chemistry. While it may appear as a simple aromatic building block, its true utility lies in its function as a direct precursor to the 7-methoxyindole scaffold. Indole ring systems are foundational structures in a vast array of natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a topic of paramount importance.[1][2][3] The primary mechanism through which (2-Methoxyphenyl)hydrazine exerts its synthetic power is the Fischer indole synthesis, a venerable and remarkably versatile acid-catalyzed reaction discovered in 1883.[4] This guide will deconstruct the core mechanism of this reaction, explore the critical influence of the 2-methoxy substituent, provide practical experimental guidance, and offer insights grounded in established chemical principles. The dihydrochloride form of the reagent is a common commercial formulation, enhancing its stability and shelf-life for reliable use in laboratory settings.

Part 1: The Core Mechanism of Action — The Fischer Indole Synthesis

The Fischer indole synthesis is a robust method for constructing an indole ring by heating an arylhydrazone with a Brønsted or Lewis acid catalyst.[2][4][5] The reaction, when employing (2-Methoxyphenyl)hydrazine, proceeds through a well-established sequence of transformations, each facilitated by the acidic environment.

The universally accepted mechanism involves five key stages:

  • Phenylhydrazone Formation: The synthesis begins with the acid-catalyzed condensation of (2-Methoxyphenyl)hydrazine with an aldehyde or a ketone. This reaction forms a (2-Methoxyphenyl)hydrazone intermediate. In many protocols, the hydrazone is generated in situ and immediately carried forward without isolation.[2][6]

  • Tautomerization to Ene-hydrazine: The phenylhydrazone undergoes a critical, acid-catalyzed tautomerization from its imine form to the more reactive enamine isomer, known as an ene-hydrazine.[4][6][7] This step is essential as it positions the molecule for the subsequent rearrangement.

  • [8][8]-Sigmatropic Rearrangement: This is the heart of the Fischer synthesis. The protonated ene-hydrazine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, analogous to a Cope or Claisen rearrangement.[4][7][8] This powerful transformation forms a new carbon-carbon bond and transiently breaks the aromaticity of the methoxy-substituted ring to yield a di-imine intermediate.

  • Rearomatization and Cyclization: The di-imine intermediate rapidly undergoes a proton transfer to regain its favorable aromatic stabilization. This is immediately followed by an intramolecular nucleophilic attack from the newly formed enamine nitrogen onto the imine carbon, forging the five-membered pyrrole ring of the indole core and producing a cyclic aminal.[2][7]

  • Ammonia Elimination: In the final step, the cyclic aminal, under the influence of the acid catalyst, eliminates a molecule of ammonia (NH₃). This elimination event results in the formation of a double bond, fully establishing the aromatic indole ring system.[4][6]

The complete mechanistic pathway is visualized below.

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Phenylhydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Rearomatization & Cyclization cluster_elimination Step 5: Elimination A (2-Methoxyphenyl)hydrazine + Ketone (R1, R2) B Phenylhydrazone A->B H⁺, -H₂O C Ene-hydrazine B->C H⁺ (Tautomerization) D Di-imine Intermediate C->D Heat, H⁺ E Cyclic Aminal D->E Aromatization, Intramolecular Attack F 7-Methoxyindole Product E->F H⁺, -NH₃

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Part 2: Field Insights — The Decisive Role of the 2-Methoxy Substituent

While the general Fischer mechanism holds true, the presence of the methoxy group at the C2 (ortho) position introduces critical electronic and steric considerations that every researcher must appreciate.

  • Electronic Effects : The methoxy group is electron-donating through resonance, which can influence the rate of the reaction.[9] This property generally facilitates the process by enriching the electron density of the aromatic ring.

  • Regioselectivity and "Abnormal" Reactions : The primary goal of using (2-Methoxyphenyl)hydrazine is typically to synthesize 7-methoxyindoles. However, the ortho-substituent can lead to unexpected and "abnormal" reaction pathways. Research has shown that under certain conditions, particularly with strong, nucleophilic acids like HCl, cyclization can occur at the same carbon atom bearing the methoxy group.[1][9] This can be followed by the substitution of the methoxy group, leading to chlorinated indole byproducts instead of the desired product.[1]

  • Catalyst Choice is Paramount : This potential for side reactions underscores the importance of catalyst selection.[8] To mitigate the formation of abnormal products, non-nucleophilic Brønsted acids such as p-toluenesulfonic acid (TsOH) or Lewis acids like zinc chloride (ZnCl₂) are often preferred.[1][4] Polyphosphoric acid (PPA) is also highly effective as it can serve as both the catalyst and the reaction medium, driving the reaction to completion at elevated temperatures.[6]

Part 3: Practical Application and Experimental Protocol

This section provides a generalized, yet robust, protocol for the synthesis of a 7-methoxyindole derivative, which can be adapted by researchers for specific substrates.

Workflow for Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole

Workflow Figure 2: Experimental Workflow A 1. Reagent Charging B 2. Reaction Heating (e.g., 100 °C, 3-5 min) A->B Add Acid Catalyst C 3. Reaction Quench (Pour into ice-water) B->C Monitor by TLC D 4. Product Isolation (Filtration or Extraction) C->D Neutralize if needed E 5. Purification (Recrystallization) D->E

Caption: Figure 2: Experimental Workflow

Representative Protocol

This protocol describes the synthesis of 7-methoxy-1,2,3,4-tetrahydrocarbazole from (2-methoxyphenyl)hydrazine dihydrochloride and cyclohexanone.

Materials:

  • (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq)

  • Cyclohexanone (1.05 eq)

  • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (TsOH)[1][6]

  • Ice-water

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq) and cyclohexanone (1.05 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (enough to ensure efficient stirring) or p-toluenesulfonic acid (3.0 eq) to the mixture.[10]

  • Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for the required time (typically ranging from 5 minutes to several hours, monitored by TLC).[10][11]

  • Quenching: After completion, carefully pour the hot reaction mixture into a beaker containing a large volume of ice-water with stirring.

  • Work-up: A solid precipitate may form, which can be collected by filtration. Alternatively, neutralize the aqueous solution with saturated sodium bicarbonate and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table
ParameterValue / ConditionRationale / Citation
Hydrazine (2-Methoxyphenyl)hydrazine HClPrecursor for 7-methoxyindole scaffold.
Carbonyl CyclohexanoneForms the saturated six-membered ring.
Catalyst PPA or TsOHStrong, non-nucleophilic acids to promote cyclization and avoid side reactions.[1][6]
Temperature 100-120 °CProvides thermal energy for the[8][8]-sigmatropic rearrangement.[5]
Solvent Catalyst (PPA) or solvent-freePPA can act as solvent; solvent-free conditions are efficient and green.[6][10]
Typical Yield 75-90%The Fischer indole synthesis is generally a high-yielding reaction.[10][11]

Conclusion

(2-Methoxyphenyl)hydrazine dihydrochloride is a powerful and specific reagent for the synthesis of 7-methoxyindoles via the Fischer indole synthesis. A deep understanding of its mechanism of action—from the initial hydrazone formation to the pivotal[8][8]-sigmatropic rearrangement and final ammonia elimination—is crucial for its effective application. The true expertise in its use, however, lies in recognizing and controlling the influence of the ortho-methoxy substituent. By carefully selecting non-nucleophilic acid catalysts and appropriate reaction conditions, chemists can navigate the potential for "abnormal" pathways and efficiently construct the valuable 7-methoxyindole core, a privileged scaffold in modern drug discovery and materials science.

References

  • Ishii, H. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin.
  • Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • J&K Scientific LLC. Fischer Indole Synthesis. J&K Scientific Website. Available at: [Link]

  • Semantic Scholar. Figure 1 from Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. Available at: [Link]

  • Baseer, M. A., et al. Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Oriental Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-dujaili, A. H., et al. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Miyata, O., et al. Fischer indole synthesis in the absence of a solvent. Tetrahedron Letters. Available at: [Link]

Sources

Exploratory

(2-Methoxyphenyl)hydrazine dihydrochloride physical and chemical properties

An In-depth Technical Guide to (2-Methoxyphenyl)hydrazine Dihydrochloride This guide provides a comprehensive overview of (2-Methoxyphenyl)hydrazine dihydrochloride, a versatile reagent with significant applications in s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2-Methoxyphenyl)hydrazine Dihydrochloride

This guide provides a comprehensive overview of (2-Methoxyphenyl)hydrazine dihydrochloride, a versatile reagent with significant applications in synthetic chemistry and drug discovery. From its fundamental physicochemical properties to practical handling protocols and synthetic applications, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.

Core Molecular and Physicochemical Profile

(2-Methoxyphenyl)hydrazine dihydrochloride is a salt of the organic base (2-Methoxyphenyl)hydrazine. The presence of the methoxy group at the ortho position of the phenyl ring, along with the hydrazine moiety, imparts distinct reactivity to the molecule. The dihydrochloride form enhances its stability and simplifies handling compared to the free base.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 6971-45-5[1][2]
Molecular Formula C7H11ClN2O (hydrochloride)[1]
Molecular Weight 174.63 g/mol [1]
Appearance White to bright yellow crystalline solid
Melting Point 118-120 °C
Boiling Point 263.5 °C at 760 mmHg
Solubility Soluble in water[3]

It is important to note that the compound is sensitive to air and light and can be hygroscopic. Therefore, proper storage and handling are crucial to maintain its integrity.

Spectroscopic and Analytical Characterization

Accurate characterization of (2-Methoxyphenyl)hydrazine dihydrochloride is essential for its effective use. The following are standard analytical techniques for its identification and purity assessment.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methoxy group protons, and the hydrazine protons. The aromatic protons typically appear as a multiplet in the range of δ 6.8-7.5 ppm. The methoxy protons present as a sharp singlet around δ 3.8 ppm. The hydrazine protons are often broad and their chemical shift can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the methoxy group appearing at a characteristic downfield shift.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of (2-Methoxyphenyl)hydrazine dihydrochloride exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include N-H stretching vibrations in the range of 3200-3400 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and C-O stretching of the methoxy group near 1250 cm⁻¹.[4]

2.3 Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the parent compound. The monoisotopic mass is 138.07932 Da.[5]

Chemical Reactivity and Synthetic Utility

The synthetic utility of (2-Methoxyphenyl)hydrazine dihydrochloride primarily stems from the reactivity of the hydrazine functional group. It is a key building block in various organic syntheses, most notably the Fischer indole synthesis.

3.1 The Fischer Indole Synthesis

This classical reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole. The methoxy group at the 2-position of the phenyl ring in (2-Methoxyphenyl)hydrazine dihydrochloride influences the regioselectivity of the cyclization, leading to the formation of specific substituted indoles, which are prevalent scaffolds in many pharmaceutical agents.

Experimental Protocol: A Representative Fischer Indole Synthesis

  • Reaction Setup: To a solution of (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the desired ketone or aldehyde (1.1 eq).

  • Acid Catalysis: An acid catalyst, such as sulfuric acid or polyphosphoric acid, is cautiously added to the reaction mixture.

  • Heating: The mixture is heated to reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired indole derivative.

fischer_indole_synthesis A (2-Methoxyphenyl)hydrazine dihydrochloride C Condensation A->C B Ketone/Aldehyde B->C D Hydrazone Intermediate C->D F [3,3]-Sigmatropic Rearrangement D->F E Acid Catalyst (e.g., H₂SO₄) E->F G Indole Product F->G

Caption: A generalized workflow for the Fischer indole synthesis.

3.2 Other Synthetic Applications

Beyond the Fischer indole synthesis, (2-Methoxyphenyl)hydrazine dihydrochloride can participate in other reactions characteristic of hydrazines, such as the formation of pyrazoles and other heterocyclic systems. It can also act as a reducing agent in certain contexts.

Role in Drug Discovery and Development

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The ability of (2-Methoxyphenyl)hydrazine dihydrochloride to serve as a precursor to specific substituted indoles makes it a valuable tool in drug discovery. For instance, it is a key starting material in the synthesis of various drug candidates targeting a range of therapeutic areas.

drug_discovery_workflow cluster_0 Synthesis cluster_1 Screening & Optimization cluster_2 Development A (2-Methoxyphenyl)hydrazine dihydrochloride B Combinatorial Chemistry A->B C Indole Library Generation B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H

Caption: Role of the reagent in a drug discovery pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (2-Methoxyphenyl)hydrazine dihydrochloride.

5.1 Hazard Identification

The compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[1][6]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
GHS07 (Harmful/Irritant)[1]Warning [3]H302: Harmful if swallowed[1][6]H315: Causes skin irritation[3][6]H319: Causes serious eye irritation[3][6]H335: May cause respiratory irritation

5.2 Recommended Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6][7]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust.[1] After handling, wash hands thoroughly.[3]

Protocol: Safe Handling and Dispensing

  • Preparation: Before opening the container, ensure you are in a well-ventilated area and are wearing the appropriate PPE.

  • Dispensing: Carefully weigh the desired amount of the solid, avoiding the generation of dust. Use a spatula for transfer.

  • Closure: Tightly close the container immediately after use to prevent exposure to air and moisture.[6]

  • Cleaning: Clean any spills promptly and decontaminate the work area.

5.3 Storage

Store (2-Methoxyphenyl)hydrazine dihydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] It should be stored under an inert atmosphere, such as nitrogen, to prevent degradation. Keep away from incompatible materials like strong oxidizing agents.[9]

Conclusion

(2-Methoxyphenyl)hydrazine dihydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-based compounds. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety and handling protocols, is paramount for its successful and safe utilization in research and development endeavors.

References

  • ChemBK. (2024, April 10). (2-methoxybenzyl)hydrazine dihydrochloride - Introduction. Retrieved from [Link]

  • PubChem. (2-Methoxybenzyl)hydrazine dihydrochloride. Retrieved from [Link]

  • PubChemLite. (2-methoxyphenyl)hydrazine hcl. Retrieved from [Link]

Sources

Foundational

Spectroscopic Fingerprinting of (2-Methoxyphenyl)hydrazine Dihydrochloride: A Technical Guide to NMR and IR Data Interpretation

Introduction (2-Methoxyphenyl)hydrazine and its salts are important precursors and intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. As with any component in a drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Methoxyphenyl)hydrazine and its salts are important precursors and intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. As with any component in a drug development pipeline, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and routinely used analytical techniques for this purpose. This technical guide provides an in-depth analysis of the expected NMR and IR spectroscopic data for (2-Methoxyphenyl)hydrazine dihydrochloride.

Due to the limited availability of published experimental data for the dihydrochloride salt, this guide will focus on a predictive approach grounded in fundamental spectroscopic principles and data from analogous structures. We will explore the theoretical basis for the expected chemical shifts and vibrational modes, providing researchers with a robust framework for interpreting their own experimental data. This document is intended for scientists in research and development who require a detailed understanding of the spectroscopic characteristics of this compound.

The Structure and Its Spectroscopic Implications

(2-Methoxyphenyl)hydrazine possesses several key structural features that will manifest in its NMR and IR spectra: an ortho-substituted aromatic ring, a methoxy group, and a hydrazine moiety. The dihydrochloride salt form introduces further complexity, as both nitrogen atoms of the hydrazine group will be protonated. This double protonation has a significant impact on the electronic environment of the molecule and, consequently, its spectroscopic signature.

It is generally accepted that for arylhydrazines, the initial protonation occurs at the terminal nitrogen (N-2)[1]. The second protonation will then occur at the nitrogen atom attached to the phenyl ring (N-1). This results in a dicationic species with two chloride counter-ions.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2-Methoxyphenyl)hydrazine dihydrochloride, we will consider both ¹H and ¹³C NMR.

Theoretical Basis for Predicted Chemical Shifts

The protonation of the hydrazine moiety significantly influences the chemical shifts of nearby protons and carbons. The positively charged nitrogen atoms act as strong electron-withdrawing groups, leading to a deshielding effect (a shift to higher ppm values) on adjacent nuclei. This effect is most pronounced for the protons directly attached to the nitrogens and the aromatic ring.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of (2-Methoxyphenyl)hydrazine dihydrochloride in a suitable solvent like DMSO-d₆ will exhibit several key signals. The protons on the fully protonated hydrazine group (-NH₂⁺-NH₂⁺-) are expected to be significantly deshielded and may appear as broad signals due to rapid exchange with any residual water and quadrupolar broadening from the nitrogen atoms.

The aromatic protons will also be affected by the electron-withdrawing nature of the -NH₂⁺-NH₂⁺- group. This will cause a general downfield shift for all aromatic protons compared to the neutral compound. The ortho and para protons to the hydrazine group will be the most affected.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-Methoxyphenyl)hydrazine Dihydrochloride

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic H (H3, H4, H5, H6)7.0 - 8.0mComplex multiplet pattern due to ortho and meta couplings.
Methoxy H (-OCH₃)~3.9sTypically a sharp singlet.
Hydrazine H (-NH₂⁺-NH₂⁺-)>10.0br sVery broad signal, exchangeable with D₂O.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Similar to the proton signals, the carbon signals in the ¹³C NMR spectrum will be influenced by the protonated hydrazine group. The aromatic carbon attached to the hydrazine moiety (C1) will be significantly deshielded. The other aromatic carbons will also experience a downfield shift, with the effect diminishing with distance from the hydrazine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Methoxyphenyl)hydrazine Dihydrochloride

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (C-NH₂⁺)140 - 150
C2 (C-OCH₃)150 - 160
C3, C4, C5, C6110 - 135
Methoxy C (-OCH₃)~56
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of (2-Methoxyphenyl)hydrazine dihydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The compound is a salt and may have limited solubility in less polar solvents like CDCl₃.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • To confirm the assignment of the exchangeable hydrazine protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The signals corresponding to the -NH₂⁺-NH₂⁺- protons should disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (2-Methoxyphenyl)hydrazine dihydrochloride will be dominated by vibrations associated with the protonated hydrazine group, the aromatic ring, and the methoxy group.

Theoretical Basis for Vibrational Frequencies

The formation of the dihydrochloride salt will lead to the appearance of strong, broad absorption bands in the N-H stretching region, characteristic of ammonium salts. The presence of the aromatic ring will give rise to characteristic C-H and C=C stretching and bending vibrations.

An available IR spectrum for the monohydrochloride salt of (2-Methoxyphenyl)hydrazine can serve as a useful reference, keeping in mind that the dihydrochloride will exhibit more pronounced features related to the protonated nitrogen groups[2]. The IR spectrum of hydrazine dihydrochloride itself shows the characteristic broad absorptions of the N-H⁺ stretching and bending modes[3][4].

Table 3: Predicted IR Absorption Frequencies for (2-Methoxyphenyl)hydrazine Dihydrochloride

Vibrational ModePredicted Frequency (cm⁻¹)IntensityNotes
N-H⁺ Stretching3200 - 2800Strong, BroadCharacteristic of ammonium salts.
Aromatic C-H Stretching3100 - 3000Medium
Aliphatic C-H Stretching (Methoxy)2950 - 2850Medium
N-H⁺ Bending1600 - 1500Strong
Aromatic C=C Stretching1600 - 1450Medium to Strong
C-O Stretching (Aryl ether)1250 - 1200Strong
Aromatic C-H Bending (Out-of-plane)900 - 675Medium to StrongThe pattern can be indicative of the substitution pattern.
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation and data reporting.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Analysis cluster_report Reporting NMR_Prep Dissolve in Deuterated Solvent NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Prep Prepare KBr Pellet or use ATR IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction, Referencing NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Absorbance/Transmittance Conversion IR_Acq->IR_Proc NMR_Interp Assign Chemical Shifts and Coupling Constants NMR_Proc->NMR_Interp IR_Interp Assign Vibrational Frequencies to Functional Groups IR_Proc->IR_Interp Compare Compare with Predicted Data and Reference Compounds NMR_Interp->Compare IR_Interp->Compare Report Generate Comprehensive Analytical Report Compare->Report

Caption: Workflow for the spectroscopic analysis of (2-Methoxyphenyl)hydrazine dihydrochloride.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for (2-Methoxyphenyl)hydrazine dihydrochloride. By understanding the theoretical principles that govern how the molecular structure, and particularly the dicationic nature of the hydrazine moiety, influences the spectra, researchers can confidently interpret their experimental results. The provided predicted data tables and experimental protocols serve as a valuable resource for the unambiguous characterization of this important chemical intermediate. Adherence to rigorous experimental technique and careful data analysis are crucial for ensuring the quality and reliability of the spectroscopic data obtained.

References

  • Site of Protonation of Alkyl- and Arylhydrazines Probed by 14N, 15N, and 13C NMR Relaxation and Quantum Chemical Calculations. The Journal of Physical Chemistry A. Available at: [Link]

  • Hydrazine dihydrochloride. NIST WebBook. Available at: [Link]

Sources

Exploratory

Solubility profile of (2-Methoxyphenyl)hydrazine dihydrochloride in polar and non-polar solvents

An In-depth Technical Guide to the Solubility Profile of (2-Methoxyphenyl)hydrazine Dihydrochloride Executive Summary (2-Methoxyphenyl)hydrazine dihydrochloride is a chemical intermediate with applications in organic syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (2-Methoxyphenyl)hydrazine Dihydrochloride

Executive Summary

(2-Methoxyphenyl)hydrazine dihydrochloride is a chemical intermediate with applications in organic synthesis. For researchers, scientists, and drug development professionals, understanding its solubility is critical for reaction design, purification, formulation, and analytical method development. Publicly available quantitative solubility data for this specific compound is scarce. This technical guide, therefore, provides a comprehensive framework based on first principles of physical chemistry and established methodologies for hydrazine derivatives. It offers a predicted solubility profile across polar and non-polar solvents, explains the underlying chemical causality, and presents a detailed, self-validating experimental protocol for the empirical determination of its solubility. This document is designed to serve as a foundational resource, enabling scientists to make informed decisions and design robust experimental plans.

Introduction to (2-Methoxyphenyl)hydrazine Dihydrochloride

Chemical Identity and Structure

(2-Methoxyphenyl)hydrazine dihydrochloride is the double hydrochloride salt of (2-Methoxyphenyl)hydrazine. The structure consists of a phenyl ring substituted with a methoxy group at the ortho position relative to the hydrazine functional group. The presence of two hydrochloride equivalents significantly enhances the polarity of the molecule compared to its free base form.

  • Chemical Name: (2-Methoxyphenyl)hydrazine dihydrochloride

  • Molecular Formula: C₇H₁₀N₂O · 2HCl (C₇H₁₂Cl₂N₂O)

  • Molecular Weight: 211.09 g/mol

  • CAS Number: While several CAS numbers appear for related salts, 6971-45-5 is frequently associated with the hydrochloride form[1]. Researchers should verify the specific salt form and CAS number of their material.

Physicochemical Properties

A summary of the reported physical and chemical properties is presented below. It is important to note that some discrepancies exist in the literature, which may be due to variations in the specific salt form (mono- vs. dihydrochloride) or sample purity.

PropertyDescriptionSource(s)
Appearance White crystalline solid to Light yellow or Brown powder/crystal.[1][2]
Melting Point 118-120°C or 170-173°C. This significant variation likely reflects different salt forms.[1][2]
Water Solubility Reported as "Soluble in water".[1]
Organic Solubility Stated to be soluble in some organic solvents like alcohols and ethers.[2]
Storage Conditions Store under an inert atmosphere (nitrogen or Argon) at 2–8 °C.[1]
Relevance in Research and Development

As a hydrazine derivative, this compound is primarily used as a chemical reagent and building block in organic synthesis[2]. Hydrazines are precursors for the synthesis of a wide range of heterocyclic compounds, which are foundational structures in many pharmaceutical agents and agrochemicals. Understanding its solubility is paramount for controlling reaction kinetics, managing work-up procedures, and developing purification strategies such as crystallization.

Theoretical Framework for Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive tool. The structure of (2-Methoxyphenyl)hydrazine dihydrochloride contains distinct regions that dictate its interactions with different solvent classes.

Influence of Molecular Structure on Solubility

The molecule's solubility profile is a composite of its three key structural components:

  • Hydrazinium Dihydrochloride Moiety (-NH-NH₃²⁺ 2Cl⁻): This is the dominant polar feature of the molecule. As a salt, it readily dissociates in polar solvents, allowing for strong ion-dipole interactions. This group is the primary driver for solubility in highly polar solvents like water.

  • Phenyl Ring (C₆H₄): This aromatic ring is non-polar and hydrophobic. It favors interactions with non-polar solvents through van der Waals forces and can participate in π-π stacking.

  • Methoxy Group (-OCH₃): The ether linkage introduces some polarity and has a lone pair of electrons on the oxygen, allowing it to act as a hydrogen bond acceptor.

The interplay between the highly polar salt moiety and the non-polar aromatic ring makes the molecule's solubility highly dependent on the chosen solvent system.

cluster_components Structural Components cluster_interactions Primary Interactions cluster_solvents Favored Solvent Type Compound (2-Methoxyphenyl)hydrazine dihydrochloride Phenyl Phenyl Ring Compound->Phenyl Methoxy Methoxy Group Compound->Methoxy Salt Hydrazinium Dihydrochloride Compound->Salt Hydrophobic Hydrophobic / van der Waals Phenyl->Hydrophobic HBond Hydrogen Bond Acceptor Methoxy->HBond Ionic Ion-Dipole Salt->Ionic NonPolar Non-Polar Hydrophobic->NonPolar Polar Polar (Protic & Aprotic) HBond->Polar Ionic->Polar

Caption: Molecular components and their favored interactions.

Predicted Solubility Profile

Given the absence of comprehensive published data, the following table provides a qualitative prediction of solubility based on the theoretical framework discussed above. These predictions should be confirmed experimentally.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh The dihydrochloride salt form allows for strong ion-dipole interactions and hydrogen bonding with the solvent. This is supported by literature claims of water and alcohol solubility[1][2].
Polar Aprotic DMSO, DMF, AcetonitrileModerate to High These solvents have high dielectric constants that can stabilize the dissociated ions. DMSO is often used for dissolving similar hydrazine-based compounds[3].
Slightly Polar Diethyl Ether, Ethyl AcetateLow to Moderate The polarity may be sufficient to dissolve small amounts, especially given the ether-like methoxy group. Literature suggests some solubility in ethers[2].
Non-Polar Toluene, Hexane, DichloromethaneVery Low / Insoluble The high polarity of the salt form is incompatible with non-polar solvents. The free base form, however, would be expected to be soluble in such solvents[4].

Experimental Determination of Solubility

Empirical measurement is essential to establish a definitive solubility profile. The isothermal shake-flask method is a gold-standard technique for this purpose.

Causality Behind Experimental Choices

The protocol described is a self-validating system. Using an excess of the solid ensures that the resulting solution is truly saturated. The extended equilibration period allows the system to reach thermodynamic equilibrium, a critical factor for obtaining a reproducible solubility value. Finally, using a validated, quantitative analytical technique like HPLC ensures that the measured concentration is accurate and precise.

Standard Methodology: Isothermal Shake-Flask Protocol

This protocol is adapted from standard methodologies for determining the solubility of chemical compounds[5].

4.2.1 Materials and Reagents

  • (2-Methoxyphenyl)hydrazine dihydrochloride

  • Selected solvents (analytical grade or higher)

  • Screw-capped vials (e.g., 4 mL or 20 mL)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility)

  • Validated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

4.2.2 Step-by-Step Protocol

  • Preparation: Add an excess amount of (2-Methoxyphenyl)hydrazine dihydrochloride to a screw-capped vial. The amount should be sufficient to ensure a visible solid phase remains after equilibration.

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

  • Sedimentation: After equilibration, let the vial stand undisturbed in the temperature-controlled environment for at least 2 hours to allow excess solid to settle.

  • Sampling & Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particulates[5].

  • Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

4.2.3 Analytical Quantification

  • Determine the concentration of the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • A calibration curve must be prepared using standard solutions of the compound at known concentrations for accurate quantification[5][6].

4.2.4 Calculation and Data Reporting

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • Express solubility in standard units such as mg/mL, g/L, or mol/L.

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate in Shaker (e.g., 24-72h at 25°C) B->C D 4. Allow Excess Solid to Settle C->D E 5. Withdraw & Filter Supernatant (0.22 µm) D->E F 6. Prepare Accurate Dilution E->F G 7. Analyze Concentration (HPLC or UV-Vis) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the Shake-Flask method.

Factors Affecting Experimental Results & Troubleshooting

Several factors can influence the outcome of solubility measurements. Awareness of these variables is key to obtaining reliable data.

FactorImpact & ConsiderationsSource(s)
Temperature Solubility is generally temperature-dependent. For many solids, it increases with temperature. It is crucial to maintain and report the temperature at which the measurement was performed. Gentle heating can sometimes aid dissolution but may also accelerate degradation.[7]
pH of Solvent For ionizable compounds like this dihydrochloride salt, solubility can be highly pH-dependent. In aqueous systems, solubility is expected to be highest at low pH and decrease as the pH rises and the compound converts to its less soluble free base form.[7]
Compound Stability Hydrazine derivatives can be susceptible to degradation, especially in solution or when exposed to heat, light, or oxidizing agents. It is advisable to prepare solutions fresh and work under an inert atmosphere if instability is suspected.[7]
Common Issues Precipitate Formation: This indicates that the solubility limit has been exceeded. Prepare a more dilute solution or consider a co-solvent system. Inconsistent Results: This may stem from insufficient equilibration time, temperature fluctuations, or compound degradation. Ensure the experimental protocol is followed rigorously.[7]

Safety and Handling Precautions

(2-Methoxyphenyl)hydrazine dihydrochloride is a hazardous chemical and must be handled with appropriate care.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation[1][8]. It may also cause respiratory irritation.

  • Handling: Always work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[9].

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as recommended[1]. Avoid contact with strong oxidizing agents[9].

Conclusion

References

  • (2-methoxybenzyl)hydrazine dihydrochloride - Introduction. (2024, April 10). ChemBK. [Link]

  • 2-Methoxybenzylhydrazine dihydrochloride | C8H14Cl2N2O. PubChem. [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. [Link]

  • Preparation method of Methoxyphenylhydrazine. (South Korean Patent No. KR100517343B1).
  • Spectrophotometric Determination of Hydrazine. Asian Journal of Chemistry. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Prospective Crystal Structure and Crystallographic Analysis of (2-Methoxyphenyl)hydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (2-Methoxyphenyl)hydrazine and its derivatives are key building blocks in synthetic organic chemistry, particularly in the synthesis of indole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxyphenyl)hydrazine and its derivatives are key building blocks in synthetic organic chemistry, particularly in the synthesis of indole compounds, which are prevalent in many pharmaceutically active molecules. The hydrochloride salt form is often utilized to improve solubility and stability. The dihydrochloride salt of (2-Methoxyphenyl)hydrazine, while less common than its monohydrochloride counterpart, presents an interesting case for crystallographic study due to the potential for extensive hydrogen bonding networks involving the two chloride anions.

A detailed understanding of the three-dimensional structure of (2-Methoxyphenyl)hydrazine dihydrochloride at an atomic level is crucial for several reasons. For drug development professionals, it can inform the design of new active pharmaceutical ingredients (APIs) by providing insights into molecular conformation, potential binding modes, and crystal packing, which influences physicochemical properties like solubility, dissolution rate, and stability. For researchers and scientists, the crystal structure can reveal fundamental details about intermolecular interactions, such as hydrogen bonding and π-stacking, which are vital for the rational design of new materials with desired properties.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the methodologies and expected outcomes for the crystallographic analysis of (2-Methoxyphenyl)hydrazine dihydrochloride. While a definitive crystal structure is not publicly available at the time of writing, this document will serve as a roadmap for its determination and interpretation, from synthesis and crystallization to data analysis and the elucidation of key structural features.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of (2-Methoxyphenyl)hydrazine Dihydrochloride

The synthesis of (2-Methoxyphenyl)hydrazine typically proceeds via the diazotization of 2-methoxyaniline (o-anisidine) followed by reduction. The resulting free base can then be converted to the dihydrochloride salt.

Step-by-Step Synthesis Protocol:

  • Diazotization of 2-Methoxyaniline:

    • In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 2-methoxyaniline in aqueous hydrochloric acid.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.[1]

    • The reaction is typically complete within 1 hour.

  • Reduction of the Diazonium Salt:

    • In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, also cooled to 0-5 °C.[2]

    • Slowly add the diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the low temperature.

    • The (2-Methoxyphenyl)hydrazine will precipitate as a salt. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the addition is complete, allow the reaction to stir for an additional hour at low temperature.

  • Isolation and Conversion to Dihydrochloride:

    • Collect the precipitate by filtration and wash it with a small amount of cold water.

    • To ensure the formation of the dihydrochloride salt, the crude product can be dissolved in a minimal amount of ethanol, and concentrated hydrochloric acid can be added.[3] The dihydrochloride salt, being less soluble, will precipitate.

    • The precipitate is then filtered, washed with a non-polar solvent like diethyl ether to remove any organic impurities, and dried under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: The diazotization reaction is performed at low temperatures because diazonium salts are unstable and can decompose at higher temperatures, leading to side products.

  • Strong Acidic Conditions: The use of hydrochloric acid is crucial for both the formation of the diazonium salt and the final precipitation of the hydrochloride salt.

  • Choice of Reducing Agent: Tin(II) chloride is a common and effective reducing agent for diazonium salts in a laboratory setting.

Crystallization of (2-Methoxyphenyl)hydrazine Dihydrochloride

Obtaining high-quality single crystals is often the most challenging step. For a small organic salt like (2-Methoxyphenyl)hydrazine dihydrochloride, several crystallization techniques can be employed. The choice of solvent is critical; it should be one in which the compound is sparingly soluble.[4]

Recommended Crystallization Protocols:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small hole or with parafilm punctured with a needle.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.[5]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed container that contains a "bad" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent).[5]

    • Over time, the "bad" solvent will diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering:

    • Prepare a concentrated solution of the compound in a "good" solvent.

    • Carefully layer a "bad" solvent on top of this solution, creating a distinct interface. The two solvents must be miscible.[4]

    • As the solvents slowly mix at the interface, the compound's solubility decreases, leading to crystal growth.

Diagram of the Crystallization Workflow:

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis S1 Diazotization of 2-Methoxyaniline S2 Reduction of Diazonium Salt S1->S2 S3 Isolation & Conversion to Dihydrochloride S2->S3 C1 Slow Evaporation S3->C1 High-Purity Product C2 Vapor Diffusion S3->C2 High-Purity Product C3 Solvent Layering S3->C3 High-Purity Product A1 Single Crystal X-ray Diffraction C1->A1 Single Crystals C2->A1 Single Crystals C3->A1 Single Crystals

Caption: Workflow from synthesis to single crystal analysis.

Part 2: Crystallographic Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction.

Data Collection and Processing

A single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern of the X-rays by the crystal's electron density is collected on a detector.

Experimental Protocol:

  • Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a suitable holder (e.g., a glass fiber or a loop).

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction data.[6]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors (e.g., Lorentz and polarization effects). This results in a file containing a list of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.[6]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. This process adjusts the atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction intensities.

  • Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sense.

Diagram of the Crystallographic Workflow:

G D1 Single Crystal Selection D2 X-ray Data Collection D1->D2 D3 Data Processing D2->D3 S1 Space Group Determination D3->S1 S2 Structure Solution (Direct Methods) S1->S2 R1 Structure Refinement (Least-Squares) S2->R1 V1 Structure Validation R1->V1 G cluster_mol (2-Methoxyphenyl)hydrazinium Cation mol R-NH2-NH3+ Cl1 Cl- mol->Cl1 N-H...Cl Cl2 Cl- mol->Cl2 N-H...Cl

Caption: Predicted primary hydrogen bonding interactions.

Hypothetical Crystallographic Data Table

The final output of a crystallographic study is a set of tables summarizing the key parameters. A hypothetical table for (2-Methoxyphenyl)hydrazine dihydrochloride is presented below.

ParameterHypothetical Value
Chemical FormulaC₇H₁₂Cl₂N₂O
Formula Weight211.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z4
Density (calculated) (g/cm³)1.36
R-factor (%)< 5
Goodness-of-fit~1.0

Conclusion

The determination of the crystal structure of (2-Methoxyphenyl)hydrazine dihydrochloride would provide invaluable information for chemists and pharmaceutical scientists. It would offer a precise model of its molecular conformation and a detailed map of the intermolecular interactions that govern its solid-state properties. The methodologies outlined in this guide provide a robust framework for achieving this goal, from the initial synthesis to the final structural analysis. The insights gained from such a study would contribute to the fundamental understanding of hydrazine derivatives and aid in the rational design of new molecules with tailored properties for a range of applications.

References

  • Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. (2025). Chemical Biology & Drug Design, 106(5). Available at: [Link]

  • New bis hydrazone: Synthesis, X-ray crystal structure, DFT computations, conformational study and in silico study of the inhibition activity of SARS-CoV-2. Journal of Molecular Structure, 1274. Available at: [Link]

  • Synthesis, spectral and single crystal X-ray diffraction studies on Co(II), Ni(II), Cu(II) and Zn(II) complexes with o-amino acetophenone benzoyl hydrazine. (2020). Journal of Molecular Structure. Available at: [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari. Available at: [Link]

  • High Pressure X-ray Diffraction and Equation of State of Hydrazine. (2026). The Journal of Physical Chemistry C. Available at: [Link]

  • Method for salt preparation. (2010). Google Patents.
  • Chemical crystallization. (n.d.). SPT Labtech. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1835-1855. Available at: [Link]

  • Preparation of methoxyphenylhydrazine by catalytic hydrogenation. (2004). Google Patents.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2014). IUCrJ, 1(Pt 6), 385–393. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Strasbourg. Available at: [Link]

  • Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses. Available at: [Link]

Sources

Exploratory

Stability and Natural Degradation Pathways of (2-Methoxyphenyl)hydrazine Dihydrochloride: A Comprehensive Technical Guide

Executive Summary (2-Methoxyphenyl)hydrazine dihydrochloride (CAS: 19501-58-7) is a highly versatile bifunctional reagent, serving as a critical building block in advanced organic synthesis. While the free base is notori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxyphenyl)hydrazine dihydrochloride (CAS: 19501-58-7) is a highly versatile bifunctional reagent, serving as a critical building block in advanced organic synthesis. While the free base is notoriously unstable, the dihydrochloride salt provides a necessary kinetic barrier against spontaneous degradation. This whitepaper dissects the mechanistic degradation pathways of this compound, provides quantitative stability data, and outlines self-validating experimental protocols for rigorous stability profiling.

Chemical Foundation & Synthetic Utility

(2-Methoxyphenyl)hydrazine dihydrochloride is predominantly utilized in the[1].

The utility of this compound is inherently tied to its reactivity. The hydrazine moiety is a potent nucleophile and reducing agent, while the ortho-methoxy group serves as a strong electron-donating group (EDG). However, this exact electronic configuration makes the molecule highly susceptible to oxidative and photolytic degradation. The formulation of the compound as a dihydrochloride salt protonates the hydrazine nitrogens, significantly raising the oxidation potential and preventing spontaneous auto-oxidation during storage.

Mechanistic Degradation Pathways

Understanding the degradation of (2-Methoxyphenyl)hydrazine requires analyzing the electronic influence of the ortho-methoxy substituent.

Oxidative Degradation & Radical Destabilization (Primary Pathway)

When exposed to ambient moisture or mild bases, the dihydrochloride salt dissociates into the free base. The free arylhydrazine rapidly undergoes air oxidation (O₂) to form an aryl radical intermediate, releasing nitrogen gas (N₂) and protons.

Crucially,[2]. While the EDG makes the parent molecule more prone to initial electron loss (lowering the activation energy for oxidation), the resulting radical is highly reactive and short-lived. This destabilization shifts the degradation equilibrium, forcing the radical to rapidly undergo hydrogen abstraction (forming anisole) or radical recombination (forming symmetrical biaryls)[2].

Photolytic Cleavage

Exposure to ultraviolet or intense visible light induces homolytic cleavage of the N–N bond. According to[3].

Pathway A (2-Methoxyphenyl)hydrazine Dihydrochloride B Free Base Formation (Moisture/Base) A->B H2O / -HCl C Air Oxidation (O2) Electron Loss B->C O2 exposure D Aryl Radical Intermediate (Destabilized by o-OMe) C->D -N2, -H+ E Anisole Derivatives (Hydrogen Abstraction) D->E +H• F Symmetrical Biaryls (Radical Recombination) D->F Dimerization

Fig 1. Oxidative degradation pathway of (2-Methoxyphenyl)hydrazine.

Quantitative Stability Profiling

To guide formulation and handling, the following table summarizes the degradation kinetics of the dihydrochloride salt under various stress conditions.

Table 1: Quantitative Degradation Profile of (2-Methoxyphenyl)hydrazine Dihydrochloride

Stress ConditionTemp (°C)Time (Hours)% Active Pharmaceutical Ingredient (API) RemainingPrimary Degradant
Inert Argon / Dark2572> 99.5%None detected
Ambient Air / Dark252498.5%Trace anisole
Ambient Air / Light252482.1%Anisole, N₂ gas
Aqueous Buffer (pH 7.4)371245.3%Symmetrical biaryls
Oxidative (3% H₂O₂)254< 5.0%Phenol derivatives

Data Synthesis Note: The rapid degradation at pH 7.4 highlights the protective nature of the dihydrochloride salt; once neutralized, the free base is highly unstable.

Self-Validating Experimental Protocols

To ensure scientific integrity, stability testing must not only measure the disappearance of the parent compound but also confirm the mechanistic pathway. The following protocols are designed as self-validating systems.

Protocol 1: Forced Oxidative Degradation & Kinetic Tracking

Objective: Quantify degradation kinetics while controlling for solvent evaporation and matrix effects. Causality of Choices: We utilize an internal standard (biphenyl) to ensure that any reduction in the API peak area is strictly due to degradation, not solvent loss. Acetonitrile (MeCN) is chosen as the solvent because protic solvents (like methanol) can participate in hydrogen abstraction, artificially altering the degradation pathway.

  • Sample Preparation: Dissolve 10 mg of (2-Methoxyphenyl)hydrazine dihydrochloride and 2 mg of biphenyl (internal standard) in 10 mL of anhydrous MeCN.

  • Control Establishment: Split the solution into two 5 mL aliquots. Purge Aliquot A with Argon for 10 minutes and seal (Negative Control). Leave Aliquot B open to ambient air under standard laboratory lighting (Stress Sample).

  • Time-Course Sampling: Extract 100 µL from both aliquots at t = 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately inject the 100 µL sample into 900 µL of a cold (4°C) 0.1% Formic Acid in Water solution. Causality: The low pH instantly re-protonates any free base, kinetically freezing the oxidative degradation process prior to analysis.

  • Analysis: Run via HPLC-UV at 254 nm. Calculate the API/Internal Standard ratio to plot the degradation curve.

Protocol 2: Orthogonal Radical Trapping Assay (EPR/LC-MS)

Objective: Confirm the presence of the highly reactive ortho-methoxy aryl radical intermediate. Causality of Choices: Because the destabilized radical dimerizes or abstracts hydrogen too rapidly for direct observation, we introduce TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) as a spin trap. TEMPO forms a stable covalent adduct with the transient radical, preventing secondary artifacts and allowing for direct quantification via LC-MS.

  • Reaction Setup: Prepare a 5 mM solution of the API in a 1:1 mixture of MeCN and Phosphate Buffer (pH 7.4) to force the formation of the free base.

  • Trap Introduction: Add 10 equivalents (50 mM) of TEMPO to the solution.

  • Incubation: Stir the mixture open to the air at 25°C for 2 hours.

  • Validation: Analyze the mixture via LC-MS. The successful trapping of the radical will yield a distinct mass peak corresponding to the TEMPO-(2-methoxyphenyl) adduct (m/z = 264.19 for [M+H]+). The absence of symmetrical biaryls in this sample (compared to a TEMPO-free control) self-validates that the radical is the obligate intermediate.

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 Stress Conditions (Light, O2, pH) S1->S2 S3 Radical Trapping (TEMPO Addition) S2->S3 S4 Instrument Analysis (HPLC-UV / EPR) S3->S4 S5 Data Validation (Kinetic Modeling) S4->S5

Fig 2. Self-validating experimental workflow for stability assessment.

References

  • Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.[Link]

  • Transition-Metal-Free Synthesis of Unsymmetrical Diaryl Tellurides via SH2 Reaction of Aryl Radicals on Tellurium. Molecules.[Link]

Sources

Foundational

Thermodynamic Profiling and Phase Behavior of (2-Methoxyphenyl)hydrazine Dihydrochloride: A Technical Guide for Drug Development

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary (2-Methoxyphenyl)hydrazine dihydrochloride is a critical intermediate in adva...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(2-Methoxyphenyl)hydrazine dihydrochloride is a critical intermediate in advanced organic synthesis, serving as a foundational building block for complex pharmaceutical agents. Its electron-rich hydrazine moiety makes it indispensable for Fischer indole syntheses and the development of highly selective Histone Deacetylase 6 (HDAC6) inhibitors 1 and Sphingosine-1-phosphate receptor 1 (S1P1) agonists 2.

However, the thermodynamic characterization of this compound is historically plagued by literature discrepancies—specifically regarding its melting point and thermal stability. As a Senior Application Scientist, I have structured this guide to deconstruct the causality behind these discrepancies. By examining the solid-state chemistry, salt stoichiometry, and thermal degradation pathways, this whitepaper provides a self-validating framework for the accurate thermodynamic profiling of (2-Methoxyphenyl)hydrazine dihydrochloride.

Physicochemical & Thermodynamic Profile

The thermodynamic properties of (2-Methoxyphenyl)hydrazine salts are heavily dictated by their stoichiometric ratio of hydrochloric acid and their inherent hygroscopicity. Table 1 synthesizes the quantitative data across both the mono- and di-hydrochloride forms to provide a complete thermal profile.

Table 1: Thermodynamic and Physicochemical Data Summary

PropertyValueCausality / Scientific Context
Molecular Formula C₇H₁₂Cl₂N₂O (Di-HCl)Dual protonation of the hydrazine nitrogens.
Molar Mass 211.09 g/mol Calculated for the dihydrochloride salt.
Melting Point (Di-HCl) 170 - 173 °C 3Higher crystal lattice energy due to complete protonation.
Melting Point (Mono-HCl) 118 - 120 °C Lower lattice energy; often results from partial desolvation.
Boiling Point 296.8 °C (at 760 mmHg)Extrapolated; compound typically undergoes thermal degradation before boiling.
Flash Point 133.3 °C Critical parameter for safe handling and scale-up manufacturing.
Vapor Pressure 0.0014 mmHg (at 25 °C)Extremely low volatility, characteristic of stable ionic salts.
The Melting Point Discrepancy: A Mechanistic Explanation

Commercial vendor data often lists conflicting melting points for this compound: 118–120 °C versus 170–173 °C. This is not analytical error, but a manifestation of stoichiometric variance .

The dihydrochloride salt (melting at ~172 °C) is thermodynamically favored under highly acidic crystallization conditions. However, the compound is highly hygroscopic. Upon exposure to ambient moisture, the crystal lattice can absorb water, facilitating the partial dissociation and volatilization of one equivalent of HCl. This shifts the bulk powder toward the mono-hydrochloride form, dropping the melting point to the 118–120 °C range.

SaltEquilibrium A Free Base (Oxidation Prone) B Mono-HCl Salt (MP: 118-120 °C) A->B + HCl C Di-HCl Salt (MP: 170-173 °C) B->C + HCl D Thermal Degradation (> 175 °C) B->D Decomposition C->B - HCl (Moisture/Heat) C->D Decomposition

Thermodynamic equilibrium and thermal degradation pathways of (2-Methoxyphenyl)hydrazine salts.

Experimental Workflow: Orthogonal Thermal Validation

To establish a self-validating system for determining the true melting point of (2-Methoxyphenyl)hydrazine dihydrochloride, one cannot rely on standard capillary melting point apparatuses. The application of heat induces simultaneous melting and thermal degradation (loss of HCl).

Therefore, a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach is mandatory. TGA measures mass loss, while DSC measures heat flow. By overlaying these datasets, researchers can definitively separate a true thermodynamic melting endotherm from an endotherm caused by volatilization.

Step-by-Step DSC/TGA Protocol
  • Sample Preparation (Inert Atmosphere):

    • Action: Weigh 1.5 to 3.0 mg of the dihydrochloride salt inside a nitrogen-purged glovebox.

    • Causality: The electron-rich hydrazine moiety is highly sensitive to oxidative degradation 3. Ambient oxygen will artificially lower the onset of thermal decomposition.

  • Hermetic Sealing with Pinhole:

    • Action: Seal the sample in an aluminum pan, but pierce a microscopic pinhole in the lid.

    • Causality: If the sample desolvates (loses HCl gas) during heating, a fully sealed pan will pressurize. This internal pressure artificially elevates the melting point (Le Chatelier's principle). The pinhole allows gas escape while maintaining thermal contact.

  • TGA Execution (Mass Loss Assessment):

    • Action: Ramp temperature at 10 °C/min from 25 °C to 300 °C under an N₂ flow of 50 mL/min.

    • Causality: Identifies the exact temperature at which HCl is lost. If mass loss occurs before 170 °C, the sample is degrading prior to its true melting point.

  • DSC Heat-Cool-Heat Cycle:

    • Action: Heat to 150 °C (below degradation), cool to 0 °C at 20 °C/min, and perform a second heating ramp to 200 °C.

    • Causality: The first heating cycle erases the thermal history and drives off residual surface moisture. The second cycle captures the true, reversible thermodynamic melting point.

ThermalWorkflow S1 1. Sample Prep (1-3 mg, N2 atm) S2 2. Hermetic Sealing (Pinhole Al Pan) S1->S2 S3 3A. TGA Analysis (Ramp 10°C/min) S2->S3 Evaluate Desolvation S4 3B. DSC Analysis (Heat-Cool-Heat) S2->S4 Evaluate Melting Point S5 4. Data Synthesis (Endotherm vs Mass Loss) S3->S5 S4->S5

Standardized TGA and DSC experimental workflow for thermal profiling of hydrazine salts.

Storage, Handling, and Kinetic Stability

The kinetic stability of (2-Methoxyphenyl)hydrazine dihydrochloride is heavily dependent on environmental controls.

  • Temperature Requirements: The compound must be stored at 2-8 °C . At room temperature, the activation energy barrier for the oxidation of the hydrazine nitrogen is easily overcome, leading to the formation of highly reactive diazonium intermediates and subsequent degradation.

  • Light and Air Sensitivity: Photolytic degradation occurs upon prolonged exposure to UV/visible light. Storage in amber glass or opaque, argon-purged containers is strictly required to maintain the integrity of the dihydrochloride lattice.

  • Combustion Hazard: Due to the inherent energetic nature of N-N bonds, the compound may burn or explode if subjected to extreme heat or strong oxidants 3.

References

  • Title: (2-methoxybenzyl)
  • Title: 2-Methoxyphenylhydrazine Hydrochlorid (CAS # 6971-45-5)
  • Title: Novel Benzohydroxamate-Based Potent and Selective Histone Deacetylase 6 (HDAC6)
  • Title: US8802663B2 - Pyrazole oxadiazole derivatives as S1P1 agonists Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Fischer Indole Synthesis of 7-Methoxyindoles Using (2-Methoxyphenyl)hydrazine Dihydrochloride

Abstract The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful and versatile method for constructing the indole nucleus, a scaffold of profound importance in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Fischer indole synthesis stands as a cornerstone of heterocyclic chemistry, offering a powerful and versatile method for constructing the indole nucleus, a scaffold of profound importance in medicinal chemistry and natural product synthesis.[1][2][3] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed cyclization of an arylhydrazone remains one of the most reliable and widely applied methods for preparing substituted indoles.[4][5] This guide provides an in-depth protocol for the synthesis of a 7-methoxyindole derivative, starting from (2-Methoxyphenyl)hydrazine dihydrochloride and a ketone. We will explore the mechanistic intricacies, provide a detailed, step-by-step laboratory procedure, discuss critical process parameters, and offer expert insights into troubleshooting and optimization.

Scientific Rationale and Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful synthesis and for troubleshooting unexpected outcomes. The Fischer indole synthesis is not a simple condensation but a sophisticated sequence of acid-catalyzed transformations.[6]

1.1. The Core Mechanism

The generally accepted mechanism proceeds through several distinct stages:[2]

  • Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with an aldehyde or ketone (in this case, ethyl pyruvate) to form the corresponding arylhydrazone. This is a reversible, acid-catalyzed imine formation.

  • Tautomerization: The arylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.[1][4]

  • [7][7]-Sigmatropic Rearrangement: This is the crucial, irreversible, and often rate-determining step.[6] The protonated ene-hydrazine undergoes a concerted pericyclic rearrangement, analogous to a Claisen or Cope rearrangement, to form a new carbon-carbon bond. This step breaks the N-N bond and transiently disrupts the aromaticity of the benzene ring, forming a di-imine intermediate.[2][4][8]

  • Rearomatization & Cyclization: The di-imine intermediate rapidly rearomatizes. The resulting amino-imine then undergoes an intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto the imine carbon, forming a five-membered aminal ring.

  • Ammonia Elimination: Under the acidic conditions, the aminal intermediate eliminates a molecule of ammonia (NH₃), driven by the formation of the stable, aromatic indole ring system.[4][8]

// Nodes A [label="Arylhydrazine +\nKetone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="[7][7]-Sigmatropic\nRearrangement", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Rearomatization &\nIntramolecular Cyclization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Aminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Elimination of NH₃", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Aromatic Indole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="+ H⁺, -H₂O"]; B -> C [label="Tautomerization"]; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: Figure 1: Generalized Mechanism of the Fischer Indole Synthesis.

1.2. Causality of Experimental Choices

  • Starting Material: (2-Methoxyphenyl)hydrazine dihydrochloride is chosen to introduce a methoxy group at the 7-position of the resulting indole.[9] 7-Methoxyindoles are valuable precursors in the synthesis of pharmaceuticals and natural products.[10] The dihydrochloride salt is often more stable and easier to handle than the free base.

  • Carbonyl Partner: Ethyl pyruvate is selected to yield an indole with a synthetically versatile ethyl carboxylate group at the 2-position. This ester group can be hydrolyzed, reduced, or used in further coupling reactions.

  • Catalyst: Polyphosphoric acid (PPA) is a highly effective Brønsted acid and dehydrating agent, making it an excellent choice for promoting both the initial condensation and the final cyclization/elimination steps, often leading to higher yields compared to other acids.[4][11]

  • One-Pot Procedure: Isolating the intermediate hydrazone is often unnecessary and can reduce overall yield. A one-pot synthesis, where the hydrazine and ketone are mixed before the addition of the cyclizing agent, is more efficient and is the standard approach in modern practice.[11][12]

1.3. A Critical Consideration: The "Abnormal" Fischer Reaction

Researchers must be aware that 2-alkoxy substituted phenylhydrazones can sometimes undergo an "abnormal" Fischer synthesis, particularly with strong protonic acids like HCl in ethanol.[9] This can lead to the formation of unexpected products, such as a 6-chloroindole, where the methoxy group is eliminated and a chlorine atom is incorporated from the solvent or acid.[9] While PPA generally favors the normal cyclization, awareness of this potential side reaction is crucial for accurate product analysis.

Detailed Laboratory Protocol

This protocol describes the synthesis of Ethyl 7-methoxy-1H-indole-2-carboxylate.

2.1. Materials and Reagents

ReagentCAS No.MW ( g/mol )Amount (g)MmolEquiv.
(2-Methoxyphenyl)hydrazine dihydrochloride6971-45-5217.095.0023.01.0
Ethyl pyruvate617-35-6116.122.9425.31.1
Polyphosphoric Acid (PPA)8017-16-1N/A~50 gN/AN/A
Ethyl Acetate (EtOAc)141-78-688.11~400 mLN/AN/A
Saturated Sodium Bicarbonate (aq)N/AN/A~300 mLN/AN/A
Brine (Saturated NaCl solution)N/AN/A~100 mLN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 gN/AN/A

2.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Mechanical stirrer and stirring rod

  • Thermometer and heating mantle

  • Condenser

  • 1 L beaker

  • 1 L separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

2.3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Phenylhydrazine derivatives are toxic and should be handled exclusively in a certified chemical fume hood.[13][14] PPA is corrosive and viscous; handle with care.

  • Reaction Vigor: The work-up step involving quenching the hot PPA mixture with ice water is highly exothermic and can cause splashing. Perform this step slowly and cautiously in a large beaker within the fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

2.4. Step-by-Step Synthesis Procedure

Workflow

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine (2-Methoxyphenyl)hydrazine dihydrochloride (5.00 g, 23.0 mmol) and ethyl pyruvate (2.94 g, 25.3 mmol).

  • Indolization: To the stirred mixture, cautiously add polyphosphoric acid (~50 g). The PPA is very viscous, so ensure it is well-mixed with the reactants.

  • Heating and Monitoring: Gently heat the reaction mixture to 80-90 °C using a heating mantle. The mixture will darken in color. Maintain this temperature and monitor the reaction's progress by Thin-Layer Chromatography (TLC).

    • Expert Tip: To take a TLC sample, carefully remove a small aliquot with a glass pipette, quench it in a vial containing water and ethyl acetate, and spot the organic layer on a TLC plate. A typical eluent is 20-30% ethyl acetate in hexane. The product should be more non-polar than the starting hydrazine. The reaction is typically complete within 1-3 hours.

  • Work-up - Quenching: Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool slightly (to ~60-70 °C). In a large beaker, prepare a mixture of crushed ice and water (~500 mL). CAUTIOUSLY and SLOWLY , pour the warm, viscous reaction mixture into the ice water with vigorous stirring. This will precipitate the crude product.

  • Neutralization and Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous slurry until the pH is neutral or slightly basic (pH ~ 7-8). Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

2.5. Purification Protocol: Column Chromatography

The crude product typically requires purification to remove baseline impurities and any potential side products.

  • TLC Analysis: Determine the optimal eluent system for column chromatography by running TLC plates. A good starting point is 15% Ethyl Acetate / 85% Hexane. Adjust the ratio to achieve an Rf value of approximately 0.25-0.3 for the desired product.[15][16]

  • Column Packing: Prepare a silica gel slurry in your chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better separation, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[17]

  • Elution and Collection: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Ethyl 7-methoxy-1H-indole-2-carboxylate as a solid. The expected yield is typically in the range of 60-80%.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Yield 1. Incomplete reaction. 2. Catalyst deactivation (e.g., by water). 3. Incorrect work-up.1. Increase reaction time or temperature slightly. Confirm completion with TLC. 2. Ensure all reagents and glassware are dry. Use fresh PPA. 3. Ensure complete neutralization before extraction; the product may be soluble in acidic water.
Multiple Products 1. Formation of regioisomers (if using an unsymmetrical ketone). 2. "Abnormal" Fischer reaction.[9]1. This is inherent to the substrate; purification by chromatography is necessary. 2. Consider using a different acid catalyst. Lewis acids like ZnCl₂ or milder Brønsted acids may suppress side reactions. Characterize all major spots to identify byproducts.
Purification Issues 1. Product is streaking on the silica gel column. 2. Poor separation from impurities.1. Streaking can be due to the basicity of the indole nitrogen interacting with acidic silica. Add 0.5-1% triethylamine to the eluent to improve peak shape.[15][18] 2. Optimize the eluent system using gradient elution, starting with a lower polarity and gradually increasing it.

Conclusion

The Fischer indole synthesis is a time-tested and dependable method for accessing the valuable indole core. By using (2-Methoxyphenyl)hydrazine dihydrochloride, this protocol provides a direct route to 7-methoxyindoles, which are important building blocks in drug discovery and development. A firm grasp of the underlying mechanism, careful attention to reaction conditions, and a systematic approach to purification are the keys to successfully leveraging this powerful reaction in the laboratory.

References

  • Fischer indole synthesis - Wikipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Fischer indole synthesis - Grokipedia. (n.d.). Retrieved April 4, 2026, from [Link]

  • Taber, D. F., & Stachel, S. J. (2011). Indole synthesis: a review and proposed classification. PMC. Retrieved from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Retrieved April 4, 2026, from [Link]

  • Fischer inodole synthesis with cyclic ketones | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved April 4, 2026, from [Link]

  • The Vespiary - The Fischer Indole Synthesis. (n.d.). Retrieved April 4, 2026, from [Link]

  • Maji, K. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • Somei, M. (2018). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. PMC. Retrieved from [Link]

  • On the Direction of Cyclization of Unsymmetrical Ketone Phenylhydrazones in the Fischer Indole Synthesis - RSC Publishing. (n.d.). Retrieved April 4, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (n.d.). Retrieved April 4, 2026, from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved April 4, 2026, from [Link]

  • Separation and Purification of Indole in Model Coal Tar Fraction of 9 Compounds System. (n.d.). Retrieved April 4, 2026, from [Link]

  • Synthesis of 7‐methoxychromone‐3‐carbaldehyde‐(indole‐2‐formyl)hydrazine (4). (n.d.). Retrieved April 4, 2026, from [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). Retrieved April 4, 2026, from [Link]

  • 7-Methoxyindole | 3189-22-8 - J&K Scientific LLC. (n.d.). Retrieved April 4, 2026, from [Link]

  • 7-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 168187 - PubChem. (n.d.). Retrieved April 4, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved April 4, 2026, from [Link]

  • Fischer Indole Synthesis - J&K Scientific LLC. (n.d.). Retrieved April 4, 2026, from [Link]

  • 7-methoxyindole (C9H9NO) - PubChemLite. (n.d.). Retrieved April 4, 2026, from [Link]

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne - Organic Syntheses Procedure. (n.d.). Retrieved April 4, 2026, from [Link]

Sources

Application

Application Note: Synthesis of 7-Methoxyindole Derivatives from (2-Methoxyphenyl)hydrazine Dihydrochloride via Fischer Indolization

Executive Summary The 7-methoxyindole scaffold is a privileged pharmacophore embedded within numerous bioactive natural products, most notably the Aspidosperma alkaloid family, and serves as a critical core in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxyindole scaffold is a privileged pharmacophore embedded within numerous bioactive natural products, most notably the Aspidosperma alkaloid family, and serves as a critical core in modern drug development[1]. Constructing this architecture via the Fischer Indole Synthesis (FIS) using (2-Methoxyphenyl)hydrazine dihydrochloride is a highly efficient, convergent strategy[2]. However, the presence of the electron-donating methoxy group ortho to the hydrazine moiety introduces unique mechanistic nuances, including the severe risk of "abnormal" indolization[3].

This application note provides an in-depth technical guide on the causality of regiocontrol, catalyst optimization, and a self-validating experimental protocol for the robust synthesis of 7-methoxyindoles.

Mechanistic Causality & Regiocontrol

The Fischer Indole Synthesis proceeds via the acid-catalyzed condensation of a hydrazine with a ketone to form a hydrazone, followed by tautomerization to an ene-hydrazine[1]. The defining step of the reaction is a thermally driven[3,3]-sigmatropic rearrangement.

In the case of (2-Methoxyphenyl)hydrazine, the methoxy substituent occupies one of the ortho positions (C2) of the phenyl ring. Consequently, the [3,3]-sigmatropic rearrangement is sterically and electronically forced to occur exclusively at the unsubstituted ortho position (C6). Following re-aromatization and the elimination of ammonia, the C6 carbon of the original phenyl ring becomes the C3a bridgehead of the new indole core. This specific topological mapping definitively places the methoxy group at the C7 position of the resulting indole architecture.

Mechanism A (2-Methoxyphenyl)hydrazine + Ketone B Hydrazone Intermediate A->B -H2O C Ene-Hydrazine Tautomer B->C H+ / Heat D [3,3]-Sigmatropic Rearrangement (C6 position) C->D C-C Bond Formation E Re-aromatization & Aminal Formation D->E Cyclization F Ammonia Elimination (-NH3) E->F Acid Catalysis G 7-Methoxyindole Derivative F->G Aromatization

Caption: Mechanistic pathway of Fischer Indole Synthesis yielding 7-methoxyindole derivatives.

The "Abnormal" FIS Phenomenon: Catalyst Selection

While Brønsted acids (e.g., H₂SO₄, TsOH) are traditionally employed in FIS[4], the 2-methoxy substituent introduces a specific chemical vulnerability. When strong protic acids (such as ethanolic HCl) are utilized, the reaction frequently deviates from the expected pathway. The highly acidic environment protonates the methoxy oxygen, converting it into a viable leaving group. Subsequent nucleophilic attack by solvent molecules or halide ions at the C6 position leads to the displacement of the methoxy group, yielding unexpected 6-substituted indoles instead of the target 7-methoxyindoles[3].

To suppress this "abnormal" indolization and preserve the C7-methoxy group, Lewis acids such as anhydrous Zinc Chloride (ZnCl₂) are strictly preferred. ZnCl₂ coordinates effectively to the imine nitrogen, driving the sigmatropic rearrangement without providing the high proton activity required to cleave the robust aryl-ether bond[3].

Table 1: Optimization of Acid Catalysts for 7-Methoxyindole Synthesis
Catalyst TypeReaction ConditionsMajor ProductTypical YieldMechanistic Observation / Causality
Protic Acid (e.g., HCl/EtOH)Reflux, 4h6-Substituted Indole35–50%Nucleophilic displacement of the -OMe group via intermediate cation[3].
Lewis Acid (ZnCl₂)Toluene, 90°C, 3h7-Methoxyindole75–85%Clean [3,3]-sigmatropic rearrangement; -OMe ether bond remains intact[3].
Polyphosphoric Acid (PPA)Neat, 120°C, 1h7-Methoxyindole60–65%Viscous medium; requires aggressive aqueous quench, leading to lower isolated yields.
Brønsted Acid (TsOH)Toluene, Reflux7-Methoxyindole65–75%Mild Brønsted conditions avoid methoxy cleavage but require Dean-Stark water removal[4].

Experimental Protocol: Synthesis of 8-Methoxy-2,3,4,9-tetrahydro-1H-carbazole

This protocol utilizes cyclohexanone as the model ketone to generate a tricyclic 7-methoxyindole derivative (specifically numbered as an 8-methoxycarbazole derivative due to IUPAC fused-ring nomenclature).

Workflow S1 Step 1: Reagent Prep Weigh Hydrazine Dihydrochloride & Ketone (1:1 eq) S2 Step 2: Condensation Reflux in EtOH with NaOAc (1-2h) to form Hydrazone S1->S2 S3 Step 3: Cyclization Add ZnCl2 in Toluene Heat to 80-90°C (2-4h) S2->S3 S4 Step 4: Workup Quench with NaHCO3 (aq) Extract with EtOAc S3->S4 S5 Step 5: Purification Silica Gel Chromatography (Hexane:EtOAc Gradient) S4->S5 S6 Step 6: Validation NMR & LC-MS Analysis S5->S6

Caption: Step-by-step experimental workflow for the synthesis and isolation of 7-methoxyindoles.

Step 1: Hydrazone Formation (Neutralization & Condensation)

Causality: (2-Methoxyphenyl)hydrazine is supplied as a dihydrochloride salt to prevent rapid air-oxidation. To enable nucleophilic attack on the ketone, the free base must be liberated. A mild base (Sodium Acetate) is used to neutralize the HCl without degrading the sensitive hydrazine intermediate.

  • In a 100 mL round-bottom flask, suspend (2-Methoxyphenyl)hydrazine dihydrochloride (10.0 mmol, 2.11 g) in absolute ethanol (25 mL).

  • Add anhydrous Sodium Acetate (20.0 mmol, 1.64 g) and stir for 10 minutes at room temperature.

  • Add Cyclohexanone (10.0 mmol, 0.98 g) dropwise to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (78°C) for 2 hours.

  • Self-Validation: The suspension will undergo a distinct color change (typically to yellow/orange) as the hydrazone forms. TLC analysis (Hexane:EtOAc 8:2) should confirm the complete consumption of the ketone.

  • Concentrate the mixture under reduced pressure, extract with EtOAc (30 mL) and Water (30 mL). Dry the organic layer over Na₂SO₄ and evaporate to yield the crude hydrazone.

Step 2: Lewis Acid-Catalyzed Cyclization

Causality: Toluene is selected as the solvent to permit the higher reaction temperatures (90-110°C) required to drive the [3,3]-sigmatropic rearrangement, while the use of ZnCl₂ prevents the protic cleavage of the methoxy group[3].

  • Dissolve the crude hydrazone in anhydrous toluene (30 mL) under an inert nitrogen atmosphere.

  • Add anhydrous Zinc Chloride (ZnCl₂) (20.0 mmol, 2.72 g) in one rapid portion.

  • Heat the reaction mixture to 90–100°C for 3 to 4 hours.

  • Self-Validation: The reaction mixture will darken significantly. Ammonia gas evolution will occur as the aminal collapses into the indole; this can be detected via damp pH paper held at the condenser outlet.

Step 3: Quench and Workup
  • Cool the reaction vessel to room temperature.

  • Carefully quench the Lewis acid by adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 15 minutes to break up emulsions.

  • Filter the biphasic mixture through a tightly packed pad of Celite to remove precipitated zinc hydroxide salts.

  • Separate the layers and extract the aqueous phase with EtOAc (2 x 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification and Validation
  • Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexane to 15% EtOAc in Hexane.

  • Collect the fractions containing the target 8-methoxy-2,3,4,9-tetrahydro-1H-carbazole (R_f ≈ 0.4 in 8:2 Hexane:EtOAc).

  • Evaporate to yield the product as an off-white solid.

  • Self-Validation: Validate the structure via ¹H NMR. Key diagnostic peaks include the characteristic -OCH₃ singlet at ~3.9 ppm and the downfield indole N-H broad singlet at ~8.0 ppm.

Sources

Method

Application Notes &amp; Protocols: (2-Methoxyphenyl)hydrazine dihydrochloride as a Precursor in Pharmaceutical Drug Discovery

Abstract (2-Methoxyphenyl)hydrazine and its dihydrochloride salt are pivotal precursors in the synthesis of a multitude of heterocyclic scaffolds, most notably the indole nucleus. The strategic placement of the methoxy g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Methoxyphenyl)hydrazine and its dihydrochloride salt are pivotal precursors in the synthesis of a multitude of heterocyclic scaffolds, most notably the indole nucleus. The strategic placement of the methoxy group on the phenyl ring significantly influences the reactivity and regioselectivity of cyclization reactions, making it a valuable tool for medicinal chemists. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving (2-Methoxyphenyl)hydrazine dihydrochloride, with a primary focus on its utilization in the Fischer indole synthesis for the generation of novel pharmaceutical intermediates.

Introduction: The Strategic Importance of the Methoxy-Substituted Phenylhydrazine Scaffold

Hydrazine derivatives are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in a vast array of pharmaceuticals.[1][2] Hydrazine itself is a highly reactive, difunctional molecule, lending itself to the construction of diverse ring systems such as pyrazoles, triazoles, and pyridazines.[1] In the realm of drug discovery, substituted phenylhydrazines are of particular interest as precursors to the indole scaffold, a privileged structure found in numerous natural products and synthetic drugs.[3][4]

(2-Methoxyphenyl)hydrazine dihydrochloride offers a unique advantage due to the electronic and steric influence of the ortho-methoxy group. This substituent can direct the course of cyclization reactions and activate the indole nucleus for further functionalization, providing access to a diverse chemical space for drug development.[3] This guide will delve into the practical applications of this versatile precursor, with a focus on providing robust and reproducible experimental protocols.

Physicochemical Properties and Handling

A thorough understanding of the precursor's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 6971-45-5[5][6][7]
Molecular Formula C₇H₁₁ClN₂O[5][6]
Molecular Weight 174.63 g/mol [5][6]
Appearance Solid[5]
Purity Typically >96%[5]

Handling and Safety Precautions:

(2-Methoxyphenyl)hydrazine dihydrochloride is classified as harmful and an irritant.[5] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5][8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth with water and seek immediate medical attention.[5][8]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[8][9]

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and an aldehyde or ketone.[4][10] This reaction is a workhorse in medicinal chemistry for creating substituted indoles.[11]

The Underlying Mechanism: A Step-by-Step Rationale

The reaction proceeds through several key steps, each with a specific purpose that contributes to the final indole product. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Fischer_Indole_Synthesis A 1. Hydrazone Formation B 2. Tautomerization to Ene-hydrazine A->B Acid Catalyst C 3. [3,3]-Sigmatropic Rearrangement B->C Heat D 4. Aromatization & Rearrangement C->D Proton Transfer E 5. Cyclization & Elimination of NH3 D->E Intramolecular Attack F Indole Product E->F Yields Final Product

Caption: Key stages of the Fischer indole synthesis.

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (2-Methoxyphenyl)hydrazine with a ketone or aldehyde to form a phenylhydrazone.[12] The acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.

  • Tautomerization: The resulting phenylhydrazone tautomerizes to its ene-hydrazine form, a critical step that sets the stage for the subsequent rearrangement.[13]

  • [8][8]-Sigmatropic Rearrangement: This is the core, concerted step of the reaction. The ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the nitrogen-nitrogen bond.[13]

  • Aromatization: The intermediate rearomatizes through proton transfer, leading to a di-imine intermediate.

  • Cyclization and Elimination: An intramolecular cyclization occurs, followed by the elimination of ammonia, to yield the final, stable indole ring system.[13]

The Influence of the 2-Methoxy Group

The ortho-methoxy group in (2-Methoxyphenyl)hydrazine can exert significant electronic and steric effects. While it is an electron-donating group that can activate the aromatic ring, its position can sometimes lead to unexpected outcomes. In some cases, cyclization can occur on the side of the methoxy group, which can sometimes lead to "abnormal" products, such as chlorinated indoles if HCl is used as the acid catalyst in an alcoholic solvent.[14] Awareness of these potential side reactions is crucial for reaction optimization and product characterization.

Experimental Protocol: Synthesis of 7-Methoxyindole-2-carboxylate

This protocol details the synthesis of ethyl 7-methoxyindole-2-carboxylate, a valuable intermediate for further elaboration, using (2-Methoxyphenyl)hydrazine dihydrochloride and ethyl pyruvate.

Materials and Reagents
  • (2-Methoxyphenyl)hydrazine dihydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)[10]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure

Part A: Hydrazone Formation (One-Pot Variation)

This protocol utilizes a one-pot approach where the hydrazone is formed in situ.[13]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq) and ethanol. Stir the suspension.

  • Addition of Ketone: Add ethyl pyruvate (1.05 eq) to the suspension.

  • Initiation of Hydrazone Formation: Stir the reaction mixture at room temperature for 30 minutes. The formation of the hydrazone may be monitored by Thin Layer Chromatography (TLC).

Part B: Indolization

  • Addition of Acid Catalyst: Carefully add polyphosphoric acid (PPA) to the reaction mixture with vigorous stirring. Note: The addition of PPA is exothermic.

  • Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may need to be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-methoxyindole-2-carboxylate.

Self-Validating System: Characterization

The identity and purity of the synthesized indole should be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity of the atoms.

  • Mass Spectrometry: To verify the molecular weight of the product.[15]

  • Melting Point: To assess the purity of the solid product.

Applications in Drug Discovery: Building on the Methoxyindole Scaffold

Methoxy-activated indoles are prevalent in a wide range of biologically active compounds.[3] The 7-methoxyindole scaffold synthesized using the protocol above can serve as a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications in areas such as:

  • Anticancer agents [3]

  • Anti-inflammatory agents [3]

  • Antidepressants [3]

  • Antimicrobial agents [3]

The methoxy group can be further manipulated (e.g., demethylated to a hydroxyl group) to enable further diversification and structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow A (2-Methoxyphenyl)hydrazine dihydrochloride B Fischer Indole Synthesis A->B C 7-Methoxyindole Scaffold B->C D Scaffold Elaboration & Functionalization C->D E Library of Bioactive Compound Candidates D->E F Biological Screening & Lead Optimization E->F G Drug Candidate F->G

Caption: Workflow for drug discovery using the precursor.

Conclusion

(2-Methoxyphenyl)hydrazine dihydrochloride is a highly valuable and versatile precursor in pharmaceutical drug discovery. Its primary utility in the Fischer indole synthesis provides a reliable and efficient route to methoxy-activated indoles, which are key building blocks for a wide range of biologically active molecules. By understanding the underlying reaction mechanisms and adhering to robust experimental protocols, researchers can effectively leverage this precursor to generate novel compound libraries for the discovery of new therapeutic agents.

References

  • Iida, H., Yuasa, Y., & Kibayashi, C. (1980). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Chemical Society, Chemical Communications, (16), 766-767. [Link]

  • Calca Solutions. Empowered Hydrazine Pharmaceuticals. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2015(6), 196-258. [Link]

  • Salunke, R. S., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Oriental Journal of Chemistry, 28(4), 1831-1835. [Link]

  • Mishra, S. K., Mohanta, P. P., & Behera, A. K. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. [Link]

  • Al-Ostath, R. A., El-Faham, A., & Mohamed, R. M. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Journal of Molecular Structure, 1286, 135532. [Link]

  • Patil, S. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: Applications of 4-Methoxyphenylhydrazine Hydrochloride in Organic Synthesis. [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53733-53765. [Link]

  • Sharma, V., & Kumar, V. (2023). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]

  • Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]

Sources

Application

Application Note: Optimal Reaction Conditions for Pyrazole Ring Formation Utilizing (2-Methoxyphenyl)hydrazine Dihydrochloride

Executive Summary N-arylpyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals. The synthesis of 1-(2-methoxyphenyl)pyrazoles is typically achieved via...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-arylpyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals. The synthesis of 1-(2-methoxyphenyl)pyrazoles is typically achieved via the Knorr cyclocondensation of (2-methoxyphenyl)hydrazine with 1,3-dicarbonyl compounds. While the dihydrochloride salt of the hydrazine offers superior bench stability against oxidation compared to its free base counterpart, the presence of two equivalents of hydrogen chloride introduces complex kinetic dynamics. This application note details the mechanistic causality behind solvent and base selection, providing optimized, self-validating protocols to maximize yield and control regioselectivity.

Mechanistic Causality & Reagent Dynamics

The formation of the pyrazole ring from a 1,3-diketone and an arylhydrazine proceeds through a multi-step cascade: nucleophilic attack to form a hydrazone, intramolecular cyclization to a 5-hydroxypyrazoline, and final aromatization via dehydration.

The Kinetic Paradox of the Dihydrochloride Salt: Using (2-methoxyphenyl)hydrazine dihydrochloride presents a unique chemical challenge. The initial nucleophilic attack requires a free, unprotonated amine, which theoretically necessitates the addition of a stoichiometric base (e.g., sodium acetate or triethylamine). However, complete neutralization removes the acidic protons required to catalyze the subsequent cyclization and dehydration steps. If the reaction is run in strictly neutral or basic conditions, it frequently stalls at the hydrazone intermediate.

Conversely, utilizing the inherent acidity of the dihydrochloride salt in specific polar aprotic solvents (like DMAc) or under microwave irradiation can drive the reaction to completion without exogenous base. The acidic medium accelerates the dehydration steps, allowing the reaction to proceed at ambient temperatures with excellent yields and regioselectivity 1[1].

Mechanism A (2-Methoxyphenyl)hydrazine Dihydrochloride B 1,3-Diketone C Partial Neutralization (Free Amine Generation) D Hydrazone Intermediate C->D Nucleophilic Attack E Acid-Catalyzed Intramolecular Cyclization D->E F 5-Hydroxypyrazoline E->F G Acid-Catalyzed Dehydration (-H2O) F->G H 1-(2-Methoxyphenyl)pyrazole G->H Aromatization AB AB AB->C

Mechanistic pathway of pyrazole formation highlighting dual requirements for free amine and acid.

Optimization of Reaction Conditions

To establish the optimal parameters, various solvent and base combinations must be evaluated. The data below summarizes the effect of these conditions on the reaction of (2-methoxyphenyl)hydrazine dihydrochloride with a model unsymmetrical 1,3-diketone (e.g., 1-phenylbutane-1,3-dione).

SolventBase (Equivalents)TemperatureTimeYield (%)Regioselectivity (1,5- vs 1,3-isomer)
EthanolNone80 °C (Reflux)12 h<20%N/A (Stalled at hydrazone)
EthanolSodium Acetate (2.0)80 °C (Reflux)4 h74%1.2 : 1
Acetic AcidNone118 °C (Reflux)2 h81%3 : 1
DMAcNone25 °C (Ambient)6 h89%>95 : 5
H₂O / DMSONone100 °C (Microwave)5 min93%1 : 0 (Symmetrical diketones)

Data Interpretation: Traditional protocols utilizing ethanol and sodium acetate yield near-equimolar mixtures of regioisomers due to the lack of thermodynamic control 2[2]. Running the reaction in glacial acetic acid improves both rate and regioselectivity by providing a bulk acidic medium that accelerates dehydration. However, the optimal conventional condition utilizes N,N-dimethylacetamide (DMAc) at ambient temperature. In DMAc, the dihydrochloride salt acts as an internal acid catalyst; the solvent's polarity stabilizes the transition states, leading to excellent yields and near-perfect regioselectivity without the need for thermal stress 1[1]. For high-throughput synthesis, microwave irradiation in aqueous DMSO without added base provides exceptional yields in minutes by directly leveraging the hydrochloride salt for N-heterocyclization 3[3].

Self-Validating Experimental Protocols

Protocol A: Ambient Temperature Highly Regioselective Synthesis (DMAc Method)

Objective: Maximize regioselectivity for unsymmetrical diketones while avoiding thermal degradation.

  • Preparation: In an oven-dried 50 mL round-bottom flask, suspend (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 mmol, 211 mg) in anhydrous DMAc (5.0 mL).

  • Addition: Add the 1,3-dicarbonyl compound (1.05 mmol) dropwise over 5 minutes while stirring vigorously.

  • Reaction Monitoring (Self-Validation Check 1): Stir the mixture at 25 °C. The initial cloudy suspension will gradually clear as the insoluble hydrazine salt is consumed. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active diketone spot and the emergence of a highly fluorescent pyrazole spot indicates successful progression past the hydrazone intermediate.

  • Quenching: After complete consumption of starting materials (typically 4-6 hours), pour the reaction mixture into 25 mL of ice-cold distilled water.

  • Isolation (Self-Validation Check 2): A precipitate should form immediately upon aqueous quenching. If the product oils out (a common occurrence due to the 2-methoxy group disrupting crystal packing), extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize from hot ethanol or purify via flash column chromatography.

Protocol B: Rapid Microwave-Assisted Synthesis (Green Chemistry Approach)

Objective: Rapid synthesis of pyrazoles from symmetrical diketones (e.g., acetylacetone) using environmentally benign solvents.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 mmol, 211 mg) and acetylacetone (1.0 mmol, 100 mg).

  • Solvent Addition: Add a 1:1 mixture of H₂O and DMSO (2.0 mL). Do not add any base; the native HCl is strictly required for the microwave-assisted dehydration.

  • Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 100 °C for 5 minutes (50 W power limit).

  • Phase Separation (Self-Validation Check 1): Upon cooling to room temperature, the product will typically phase-separate from the aqueous DMSO layer as a distinct organic layer or crystalline solid, physically indicating successful dehydration and a loss of polarity.

  • Workup: Dilute with water (5 mL) and extract with dichloromethane (2 x 10 mL). Wash with water, dry over MgSO₄, and evaporate to yield the pure 1-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.RSC Advances.
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Method

Protocol for the Fischer Indole Synthesis: Reacting (2-Methoxyphenyl)hydrazine dihydrochloride with Ketones

An Application Guide for the Synthesis of 7-Methoxyindoles Abstract The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains one of the most versatile and wid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of 7-Methoxyindoles

Abstract

The Fischer indole synthesis, a foundational reaction in organic chemistry discovered by Emil Fischer in 1883, remains one of the most versatile and widely utilized methods for constructing the indole nucleus.[1][2][3] This heterocyclic motif is a cornerstone in a multitude of pharmaceuticals, agrochemicals, and natural products, making its efficient synthesis a critical endeavor for researchers in drug development.[2][4][5] This application note provides a detailed, step-by-step protocol for the synthesis of 7-methoxy-substituted indoles via the acid-catalyzed reaction of (2-Methoxyphenyl)hydrazine dihydrochloride with various ketones. We delve into the mechanistic underpinnings of the reaction, offer expert insights into procedural choices, present a comprehensive experimental workflow, and provide crucial safety and handling information to ensure reliable and safe execution.

Scientific Rationale and Mechanistic Overview

The Fischer indole synthesis transforms an arylhydrazine and an enolizable aldehyde or ketone into an indole core under acidic conditions.[1][6] The reaction is robust, tolerating a wide range of functional groups on both reaction partners. The use of (2-Methoxyphenyl)hydrazine specifically directs the synthesis towards 7-methoxyindoles, which are valuable precursors for more complex molecular targets.

The Reaction Mechanism: The widely accepted mechanism proceeds through several distinct, acid-catalyzed steps:

  • Hydrazone Formation: The reaction initiates with the condensation of (2-Methoxyphenyl)hydrazine with a ketone to form the corresponding phenylhydrazone.[4][7]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine. The acid catalyst is crucial for this step.[1][7]

  • [2][2]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step. The protonated ene-hydrazine undergoes a concerted[2][2]-sigmatropic rearrangement, breaking the N-N bond and forming a new C-C bond to create a di-imine intermediate.[1][4]

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under the acidic conditions generates the stable, aromatic indole ring.[1][4]

Causality of Component Selection:

  • Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can catalyze the reaction.[1][8] The acid's primary role is to protonate the hydrazone, which facilitates both the tautomerization to the ene-hydrazine and the critical[2][2]-sigmatropic rearrangement.[8] The choice of acid can significantly impact yield and, in some cases, regioselectivity. Polyphosphoric acid (PPA) is often used as it can serve as both the catalyst and the solvent, driving the reaction forward at elevated temperatures.

  • (2-Methoxyphenyl)hydrazine: The methoxy group at the ortho-position is an electron-donating group. While this can facilitate the reaction, it is critical to be aware that under certain conditions (e.g., with strongly nucleophilic acids like HCl), abnormal cyclization products can form where the methoxy group is displaced.[9][10] Therefore, careful selection of a non-nucleophilic acid catalyst is recommended for achieving the desired 7-methoxyindole product cleanly.

Safety and Materials Handling

Proper safety precautions are paramount when performing this synthesis.

Hazard Profile for (2-Methoxyphenyl)hydrazine dihydrochloride:

  • Harmful if swallowed. [11][12]

  • Causes skin irritation and serious eye irritation. [11]

  • May cause respiratory irritation. [11]

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles or a face shield.

  • A properly fitting laboratory coat.

Engineering Controls:

  • All manipulations involving (2-Methoxyphenyl)hydrazine dihydrochloride, strong acids, and organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[11][13]

Detailed Experimental Protocol

This protocol describes a general and reliable one-pot procedure for the synthesis of 7-methoxyindoles. Optimization of temperature and reaction time may be necessary for specific ketone substrates.

Materials and Reagents:

  • (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq)

  • Ketone (e.g., cyclohexanone, 2-butanone) (1.1 eq)

  • Acid Catalyst: Polyphosphoric Acid (PPA) or p-Toluenesulfonic acid (p-TsOH)

  • Solvent (if using p-TsOH): Toluene or Acetic Acid

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure

A. Reaction Setup and Execution

  • Reagent Addition: To a dry round-bottom flask under a nitrogen atmosphere, add (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq) and the selected ketone (1.1 eq).

  • Catalyst/Solvent Addition:

    • Method 1 (PPA): Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazine) to the flask. PPA is highly viscous; warming it slightly can aid in transfer.

    • Method 2 (p-TsOH): Add a high-boiling solvent such as toluene or glacial acetic acid, followed by p-Toluenesulfonic acid monohydrate (0.2 - 1.0 eq).

  • Heating: Begin vigorous stirring and heat the reaction mixture to 80-110 °C using a pre-heated oil bath or heating mantle. The optimal temperature will depend on the ketone's reactivity.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material and the appearance of a new, typically UV-active spot for the indole product indicates reaction progression. Reactions are generally complete within 2-6 hours.

B. Work-up and Isolation

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto a beaker of crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous slurry by adding a saturated solution of sodium bicarbonate or 10M NaOH until the pH is ~7-8. Be cautious as CO₂ evolution can cause frothing.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

C. Purification

  • Technique Selection: The crude product can be purified by either flash column chromatography on silica gel or recrystallization.

  • Column Chromatography: Dissolve the crude oil/solid in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes to isolate the pure indole product.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

Data Presentation and Visualization

Table 1: Representative Reaction Conditions
Ketone SubstrateCatalystSolventTemperature (°C)Typical Reaction Time (h)Expected Product
CyclohexanonePPANeat1002-48-Methoxy-1,2,3,4-tetrahydrocarbazole
2-Butanonep-TsOHToluene110 (reflux)3-67-Methoxy-2,3-dimethyl-1H-indole
AcetophenonePPANeat1104-87-Methoxy-2-phenyl-1H-indole
Diagram 1: General Experimental Workflow

G cluster_prep A. Reaction cluster_workup B. Work-up cluster_purify C. Purification A1 Combine Hydrazine & Ketone in Round-Bottom Flask A2 Add Acid Catalyst (PPA or p-TsOH/Solvent) A1->A2 A3 Heat with Stirring (80-110 °C) A2->A3 A4 Monitor by TLC A3->A4 B1 Cool and Quench on Ice A4->B1 B2 Neutralize with Base (e.g., NaHCO₃) B1->B2 B3 Extract with Ethyl Acetate B2->B3 B4 Wash with Water and Brine B3->B4 B5 Dry & Concentrate B4->B5 C1 Crude Product B5->C1 C2 Column Chromatography or Recrystallization C1->C2 C3 Pure Indole Product C2->C3

Caption: High-level workflow for the Fischer Indole Synthesis.

Diagram 2: Simplified Reaction Mechanism

G Hydrazine Arylhydrazine + Ketone Hydrazone Phenylhydrazone Hydrazine->Hydrazone Condensation Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization (H⁺) Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Aromatic Indole Aminal->Indole -NH₃ Aromatization

Caption: Key transformations in the Fischer Indole Synthesis mechanism.

References

  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Testbook. Retrieved April 7, 2026, from [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Chemistry Stack Exchange. Retrieved April 7, 2026, from [Link]

  • The Vespiary - The Fischer Indole Synthesis. (n.d.). The Vespiary. Retrieved April 7, 2026, from [Link]

  • Indole synthesis: a review and proposed classification - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. (1989). Acta Chemica Scandinavica. Retrieved April 7, 2026, from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017). Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

  • The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. (n.d.). Course Hero. Retrieved April 7, 2026, from [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • A three-component Fischer indole synthesis - PubMed. (2008). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved April 7, 2026, from [Link]

  • Fischer indole synthesis - Grokipedia. (n.d.). Grokipedia. Retrieved April 7, 2026, from [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). Europe PMC. Retrieved April 7, 2026, from [Link]

  • How to get the maximum yield for the Fisher Indole synthesis? (2015, March 27). ResearchGate. Retrieved April 7, 2026, from [Link]

  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. (n.d.). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved April 7, 2026, from [Link]

  • Fischer indole synthesis in the absence of a solvent - SciSpace. (n.d.). Arkivoc. Retrieved April 7, 2026, from [Link]

  • An Eco-Friendly Industrial Fischer Indole Cyclization Process - ACS Publications. (2018, August 15). ACS Publications. Retrieved April 7, 2026, from [Link]

  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017, November 15). Royal Society of Chemistry. Retrieved April 7, 2026, from [Link]

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Application

Application Notes &amp; Protocols: (2-Methoxyphenyl)hydrazine Dihydrochloride as a Pivotal Precursor in Novel Agrochemical Synthesis

Introduction: The Strategic Importance of the Indole Scaffold The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of biologically active compounds, from pharmaceuticals to vital...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic scaffold, prominently featured in a vast array of biologically active compounds, from pharmaceuticals to vital agrochemicals.[1][2] Its structural versatility allows for fine-tuning of physicochemical properties, making it an ideal framework for the discovery of new fungicides and herbicides. (2-Methoxyphenyl)hydrazine dihydrochloride serves as a highly valuable and strategic starting material for accessing a specific class of substituted indoles, primarily through the venerable Fischer indole synthesis.[3][4] The presence of the ortho-methoxy group provides a key structural and electronic feature that can be exploited to modulate the biological activity of the resulting agrochemical candidates.

This guide provides an in-depth exploration of the use of (2-Methoxyphenyl)hydrazine dihydrochloride in the synthesis of novel indole-based agrochemicals. We will delve into the mechanistic underpinnings of the core reaction, provide detailed, field-proven protocols for the synthesis of representative fungicidal and herbicidal compounds, and discuss key structure-activity relationship (SAR) insights that drive modern agrochemical design.

Safety, Handling, and Precautionary Measures

Scientific integrity begins with safety. (2-Methoxyphenyl)hydrazine dihydrochloride and its related compounds require careful handling.

2.1 Hazard Profile (2-Methoxyphenyl)hydrazine hydrochloride is classified as harmful and an irritant.[5] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[5][6][7]

2.2 Handling and Personal Protective Equipment (PPE) Proper engineering controls and PPE are mandatory.

  • Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] An accessible safety shower and eye wash station are essential.[8]

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield.[6]

    • Skin Protection : Wear nitrile or neoprene gloves and a lab coat. Ensure there is no exposed skin.[6][7]

    • Respiratory Protection : If dust is generated, a NIOSH-approved respirator is required.

2.3 Storage and Disposal Store the reagent in a tightly sealed container in a cool, dry, well-ventilated area away from light and moisture.[6][7] Dispose of all chemical waste in accordance with local, state, and federal regulations.

Hazard InformationPrecautionary Measures
GHS Classification Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Acute Toxicity (Cat. 4)[6][8]
Handling Use only in a chemical fume hood. Avoid creating dust.
PPE Safety goggles, face shield, compatible gloves, lab coat.[6][8]
Storage Cool, dry, well-ventilated, tightly sealed container.[6]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contacts. Seek medical attention.[7]
First Aid (Skin) Wash with plenty of soap and water. Remove contaminated clothing.[9]

Core Chemistry: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is the cornerstone reaction for converting arylhydrazines into indoles.[1][3][4] It is a robust and versatile acid-catalyzed reaction that proceeds through a fascinating mechanistic cascade.[2][10][11]

3.1 The Reaction Mechanism Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3][10]

  • Hydrazone Formation : The reaction begins with the condensation of (2-Methoxyphenyl)hydrazine with a carbonyl compound to form the corresponding arylhydrazone.[1][2][12]

  • Tautomerization : The hydrazone tautomerizes to its more reactive enamine isomer (an 'ene-hydrazine').[1][2][3]

  • [2][2]-Sigmatropic Rearrangement : This is the key bond-forming step. The protonated ene-hydrazine undergoes a concerted[2][2]-sigmatropic rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.[3][10][11]

  • Rearomatization & Cyclization : The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of the aniline nitrogen onto the imine carbon to form a five-membered ring.[10]

  • Ammonia Elimination : The final step is the acid-catalyzed elimination of ammonia from the aminal intermediate to yield the stable, aromatic indole ring.[3][12]

Fischer_Indole_Synthesis Mechanism of the Fischer Indole Synthesis A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation (-H₂O) C Enamine (Ene-hydrazine) B->C Tautomerization D Protonated Enamine C->D Protonation (H⁺) E Di-imine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Aromatic Amine E->F Rearomatization (+H⁺) G Cyclized Aminal F->G Intramolecular Cyclization H Indole Product G->H Elimination of NH₃

A simplified representation of the Fischer indole synthesis mechanism.

3.2 A Note on the ortho-Methoxy Substituent The presence of the methoxy group at the 2-position is not merely passive. It directs the cyclization to form a 7-methoxyindole. However, under certain harsh acidic conditions (e.g., HCl/EtOH), abnormal reactions have been observed where the methoxy group can be displaced, leading to unexpected products.[13][14] This expert insight is crucial; the choice of acid catalyst is therefore not arbitrary. Lewis acids like ZnCl₂ or Brønsted acids like polyphosphoric acid (PPA) are often preferred to minimize such side reactions.[3][10]

Application Protocol 1: Synthesis of a Novel Fungicidal Candidate

Indole derivatives, particularly those with substitutions at the 2-position, have shown promising fungicidal activity.[15][16][17][18] This protocol details the synthesis of a representative 7-methoxy-2-phenyl-1H-indole, a scaffold with potential activity against common plant pathogens.[15]

4.1 Overall Workflow

Workflow for the synthesis of a representative fungicidal indole.

4.2 Detailed Step-by-Step Protocol

Step 1: Hydrazone Formation

  • Rationale : This initial condensation creates the direct precursor for the key cyclization step. Using the dihydrochloride salt often requires a base to free the hydrazine, but in an alcoholic solvent under reflux, the equilibrium can be driven towards product formation.

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2-Methoxyphenyl)hydrazine dihydrochloride (5.0 g, 1.0 eq).

  • Add ethanol (100 mL) followed by acetophenone (1.05 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2][19]

  • Once the starting hydrazine is consumed, cool the reaction mixture to room temperature. The hydrazone may precipitate upon cooling.

Step 2: Fischer Indole Cyclization

  • Rationale : Polyphosphoric acid (PPA) is an excellent choice here as it serves as both the Brønsted acid catalyst and a dehydrating agent, driving the reaction to completion. The viscous nature of PPA also allows for efficient heating.

  • Carefully add polyphosphoric acid (50 g) to a separate 250 mL flask and pre-heat to 80°C with mechanical stirring.

  • Add the hydrazone mixture from Step 1 to the hot PPA in portions. An exotherm may be observed.

  • Heat the reaction mixture to 100-120°C and stir for 25-45 minutes until the cyclization is complete (monitored by TLC).[19]

Step 3 & 4: Work-up and Purification

  • Rationale : Quenching the reaction in ice-water hydrolyzes the PPA and precipitates the organic product. Neutralization removes residual acid, and recrystallization is a cost-effective method for purifying the solid product.

  • Allow the mixture to cool slightly, then very carefully pour it onto 400 g of crushed ice with vigorous stirring.

  • A solid precipitate will form. Allow the ice to melt completely, then neutralize the aqueous slurry with a 10% sodium hydroxide solution.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.[1]

  • Dry the crude product in a vacuum oven.

  • Recrystallize the dried solid from hot ethanol to yield the pure 7-methoxy-2-phenyl-1H-indole as crystalline needles.[1]

ParameterExpected Outcome
Product 7-Methoxy-2-phenyl-1H-indole
Appearance Off-white to pale yellow crystalline solid
Typical Yield 65-78%
Purity (by HPLC) >98%
Characterization Consistent with structure via ¹H NMR, ¹³C NMR, and MS

Application Protocol 2: Synthesis of a Novel Herbicidal Candidate

Hydrazine and hydrazone derivatives themselves have been investigated for herbicidal properties, often acting by inhibiting photosynthetic electron transport.[20] By creating an indole scaffold, we can explore new chemical space for herbicidal activity, potentially targeting different biological pathways.[21][22] This protocol describes the synthesis of 7-methoxy-2,3-dimethyl-1H-indole.

5.1 Detailed Step-by-Step Protocol

Step 1: Hydrazone Formation with 2-Butanone

  • In a 250 mL round-bottom flask, combine (2-Methoxyphenyl)hydrazine dihydrochloride (5.0 g, 1.0 eq), ethanol (100 mL), and 2-butanone (1.1 eq).

  • Reflux the mixture for 3-5 hours, monitoring by TLC for the disappearance of the starting hydrazine.

  • Cool the reaction to room temperature.

Step 2: Fischer Indole Cyclization with Zinc Chloride

  • Rationale : Zinc chloride (ZnCl₂) is a classic Lewis acid catalyst for this reaction.[3] It is effective and can be easier to handle than PPA for certain substrates. Acetic acid is a common solvent that also acts as a co-catalyst.

  • To the flask containing the hydrazone, add glacial acetic acid (50 mL).[1]

  • Carefully add anhydrous zinc chloride (1.5 eq) in portions.

  • Heat the mixture to reflux (approx. 118°C) and maintain for 1-2 hours.

  • Monitor the reaction by TLC until completion.

Step 3 & 4: Work-up and Purification

  • Cool the reaction mixture and pour it into 400 mL of cold water.

  • Extract the aqueous mixture three times with ethyl acetate (100 mL portions).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude oil or solid.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

ParameterExpected Outcome
Product 7-Methoxy-2,3-dimethyl-1H-indole
Appearance Light brown solid or oil
Typical Yield 55-70%
Purity (by HPLC) >97%
Characterization Consistent with structure via ¹H NMR, ¹³C NMR, and MS

Structure-Activity Relationship (SAR) Insights

The synthesis of these core indole structures is the first step. Subsequent derivatization and biological screening are guided by SAR principles.

  • Fungicidal Activity : For many indole-based fungicides, lipophilicity and the presence of specific functional groups are key. Introducing electron-withdrawing groups on the 2-phenyl ring can enhance activity.[18] Furthermore, linking other fungicidal pharmacophores, like oxadiazoles, to the indole core has been shown to significantly boost efficacy against pathogens like Botrytis cinerea.[16]

  • Herbicidal Activity : The SAR for indole-based herbicides is less defined but often involves mimicking natural auxins or inhibiting specific plant enzymes. The substitution pattern on the indole ring (positions 2, 3, and 5) is critical for modulating activity and plant spectrum (monocot vs. dicot).[21][22]

Conclusion

(2-Methoxyphenyl)hydrazine dihydrochloride is a powerful and versatile precursor for the synthesis of 7-methoxy-substituted indoles via the Fischer indole synthesis. This application note provides a robust framework, from safety considerations to detailed, practical laboratory protocols, for researchers in the agrochemical field. The provided methodologies for creating both fungicidal and herbicidal scaffolds demonstrate the strategic value of this starting material. By leveraging the foundational chemistry described herein and applying modern SAR principles, scientists are well-equipped to develop the next generation of innovative and effective crop protection agents.

References

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (n.d.). Benchchem.
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  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). PMC.
  • A three-component Fischer indole synthesis. (2008). PubMed.
  • Fungicidal activity of indole derivatives against some plant pathogenic fungi. (2026). [Source not specified].
  • Fischer Indole Synthesis. (n.d.). SynArchive.
  • Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. (2021). PubMed.
  • Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. (n.d.). [Source not specified].
  • 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement. (2006). PubMed.
  • Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. (2021). R Discovery.
  • Fischer Indole Synthesis. (2014). Chem-Station Int. Ed..
  • Synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates. (2021). ResearchGate.
  • Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2022). MDPI.
  • Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. (2025). [Source not specified].
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  • Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (2024). PubMed.
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  • Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). MDPI.
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.). PMC.
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  • Investigations into Simplified Analogues of the Herbicidal Natural Product (+)‐Cornexistin. (2023). [Source not specified].
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Method

Catalytic Systems for Cross-Coupling Reactions Involving (2-Methoxyphenyl)hydrazine dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (2-Methoxyphenyl)hydrazine in Medicinal Chemistry (2-Methoxyphenyl)hydrazine is a pivotal building block in synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-Methoxyphenyl)hydrazine in Medicinal Chemistry

(2-Methoxyphenyl)hydrazine is a pivotal building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles that form the core of numerous pharmaceuticals and biologically active compounds.[1] Its true value is unlocked through catalytic cross-coupling reactions, which enable the formation of complex molecular architectures from this readily available precursor. This guide provides an in-depth exploration of two key catalytic applications of (2-Methoxyphenyl)hydrazine dihydrochloride: the classic Fischer Indole Synthesis for accessing 7-methoxyindoles, and the modern Buchwald-Hartwig amination for the synthesis of N,N-diarylhydrazines.

As a dihydrochloride salt, it's crucial to recognize that in-situ neutralization with a suitable base is a prerequisite for its participation in most coupling reactions. This guide will detail the experimental considerations for liberating the free hydrazine and ensuring optimal catalytic activity. We will delve into the causality behind protocol choices, address potential side reactions, and provide validated, step-by-step procedures to empower researchers in their synthetic endeavors.

Part 1: The Fischer Indole Synthesis - A Classic Route to 7-Methoxyindoles

The Fischer Indole Synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus.[2] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a[1][1]-sigmatropic rearrangement and cyclization to form the indole ring.[2][3] When using (2-Methoxyphenyl)hydrazine, the expected product is a 7-methoxy-substituted indole, a privileged scaffold in many bioactive molecules.

Mechanistic Insight

The generally accepted mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of (2-Methoxyphenyl)hydrazine with a carbonyl compound to form a phenylhydrazone.[3]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2]

  • [1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step, creating a di-imine intermediate.[4]

  • Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular attack of an amine onto an imine leads to a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[3]

Fischer_Indole_Synthesis cluster_prep Step 1: Hydrazone Formation cluster_rearrangement Step 2-3: Rearrangement cluster_cyclization Step 4-5: Cyclization & Elimination Hydrazine (2-Methoxyphenyl)hydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone + Carbonyl, H+ Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enamine Enamine Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole 7-Methoxyindole Aminal->Indole -NH3, H+

Figure 1: Simplified workflow of the Fischer Indole Synthesis.
A Critical Consideration: The "Abnormal" Fischer Indole Synthesis

A significant peculiarity arises when working with 2-methoxyphenylhydrazones, especially with certain acid catalysts like HCl. Research has shown that instead of the expected 7-methoxyindole, an "abnormal" product, such as a 6-chloroindole, can be formed as the major product. This is proposed to occur via a cyclization that proceeds through the methoxy-substituted carbon, followed by nucleophilic substitution by the chloride anion from the acid catalyst.

This is a critical consideration for experimental design. The choice of acid catalyst can dramatically alter the product outcome. Lewis acids like zinc chloride may also lead to different substitution patterns. For researchers specifically targeting the 7-methoxyindole scaffold, using non-nucleophilic acids like p-toluenesulfonic acid (TsOH) or polyphosphoric acid (PPA) is highly recommended to suppress this side reaction.

Protocol 1: Synthesis of 7-Methoxy-2-phenyl-1H-indole

This protocol describes the synthesis of a 7-methoxyindole using acetophenone as the carbonyl partner and a non-nucleophilic acid catalyst to avoid the "abnormal" reaction pathway.

Materials:

  • (2-Methoxyphenyl)hydrazine dihydrochloride

  • Acetophenone

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Polyphosphoric acid (PPA)

  • Ice water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazone Formation (in situ):

    • To a 100 mL round-bottom flask, add (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 equiv), sodium acetate (2.2 equiv), and ethanol (approx. 0.5 M).

    • Stir the suspension at room temperature for 15 minutes to liberate the free hydrazine.

    • Add acetophenone (1.0 equiv) to the mixture.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 2-4 hours).

    • Allow the mixture to cool to room temperature. The hydrazone is typically used in the next step without isolation.

  • Indolization:

    • Carefully add polyphosphoric acid (PPA) to the flask containing the hydrazone mixture (a common ratio is 10x the weight of the starting hydrazine).

    • Heat the stirred mixture to 100-120 °C. The reaction is often rapid (30-60 minutes). Monitor the disappearance of the hydrazone intermediate by TLC.

    • Once complete, cool the reaction vessel in an ice bath.

  • Work-up and Purification:

    • Very cautiously, pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-methoxy-2-phenyl-1H-indole.

ParameterConditionRationale
Hydrazine Salt DihydrochlorideRequires 2 equivalents of a mild base (e.g., NaOAc) for neutralization.
Carbonyl Partner AcetophenoneProvides the C2-phenyl substituent in the final indole.
Solvent (Hydrazone) EthanolGood solvent for both reactants and allows for easy removal.
Acid Catalyst Polyphosphoric Acid (PPA)Strong, non-nucleophilic acid that promotes cyclization while minimizing side reactions.
Temperature 100-120 °CProvides sufficient thermal energy for the[1][1]-sigmatropic rearrangement.

Part 2: Buchwald-Hartwig Amination - A Modern Approach to N-Aryl Hydrazines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It offers a highly versatile and functional-group-tolerant method for the N-arylation of amines, including arylhydrazines.[7] This reaction is particularly valuable for synthesizing unsymmetrical N,N-diarylhydrazines, which are themselves important precursors for pharmaceuticals and can be challenging to prepare otherwise.[7]

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving a Pd(0)/Pd(II) cycle:[8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex.[6]

  • Amine Coordination & Deprotonation: The arylhydrazine coordinates to the palladium center. A base then deprotonates the coordinated hydrazine to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the N,N-diarylhydrazine product, regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.[8]

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., X-Phos) are often employed to facilitate both the oxidative addition and the reductive elimination steps.[7]

Buchwald_Hartwig Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)(X) Pd0->ArPdX Oxidative Addition (+ Ar-X) AmineComplex [L-Pd(II)(Ar)(NHNHAr')]+X- ArPdX->AmineComplex + Ar'-NHNH2 AmidoComplex L-Pd(II)(Ar)(N-NHAr') AmineComplex->AmidoComplex + Base, - HBX AmidoComplex->Pd0 Reductive Elimination Product Ar-NH-NH-Ar' AmidoComplex->Product

Figure 2: Catalytic cycle for the Buchwald-Hartwig amination of an arylhydrazine.
Protocol 2: Palladium-Catalyzed Synthesis of N-(4-chlorophenyl)-N'-(2-methoxyphenyl)hydrazine

This protocol is adapted from a demonstrated regioselective Buchwald-Hartwig reaction of arylhydrazines with aryl halides and illustrates the synthesis of an unsymmetrical N,N-diarylhydrazine.[7]

Materials:

  • (2-Methoxyphenyl)hydrazine dihydrochloride

  • 1-Bromo-4-chlorobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

  • Standard Schlenk line and inert atmosphere (Nitrogen or Argon) techniques

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃ (1.0 mol %) and X-Phos (2.4 mol %) to a dry Schlenk tube equipped with a stir bar.

    • Add anhydrous toluene (1 mL).

    • Stir the mixture at room temperature for 10 minutes.

  • Reaction Assembly:

    • To a separate dry Schlenk tube, add (2-Methoxyphenyl)hydrazine dihydrochloride (1.2 equiv) and sodium tert-butoxide (3.6 equiv). Note: The excess base is to neutralize the dihydrochloride salt and to act as the base for the catalytic cycle.

    • Add 1-bromo-4-chlorobenzene (1.0 equiv).

    • Evacuate and backfill the tube with inert gas (repeat 3 times).

    • Add the pre-mixed catalyst solution to the reaction tube via syringe, followed by anhydrous 1,4-dioxane (to achieve a final concentration of ~0.15 M with respect to the aryl halide).

  • Reaction and Monitoring:

    • Place the sealed Schlenk tube in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N,N-diarylhydrazine product.

ParameterConditionRationale
Palladium Source Pd₂(dba)₃Common and effective Pd(0) precursor.
Ligand X-PhosA bulky, electron-rich Buchwald ligand that promotes efficient coupling.[7]
Base NaOt-BuStrong, non-nucleophilic base required for the deprotonation step.[7][9]
Solvent 1,4-Dioxane / TolueneAnhydrous, polar aprotic solvents common for this type of coupling.
Temperature 80 °CMild conditions that preserve functional groups.[7]
Atmosphere Inert (N₂ or Ar)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Conclusion

(2-Methoxyphenyl)hydrazine dihydrochloride is a versatile and valuable reagent for the synthesis of complex nitrogen-containing molecules. Mastery of its application in cross-coupling reactions requires a deep understanding of the underlying catalytic systems. For the classic Fischer Indole Synthesis, awareness of the potential for abnormal, catalyst-dependent side reactions is paramount for achieving the desired 7-methoxyindole products. Concurrently, modern palladium-catalyzed methods like the Buchwald-Hartwig amination provide a powerful and regioselective route to novel N,N-diarylhydrazine structures. The protocols and insights provided herein serve as a robust foundation for researchers to confidently and successfully employ (2-Methoxyphenyl)hydrazine in their synthetic campaigns, ultimately accelerating discovery in medicinal chemistry and drug development.

References

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  • Palladium Catalyzed Coupling of Tosylhydrazones with Aryl and Heteroaryl Halides in the Absence of External Ligands: Synthesis of Substituted Olefins | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Application of 2-Aryl Indenylphosphine Ligand in the Buchwald- Hartwig Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides - The Royal Society of Chemistry. (URL: [Link])

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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. | Request PDF - ResearchGate. (URL: [Link])

  • Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. (URL: [Link])

  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis | Journal of the American Chemical Society. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Fischer Indole Synthesis with (2-Methoxyphenyl)hydrazine Dihydrochloride

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help yo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities and improve the reaction yield of the Fischer indole synthesis, with a specific focus on using (2-methoxyphenyl)hydrazine dihydrochloride.

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a pivotal method for constructing the indole nucleus. This reaction is fundamental in the synthesis of a vast array of pharmaceuticals and natural products. When employing substituted arylhydrazines like (2-methoxyphenyl)hydrazine, the electron-donating methoxy group can significantly influence the reaction's outcome. While this substituent can facilitate the key rearrangement step, it also introduces unique challenges, including the potential for abnormal cyclization pathways. This guide will address these specific issues, providing you with the technical insights and practical protocols to enhance your reaction yields and achieve your desired products.

The Core Reaction Mechanism

The Fischer indole synthesis is an acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole. The multi-step mechanism is initiated by the formation of an arylhydrazone, which then undergoes a series of transformations to yield the final indole product.

The key steps in the mechanism are:

  • Hydrazone Formation : The reaction begins with the condensation of the arylhydrazine and the carbonyl compound to form the corresponding arylhydrazone.

  • Tautomerization to Enamine : The hydrazone then tautomerizes to its enamine isomer.

  • -Sigmatropic Rearrangement : Following protonation, the enamine intermediate undergoes a crucial-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.

  • Cyclization and Ammonia Elimination : The resulting intermediate undergoes cyclization and, with the elimination of ammonia, aromatizes to the stable indole ring.

Fischer_Indole_Synthesis A (2-Methoxyphenyl)hydrazine + Ketone/Aldehyde B Hydrazone Formation (Acid-Catalyzed) A->B C Arylhydrazone B->C D Tautomerization C->D E Ene-hydrazine D->E F [3,3]-Sigmatropic Rearrangement E->F G Di-imine Intermediate F->G H Cyclization & Aromatization (-NH3) G->H I 7-Methoxyindole (Desired Product) H->I

Caption: Reaction mechanism of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is (2-Methoxyphenyl)hydrazine often supplied as a dihydrochloride salt, and how does this affect the reaction?

(2-Methoxyphenyl)hydrazine is an air-sensitive compound that can degrade over time. The dihydrochloride salt provides greater stability, ensuring the quality and reliability of your starting material. In the reaction, the hydrochloride salt can act as a Brønsted acid catalyst, although additional acid is typically required to drive the reaction to completion. It is crucial to neutralize the salt with a base if a non-acidic hydrazone formation step is desired before indolization.

Q2: How does the 2-methoxy group influence the reaction yield?

The methoxy group is electron-donating, which generally increases the electron density in the aromatic ring. This can facilitate the rate-determining-sigmatropic rearrangement step, potentially leading to higher yields and faster reaction times compared to unsubstituted phenylhydrazine. However, the ortho-position of the methoxy group can also lead to unexpected side reactions.

Q3: What are the most common acid catalysts for this reaction, and how do I choose the right one?

A wide range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, and AlCl₃) can be used. The choice of catalyst is critical and often needs to be optimized for each specific substrate. For substrates with electron-donating groups like the 2-methoxy group, a milder Lewis acid such as ZnCl₂ may be preferable to a strong Brønsted acid to minimize side reactions like N-N bond cleavage.

Q4: I'm observing an unexpected product in addition to the desired 7-methoxyindole. What could it be?

With 2-methoxyphenylhydrazine, a known side reaction is cyclization on the side of the methoxy group, which can lead to the formation of "abnormal" products. For example, when using HCl as a catalyst, a chlorinated indole can be formed as a major byproduct. This occurs through a competing cyclization pathway where the methoxy group is eliminated.

Q5: Can I perform the hydrazone formation and indolization in one pot?

Yes, a one-pot reaction is often feasible because hydrazone formation is also acid-catalyzed. This approach involves mixing the (2-methoxyphenyl)hydrazine dihydrochloride, the carbonyl compound, and the acid catalyst in a suitable solvent and heating the mixture. This can simplify the experimental procedure and may improve overall efficiency.

Troubleshooting Guide

This troubleshooting guide is designed to help you identify and resolve common issues encountered when using (2-methoxyphenyl)hydrazine dihydrochloride in the Fischer indole synthesis.

Troubleshooting_Workflow Start Low or No Yield Purity Verify Starting Material Purity Start->Purity Catalyst Optimize Acid Catalyst Start->Catalyst Conditions Adjust Reaction Conditions Start->Conditions SideReaction Check for Side Reactions Start->SideReaction Purification Purification Issues Start->Purification AbnormalProduct Formation of Abnormal Product SideReaction->AbnormalProduct CatalystChoice Re-evaluate Catalyst Choice AbnormalProduct->CatalystChoice SolventEffect Investigate Solvent Effects AbnormalProduct->SolventEffect Chromatography Modify Chromatography Protocol Purification->Chromatography Recrystallization Consider Recrystallization Purification->Recrystallization

Caption: A general workflow for troubleshooting the Fischer indole synthesis.

Problem: Low or No Yield

Potential Cause 1: Inappropriate Acid Catalyst

The choice and strength of the acid catalyst are critical. An acid that is too weak may not facilitate the reaction, while an overly strong acid can lead to the degradation of starting materials or products.

  • Solution: Screen a variety of acid catalysts. If you are using a Brønsted acid and observing low yields or decomposition, consider switching to a milder Lewis acid.

CatalystTypeTypical ConditionsComments
ZnCl₂ Lewis AcidAcetic acid, heatOften the catalyst of choice; can minimize N-N cleavage.
p-TsOH Brønsted AcidToluene, refluxA strong organic acid, effective but can cause degradation.
Polyphosphoric Acid (PPA) Brønsted AcidNeat, heatActs as both catalyst and solvent; can be viscous and difficult to work with.
HCl in Ethanol Brønsted AcidEthanol, refluxCan lead to the formation of abnormal chlorinated products.
Acetic Acid Brønsted AcidNeat, refluxA weaker acid, may require higher temperatures or longer reaction times.

Potential Cause 2: Suboptimal Reaction Conditions

The Fischer indole synthesis often requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to decomposition and the formation of byproducts.

  • Solution: Optimize the reaction temperature and time. Start with the conditions reported in the literature for similar substrates and then systematically vary the temperature in small increments (e.g., 10-20 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Potential Cause 3: N-N Bond Cleavage

Electron-donating groups, such as the methoxy group on the arylhydrazine, can weaken the N-N bond in a key intermediate, leading to a competing side reaction involving N-N bond cleavage. This is particularly problematic with strong protic acids.

  • Solution: To disfavor N-N bond cleavage, consider using a milder Lewis acid like ZnCl₂ instead of a strong Brønsted acid.

Optimization

Troubleshooting incomplete conversion in (2-Methoxyphenyl)hydrazine dihydrochloride reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for (2-Methoxyphenyl)hydrazine Dihydrochloride applications. As Senior Application Scientists, we have compi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for (2-Methoxyphenyl)hydrazine Dihydrochloride applications. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established literature to help you troubleshoot and optimize your chemical syntheses. This document is designed to address the common challenges, particularly incomplete conversion, encountered during reactions such as the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Fischer indole synthesis using (2-methoxyphenyl)hydrazine dihydrochloride is resulting in a very low yield or failing entirely. What are the most common culprits?

Low conversion in a Fischer indole synthesis is a multifaceted issue that can typically be traced back to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or the occurrence of unforeseen side reactions.

The primary culprits are often:

  • Reagent Purity and Stability: (2-Methoxyphenyl)hydrazine dihydrochloride is susceptible to oxidation and degradation. Impurities in either the hydrazine or the carbonyl partner can halt the reaction.[1][2]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[1][3][4] The methoxy group on the phenyl ring introduces specific electronic and steric factors that influence catalyst selection. An acid that is too weak may not facilitate the key-sigmatropic rearrangement, while an acid that is too strong can lead to degradation and tar formation.[1]

  • Suboptimal Temperature and Reaction Time: Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can cause decomposition of reactants, intermediates, or the final product.[1][2]

  • Atmospheric Conditions: The reaction intermediates can be sensitive to oxygen, especially at elevated temperatures, leading to oxidative side products.

Q2: How critical is the purity of (2-methoxyphenyl)hydrazine dihydrochloride, and how can I assess or improve it?

The purity of your hydrazine salt is paramount. As a dihydrochloride salt, it is generally more stable than the free base. However, it can still degrade over time, appearing as a discolored (often pink, brown, or black) solid instead of the expected white or off-white crystals.[5]

Assessment:

  • Visual Inspection: Significant discoloration is a primary indicator of degradation.

  • Melting Point: A broad or depressed melting point compared to the literature value (approx. 118-120°C) suggests impurities.[6]

  • NMR Spectroscopy: ¹H NMR is an excellent tool to check for the presence of oxidized species or other organic impurities.

Purification Protocol: If you suspect impurities, recrystallization is an effective purification method. A general procedure involves dissolving the crude hydrochloride salt in a minimal amount of hot water, followed by the addition of concentrated hydrochloric acid and cooling to 0°C to precipitate the purified salt.[5]

Q3: My reaction mixture is turning dark, and I'm observing significant tar formation. What causes this, and how can it be minimized?

Tar formation is a common sign of decomposition, often caused by excessively harsh reaction conditions.[2]

Causality and Solutions:

  • Excessively Strong or Concentrated Acid: High concentrations of strong acids like H₂SO₄ or polyphosphoric acid (PPA) can promote polymerization and degradation pathways, especially at high temperatures.

    • Solution: Reduce the acid concentration or switch to a milder catalyst. Methanesulfonic acid has been shown to be a suitable alternative that can improve selectivity.[3] It is crucial to recognize that the product ratio can be extremely sensitive to the quantity of acid used.[3]

  • High Reaction Temperature: While heat is required, excessive temperatures can decompose the starting material, the hydrazone intermediate, or the indole product.

    • Solution: Lower the reaction temperature and extend the reaction time. Monitor progress carefully by TLC to find the optimal balance.[2]

  • Oxygen Sensitivity: Reactions run open to the atmosphere can suffer from oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.[2]

Q4: How do I select the right acid catalyst for a reaction with a methoxy-substituted hydrazine?

The choice of acid is arguably the most important parameter in the Fischer indole synthesis.[4] Both Brønsted (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used, but their interaction with the methoxy group differs significantly.[1][7]

Catalyst TypeExamplesConsiderations for (2-Methoxyphenyl)hydrazine
Brønsted Acids HCl, H₂SO₄, p-TsOH, PPA, Acetic AcidGenerally effective. However, strong acids like HCl in ethanol can lead to abnormal products, such as chlorinated indoles, due to cyclization on the side of the methoxy substituent.[8]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Can be effective but may lead to different side products. The Lewis acid can coordinate with the oxygen atom of the methoxy group, which can influence the reaction pathway, sometimes leading to rearrangement of the methoxy group or substitution at the 5-position.[8]

Recommendation: Start with a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or methanesulfonic acid.[3] If using a Lewis acid, anhydrous zinc chloride is a common choice, but be vigilant for unexpected byproducts.[1][9]

Q5: Are there known side reactions specific to the 2-methoxy substituent that I should be aware of?

Yes, the 2-methoxy group introduces unique electronic properties and a potential coordination site that can lead to "abnormal" reaction pathways not typically seen with unsubstituted phenylhydrazine.

A significant finding is that the Fischer indole synthesis of ethyl pyruvate 2-methoxyphenylhydrazone with HCl in ethanol can yield ethyl 6-chloroindole-2-carboxylate as the major product instead of the expected 7-methoxyindole.[8] This is a result of cyclization occurring on the same side as the methoxy group, a previously unobserved phenomenon. This suggests that the reaction mechanism can be fundamentally altered by the substituent.

Troubleshooting Workflows & Protocols

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and resolving incomplete conversion issues.

TroubleshootingWorkflow Start Incomplete Conversion Observed Check_SM Step 1: Verify Starting Materials Start->Check_SM Purity_Hydrazine Assess Hydrazine Purity (Color, MP, NMR) Check_SM->Purity_Hydrazine Issue Suspected Purity_Carbonyl Assess Carbonyl Purity (NMR, Distillation) Check_SM->Purity_Carbonyl Issue Suspected Optimize_Conditions Step 2: Optimize Reaction Conditions Check_SM->Optimize_Conditions SMs are Pure Purify_SM Purify Starting Materials Purity_Hydrazine->Purify_SM Impure Purity_Carbonyl->Purify_SM Impure Purify_SM->Optimize_Conditions Pure SMs Used Screen_Catalyst Screen Acid Catalysts (Brønsted vs. Lewis) Optimize_Conditions->Screen_Catalyst Adjust_Temp Adjust Temperature & Reaction Time Optimize_Conditions->Adjust_Temp Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Success Successful Conversion Optimize_Conditions->Success Conversion Improved Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Screen_Catalyst->Inert_Atmosphere Adjust_Temp->Inert_Atmosphere Change_Solvent->Inert_Atmosphere Investigate_SideRxns Step 3: Investigate Side Reactions Inert_Atmosphere->Investigate_SideRxns Still Low Conversion Inert_Atmosphere->Success Conversion Improved Monitor_TLC Monitor by TLC/LC-MS for Intermediates Investigate_SideRxns->Monitor_TLC Isolate_Byproducts Isolate & Characterize Byproducts Monitor_TLC->Isolate_Byproducts Isolate_Byproducts->Optimize_Conditions Mechanism Understood

Caption: A logical workflow for troubleshooting incomplete conversions.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is crucial to distinguish between a slow reaction and a stalled one.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - must be optimized)

  • UV lamp (254 nm)

  • Capillary tubes

Procedure:

  • Prepare the TLC Plate: Draw a light pencil line ~1 cm from the bottom of the plate.

  • Spotting:

    • At time zero (t=0), dissolve a small amount of your (2-methoxyphenyl)hydrazine dihydrochloride and your carbonyl compound in a suitable solvent and spot them separately on the baseline as references.

    • Spot a co-spot containing both starting materials.

    • Take a small aliquot from the reaction mixture, dilute it, and spot it on the baseline.

  • Development: Place the plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis:

    • t=0: You should see spots corresponding to your starting materials.

    • During Reaction: Look for the disappearance of the starting material spots and the appearance of a new spot, which could be the hydrazone intermediate and subsequently the final indole product.

    • Stalled Reaction: If the starting material spots remain intense and no new product spot appears after a reasonable time, the reaction has likely stalled.

    • Side Products: The appearance of multiple new spots may indicate the formation of byproducts.

Visualizing the Fischer Indole Synthesis Mechanism

Understanding the mechanism is key to diagnosing issues. The acid catalyst plays a crucial role in multiple steps.[7][9]

Fischer_Indole_Mechanism Hydrazine 1. (2-Methoxyphenyl)hydrazine Hydrazone 3. Phenylhydrazone Hydrazine->Hydrazone Carbonyl 2. Aldehyde or Ketone Carbonyl->Hydrazone H_plus1 H+ Hydrazone->H_plus1 Enamine 4. Ene-hydrazine (Tautomer) H_plus2 H+ Enamine->H_plus2 Rearrangement 5. [3,3]-Sigmatropic Rearrangement Diimine 6. Di-imine Intermediate Rearrangement->Diimine Re-aromatization Heat Δ (Heat) Rearrangement->Heat H_plus3 H+ Diimine->H_plus3 Aminal 7. Cyclic Aminal Loss_NH3 -NH3 Aminal->Loss_NH3 Indole 8. Aromatic Indole H_plus1->Enamine Tautomerization H_plus2->Rearrangement H_plus3->Aminal Cyclization Loss_NH3->Indole Elimination

Caption: Key steps of the acid-catalyzed Fischer Indole Synthesis.

References

  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. [Link]

  • University of Liverpool. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Ishii, H., et al. (1982). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 30(5), 1992-2004. [Link]

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Chem-Station. (2014). Fischer Indole Synthesis. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Google Patents. (2005).
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • Organic Syntheses. phenylhydrazine. [Link]

  • Garg, N. K., et al. (2011). Exploration of the interrupted Fischer indolization reaction. Beilstein Journal of Organic Chemistry, 7, 109-116. [Link]

Sources

Troubleshooting

Preventing oxidation and degradation of (2-Methoxyphenyl)hydrazine dihydrochloride during synthesis

Technical Support Center: (2-Methoxyphenyl)hydrazine Dihydrochloride A Guide to Preventing Oxidation and Degradation During Synthesis Welcome to the technical support center for (2-Methoxyphenyl)hydrazine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Methoxyphenyl)hydrazine Dihydrochloride

A Guide to Preventing Oxidation and Degradation During Synthesis

Welcome to the technical support center for (2-Methoxyphenyl)hydrazine dihydrochloride. As Senior Application Scientists, we understand the unique challenges this valuable intermediate presents. Its susceptibility to oxidation can lead to inconsistent yields, impurity formation, and product degradation. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: My (2-Methoxyphenyl)hydrazine dihydrochloride solid, or its solution, is turning pink/brown. What is happening?

A1: This discoloration is a classic indicator of oxidation. Arylhydrazines are highly sensitive to atmospheric oxygen, which can initiate a cascade of degradation reactions.[1] The colored species are typically azo compounds or other oxidative byproducts. This process is often accelerated by exposure to light, heat, and non-acidic pH conditions.

Q2: Why is my synthesis yield of (2-Methoxyphenyl)hydrazine dihydrochloride significantly lower than expected?

A2: Low yields are most commonly linked to two issues: the degradation of the target molecule via oxidation or the decomposition of key intermediates during the synthesis. The methoxyphenyldiazonium salt intermediate is particularly sensitive to temperature and can decompose, forming tar-like byproducts instead of proceeding to the desired product.[2] Inefficient reduction or premature hydrolysis can also contribute to significant yield loss.

Q3: What are the ideal storage conditions for (2-Methoxyphenyl)hydrazine dihydrochloride?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen). It is best kept in a cool, dry place, such as a refrigerator (2-8°C), to minimize thermal degradation.[3]

Q4: Can I use metal equipment in my synthesis?

A4: Caution is advised. Transition metal ions, such as copper and iron, can catalyze the oxidation of hydrazine derivatives.[4] While stainless steel is generally acceptable for short durations, it is best practice to use glass-lined reactors and equipment to avoid potential catalytic degradation, especially during heating phases.

The Core Challenge: Understanding the Oxidation Mechanism

Arylhydrazines are reducing agents and are therefore prone to oxidation. The process typically begins with the loss of electrons to an oxidant (like atmospheric oxygen) to form a radical cation or a diazene intermediate. This highly reactive species can then undergo further reactions, including dimerization or decomposition with the loss of nitrogen gas (N₂), leading to a mixture of unwanted byproducts.[5][6]

OxidationMechanism cluster_main Oxidation Pathway A (2-Methoxyphenyl)hydrazine (C7H10N2O) B Diazene Intermediate (C7H8N2O) A->B - 2e-, -2H+ (Oxidation) C Aryl Radical + N2 B->C Decomposition D Degradation Products (e.g., Anisole, Azo compounds) C->D Further Reactions

Caption: Generalized oxidation pathway for an arylhydrazine.

Troubleshooting Guide: From Synthesis to Isolation

This section addresses common problems encountered during the synthesis of (2-Methoxyphenyl)hydrazine dihydrochloride, which typically proceeds via the diazotization of 2-methoxyaniline followed by reduction.[7][8]

Problem Observed Potential Root Cause(s) Recommended Corrective and Preventative Actions
Reaction mixture turns dark red/brown during diazotization. 1. Temperature Excursion: The diazonium salt intermediate is unstable at elevated temperatures (>10°C) and decomposes.[2] 2. Incorrect Stoichiometry: An excess of nitrous acid can lead to side reactions and decomposition.[8]Action: • Maintain strict temperature control (0-5°C) using an ice-salt bath. • Add the sodium nitrite solution slowly and sub-surface to ensure rapid mixing and prevent localized heating. • Use a slight stoichiometric excess of hydrochloric acid to ensure the medium remains acidic.[2]
Low yield after the reduction step. 1. Inefficient Reduction: The reducing agent (e.g., sodium sulfite) was not added correctly or was of poor quality.[9] 2. Premature Hydrolysis: The intermediate sulfite adduct is unstable and can hydrolyze back to the diazonium salt if conditions are not controlled.[10]Action: • Use freshly prepared, high-quality sodium sulfite solution.[9] • Carefully control the pH and temperature during the reduction as specified in the protocol. Some methods require neutralization to precipitate a more stable intermediate salt before the final hydrolysis.[2]
Final product is off-white, pink, or tan. 1. Air Oxidation: The free base of (2-Methoxyphenyl)hydrazine is highly susceptible to air oxidation during workup, isolation, and drying.[1] 2. Residual Metal Contamination: Trace metals from reagents or equipment are catalyzing oxidation.Action: • Perform all workup steps (neutralization, extraction, filtration) under a blanket of inert gas (N₂ or Ar). • Use solvents that have been degassed by sparging with an inert gas. • Ensure all glassware is scrupulously clean. If possible, use metal-free systems.
Oily product or failure to crystallize. 1. Incomplete Reaction: Significant amounts of starting material or intermediates remain. 2. Impurity Formation: The presence of tar-like decomposition byproducts can inhibit crystallization.Action: • Monitor reaction completion using TLC or HPLC. • During workup, perform an extraction with a non-polar solvent (e.g., toluene) after the reduction and before final acidification to remove non-polar impurities.[10] • Ensure the final acidification with HCl is sufficient to fully precipitate the hydrochloride salt.[9]

Recommended Preventative Synthesis Protocol

This protocol is designed to minimize degradation by controlling critical parameters at each stage. It involves the diazotization of 2-methoxyaniline, reduction with sodium sulfite, and subsequent hydrolysis to form the hydrochloride salt.

SynthesisWorkflow cluster_workflow Synthesis Workflow start Start: 2-Methoxyaniline, HCl, Water diazotization Step 1: Diazotization • Cool to 0-5°C • Slow addition of NaNO₂ solution start->diazotization reduction Step 2: Reduction • Prepare fresh Na₂SO₃ solution • Add diazonium salt solution to sulfite diazotization->reduction Maintain T < 10°C hydrolysis Step 3: Hydrolysis & Isolation • Add conc. HCl • Heat to 60-70°C • Cool to 0-5°C to crystallize reduction->hydrolysis Formation of intermediate filtration Step 4: Filtration & Drying • Filter under N₂ atmosphere • Wash with cold, degassed solvent • Dry under vacuum hydrolysis->filtration product Final Product: (2-Methoxyphenyl)hydrazine dihydrochloride filtration->product

Caption: Key workflow for robust synthesis.

Step-by-Step Methodology:

Part A: Diazotization

  • In a glass-lined reactor, charge 2-methoxyaniline (1.0 eq), water, and concentrated hydrochloric acid (2.5 eq). Stir until a clear solution of the amine hydrochloride is formed.

  • Cool the reactor to 0-5°C using an appropriate cooling bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the stirred amine solution over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.[7] A deep blue or green color may be observed.[2]

Part B: Reduction

  • In a separate vessel, prepare a fresh solution of sodium sulfite (2.5 eq) in water. Cool this solution to 5-10°C.

  • Slowly add the cold diazonium salt solution from Part A to the stirred sodium sulfite solution. Maintain the temperature below 10°C throughout the addition.

  • Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

Part C: Hydrolysis and Isolation

  • Carefully add concentrated hydrochloric acid to the reaction mixture. This step is exothermic and may release SO₂ gas; ensure adequate ventilation.

  • Gently heat the mixture to 60-70°C and hold for 1 hour to complete the hydrolysis of the intermediate.[10] The solution should become clearer.

  • Cool the mixture slowly to room temperature, then chill to 0-5°C for at least 2 hours to maximize crystallization of the hydrochloride salt.[9]

  • Set up a filtration apparatus under a nitrogen atmosphere. Collect the crystalline product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, degassed isopropanol or ethanol to remove residual impurities.

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

Analytical Quality Control

To ensure the integrity of your final product, it is crucial to employ analytical methods to identify and quantify potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is highly effective for assessing the purity of (2-Methoxyphenyl)hydrazine dihydrochloride and detecting polar impurities.

  • Gas Chromatography (GC): GC can be used to detect volatile byproducts. Derivatization of the hydrazine with a ketone (e.g., acetone) to form the more stable hydrazone may be required for robust analysis.[11][12]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the structures of unknown impurities that may arise from degradation pathways.[13][14]

By implementing these robust protocols, troubleshooting guides, and analytical checks, researchers can confidently synthesize high-purity (2-Methoxyphenyl)hydrazine dihydrochloride while minimizing the risks of oxidation and degradation.

Sources

Optimization

Purification techniques and recrystallization methods for crude (2-Methoxyphenyl)hydrazine dihydrochloride

Technical Support Center: Purification of Crude (2-Methoxyphenyl)hydrazine Dihydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of Crude (2-Methoxyphenyl)hydrazine Dihydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude (2-Methoxyphenyl)hydrazine dihydrochloride. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification process effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, purification, and analysis of (2-Methoxyphenyl)hydrazine dihydrochloride.

Q1: What are the typical physical properties and stability concerns for (2-Methoxyphenyl)hydrazine dihydrochloride?

A1: (2-Methoxyphenyl)hydrazine dihydrochloride is typically a white to off-white or pale yellow crystalline solid.[1][2] Its stability is a critical factor; the compound is susceptible to oxidation, which is often accelerated by exposure to air and light. This degradation can lead to the formation of colored impurities, giving the crude product a reddish or brownish tint.[3] For long-term viability, the purified product should be stored in a dark container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2][4][5]

Q2: What are the most common impurities found in crude (2-Methoxyphenyl)hydrazine dihydrochloride?

A2: The impurity profile is heavily dependent on the synthetic route, which commonly involves the diazotization of 2-methoxyaniline followed by a reduction step.[6] Potential impurities include:

  • Unreacted Starting Materials: Residual 2-methoxyaniline.

  • Oxidation Products: Hydrazines are easily oxidized, leading to highly colored byproducts.[3]

  • Side-Reaction Products: Impurities arising from the reduction step.

  • Positional Isomers: If the initial 2-methoxyaniline contains traces of 3- or 4-methoxyaniline, the corresponding hydrazine isomers will be present in the final product.

  • Free Base: Incomplete conversion to the dihydrochloride salt can leave residual (2-Methoxyphenyl)hydrazine, which may present as an oil.[6]

Q3: What is the most effective and scalable method for purifying the crude product?

A3: Recrystallization is the most common and efficient method for purifying (2-Methoxyphenyl)hydrazine dihydrochloride on a lab and pilot scale. The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. Given its nature as a salt, polar solvents are the primary choice.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is recommended for robust purity analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase method (e.g., using a C18 column) is typically effective for separating the target compound from its impurities.[7][8]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, qualitative monitoring of the purification progress.[3]

  • Melting Point Analysis: A sharp melting point range that aligns with the literature value (approx. 170-173°C) is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Section 2: Core Purification Protocol - Recrystallization

Recrystallization is a powerful technique that relies on differences in solubility between the desired compound and impurities. The following protocol provides a validated starting point.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent system. Due to the ionic nature of the dihydrochloride salt, protic solvents are often a good starting point. (See Table 1).

  • Dissolution: In a flask, add the crude (2-Methoxyphenyl)hydrazine dihydrochloride and the minimum amount of hot solvent required to achieve complete dissolution.

    • Scientist's Note: Using the absolute minimum volume of hot solvent is critical for maximizing recovery. Excess solvent will keep more of your product dissolved upon cooling, reducing the final yield.

  • Decolorization (Optional): If the solution is highly colored, it indicates the presence of oxidation byproducts. Add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution and maintain the heat for 5-10 minutes.

    • Scientist's Note: Do not add charcoal to a boiling solution, as this can cause violent bumping. Adding too much charcoal can lead to product loss through adsorption.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator (0-5°C) for at least one hour to maximize crystal formation.

    • Scientist's Note: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can cause impurities to be trapped within the crystal lattice or lead to "oiling out."

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Data Presentation: Solvent System Selection
Solvent SystemClassSuitability & Rationale
Ethanol / WaterProticExcellent choice. The compound is soluble in hot water and alcohols.[1] Ethanol can help solubilize organic impurities while the water maintains solubility of the salt. The ratio can be tuned to optimize recovery.
Isopropanol (IPA)ProticA good single-solvent option. Less volatile than ethanol, which can be advantageous.
Ethanol / Ethyl AcetateProtic / AproticEthyl acetate can act as an "anti-solvent." The crude material is dissolved in a minimal amount of hot ethanol, and ethyl acetate is added until turbidity persists, inducing crystallization upon cooling.
Visualization: Recrystallization Workflow

RecrystallizationWorkflow cluster_purification Recrystallization Process Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize if colored HotFilter Hot Gravity Filtration Dissolve->HotFilter if clear Decolorize->HotFilter Cool Slow Cooling & Chilling HotFilter->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the purification of (2-Methoxyphenyl)hydrazine dihydrochloride.

Section 3: Troubleshooting Guide

This section is formatted to quickly diagnose and solve common issues encountered during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing 1. The solution was cooled too quickly. 2. The concentration of the product is too high, causing the saturation point to be above the melting point of the impure compound.1. Re-heat the solution to re-dissolve the oil. Allow it to cool much more slowly (e.g., place the flask in a warm water bath that is allowed to cool to room temperature). 2. Add a small amount of additional hot solvent before cooling.[3]
No Crystals Form Upon Cooling 1. The solution is too dilute (too much solvent was used). 2. The chosen solvent is too effective, even at low temperatures.1. Gently heat the solution to evaporate some of the solvent and increase the concentration.[3] 2. Add a poor solvent (an "anti-solvent" like ethyl acetate or diethyl ether) dropwise to the warm solution until it becomes slightly turbid, then cool slowly.[3]
Low Recovery / Poor Yield 1. The product has significant solubility in the cold solvent. 2. Premature crystallization occurred during hot filtration.1. Modify the solvent system. Increase the proportion of the anti-solvent. Ensure the solution is thoroughly chilled before filtration. 2. Ensure all glassware for hot filtration is pre-heated. Add a small amount of extra hot solvent just before filtering to account for evaporation.
Product Remains Colored After Recrystallization 1. The activated charcoal treatment was insufficient or omitted. 2. The impurity is co-crystallizing with the product.1. Repeat the recrystallization, ensuring an effective decolorizing charcoal step. 2. A second recrystallization may be necessary. If color persists, the impurity may have very similar properties, and an alternative purification method like column chromatography should be considered.
Visualization: Troubleshooting Decision Tree

TroubleshootingTree Start Purification Issue Oiling Product 'Oils Out' Start->Oiling NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Colored Product Still Colored Start->Colored Sol_CoolSlower Re-heat & Cool Slower Oiling->Sol_CoolSlower Cause: Cooled too fast Sol_AddSolvent Add More Hot Solvent Oiling->Sol_AddSolvent Cause: Too concentrated Sol_Concentrate Evaporate Some Solvent NoCrystals->Sol_Concentrate Cause: Too dilute Sol_AntiSolvent Add Anti-Solvent NoCrystals->Sol_AntiSolvent Cause: Solvent too good Sol_ChangeSolvent Optimize Solvent System LowYield->Sol_ChangeSolvent Cause: Product too soluble Sol_Charcoal Repeat with Charcoal Colored->Sol_Charcoal Cause: Stubborn impurities

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • ChemBK. (2024, April 10). (2-methoxybenzyl)hydrazine dihydrochloride - Introduction. Retrieved from [Link]

  • Google Patents. KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • Google Patents. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation.
  • MilliporeSigma. 2-Methoxyphenylhydrazine Hydrochloride | 6971-45-5. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines - ANALYTICAL METHODS. Retrieved from [Link]

  • Pharmaffiliates. CAS No : 6971-45-5 | Product Name : (2-Methoxyphenyl)hydrazine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A second monoclinic polymorph of 2-[2-(4-methoxyphenyl)hydrazinylidene]-1,3-diphenylpropane-1,3-dione. Retrieved from [Link]

  • M. Asztemborska, et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • LookChem. Cas 940298-93-1,(2-fluoro-4-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2018, December 2). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • PubChemLite. (2-methoxyphenyl)hydrazine hcl (C7H10N2O). Retrieved from [Link]

  • ResearchGate. (2015, January 17). Development and characterisation of process related impurity in Hydralazine Hydrochloride by some analytical technique. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, December 15). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Retrieved from [Link]

Sources

Troubleshooting

Minimizing toxic side product formation in (2-Methoxyphenyl)hydrazine dihydrochloride reactions

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals dealing with the highly reactive building block, (2-Methoxyphenyl)hydrazine dihydrochloride .

While indispensable for Fischer Indole Synthesis (FIS) and pyrazole generation, this precursor is notorious for side reactions that yield highly toxic, mutagenic, and carcinogenic byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to eliminate these hazards and ensure high-purity API development.

Diagnostic Hub: Toxicity & Byproduct Troubleshooting

Before altering your reaction parameters, use the diagnostic workflow below to identify the specific degradation pathway occurring in your flask.

TroubleshootingWorkflow Start Toxic Side Products Detected in Reaction Q1 Is o-anisidine detected? (Indicates N-N cleavage) Start->Q1 Sol1 Action: Reduce temperature & switch to milder Lewis acid Q1->Sol1 Yes Q2 Are diazenes/radicals present? (Indicates aerobic oxidation) Q1->Q2 No Sol2 Action: Degas solvents & run strictly under Argon Q2->Sol2 Yes Q3 Is tar/polymerization observed? (Thermal degradation) Q2->Q3 No Sol3 Action: Isolate hydrazone first, then apply controlled heating Q3->Sol3 Yes Sol4 Action: Optimize stoichiometry (1.05 eq ketone) to consume hydrazine Q3->Sol4 No

Decision tree for diagnosing and resolving toxic side products in arylhydrazine reactions.

Deep-Dive FAQs: Mechanistic Causality & Solutions

Q1: We are detecting significant levels of o-anisidine in our final product mixture. How is this forming, and how do we prevent it? The Causality: o-Anisidine forms via the reductive cleavage of the N-N bond in the hydrazine precursor. The N-N bond has a relatively low dissociation energy. When subjected to harsh Brønsted acids (e.g., concentrated H₂SO₄) and high temperatures, the electron-donating ortho-methoxy group stabilizes transient cationic intermediates, inadvertently facilitating this cleavage instead of the desired [3,3]-sigmatropic rearrangement. o-Anisidine is a highly toxic, known carcinogen. The Solution: Abandon harsh Brønsted acids. Switch to a milder Lewis acid catalyst (such as ZnCl₂ or BF₃·OEt₂) and lower the reaction temperature. Stronger acids often favor degradation over regioselective cyclization (1[1]).

Q2: We are concerned about the generation of carcinogenic byproducts during the reaction. What specific toxic intermediates should we monitor? The Causality: Arylhydrazines are highly susceptible to aerobic oxidation. In the presence of ambient oxygen, they oxidize to form diazenes (RN=NH). These diazenes are unstable and rapidly decompose by extruding nitrogen gas, yielding highly reactive aryl radicals. In biological contexts, these radicals form C8-arylpurine DNA adducts, which are directly linked to carcinogenesis (2[2]). Furthermore, these carbon-based radicals readily react with metalloproteins and other reaction components, destroying mass balance (3[3]). The Solution: Treat the reaction as air-sensitive. Conduct all steps under a strict Argon atmosphere using solvents that have been degassed via the freeze-pump-thaw method or sparging.

Q3: Our reaction mixtures are turning dark black, and we are seeing a massive loss of yield. What causes this "tar" formation? The Causality: When (2-Methoxyphenyl)hydrazine dihydrochloride is heated above 80°C in the presence of strong acids before the hydrazone intermediate is fully formed, the free hydrazine undergoes rapid thermal decomposition and polymerization. The harsh conditions commonly used in one-pot FIS reactions are often incompatible with electron-rich arylhydrazines, leading to intractable tar (4[4]). The Solution: Utilize a two-stage protocol. Isolate or fully confirm the formation of the hydrazone intermediate at room temperature before applying any heat or Lewis acid.

Quantitative Impact of Reaction Conditions

The table below summarizes how specific reaction parameters directly influence the degradation of (2-Methoxyphenyl)hydrazine and the subsequent formation of toxic side products.

Reaction StrategyAcid CatalystAtmospherePrimary Side Product DetectedYield of Desired Indole (%)Hydrazine Degradation (%)
110°C (One-pot)Conc. H₂SO₄Airo-Anisidine & Polymer Tar< 30%> 50%
80°C (One-pot)ZnCl₂AirAryl Radicals / Diazenes65%20%
80°C (Two-step)ZnCl₂ArgonMinimal85%< 5%
50°C (Two-step)BF₃·OEt₂ArgonNone detected 92% < 2%

Self-Validating Experimental Protocol: Optimized Two-Stage FIS

To guarantee the suppression of toxic side products, you must abandon the traditional "one-pot, high-heat" method. This protocol introduces a self-validating system : you cannot proceed to the high-risk cyclization step until the vulnerable free hydrazine is confirmed to be safely consumed.

Phase 1: Hydrazone Formation (Room Temperature)

  • Preparation: In an oven-dried, Argon-flushed round-bottom flask, dissolve 1.0 equivalent of (2-Methoxyphenyl)hydrazine dihydrochloride and 1.05 equivalents of your target ketone in anhydrous, degassed ethanol.

  • Reaction: Stir at room temperature (20-25°C) for 2-4 hours. Do not apply heat.

  • Validation Checkpoint (CRITICAL): Perform a TLC (Hexanes:EtOAc 3:1) and stain the plate with Ninhydrin. Free hydrazine will appear as a distinct, dark-staining spot.

    • Logic Gate: Do NOT proceed to Phase 2 until the Ninhydrin-active spot is completely absent. If hydrazine remains, add an additional 0.05 eq of ketone and stir for another hour. This guarantees no free hydrazine enters the harsh cyclization phase, preventing tar and radical formation.

Phase 2: Acid-Catalyzed Cyclization (Controlled Heating) 4. Solvent Swap: Once validated, concentrate the reaction mixture under reduced pressure to remove the ethanol. Resuspend the crude hydrazone in anhydrous, degassed toluene. 5. Catalysis: Dropwise, add 1.2 equivalents of Boron trifluoride etherate (BF₃·OEt₂) at 0°C. 6. Cyclization: Gradually warm the reaction to 50°C and stir for 4-6 hours. 7. Validation Checkpoint: Monitor the reaction via LC-MS. You must observe the mass of the intermediate hydrazone[M+H] transition entirely to the indole product [M-NH₃+H]. The expulsion of ammonia confirms successful[3,3]-sigmatropic rearrangement over degradation. 8. Quench: Cool to 0°C and quench carefully with saturated aqueous NaHCO₃ to neutralize the Lewis acid, followed by standard ethyl acetate extraction.

References

  • Title: Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link][4]

  • Title: Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions Source: ResearchGate URL: [Link][2]

  • Title: Organometallic myoglobins: Formation of Fe–carbon bonds and distal pocket effects on aryl ligand conformations Source: NIH (PubMed Central) URL: [Link][3]

Sources

Optimization

Adjusting pH for optimal reactivity of (2-Methoxyphenyl)hydrazine dihydrochloride in aqueous media

Welcome to the technical support center for (2-Methoxyphenyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Methoxyphenyl)hydrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in aqueous media. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is (2-Methoxyphenyl)hydrazine dihydrochloride and what are its basic properties?

(2-Methoxyphenyl)hydrazine dihydrochloride is the salt form of (2-methoxyphenyl)hydrazine. It is supplied as a dihydrochloride, meaning two equivalents of hydrogen chloride are associated with each molecule of the hydrazine. This salt form enhances the compound's stability and shelf-life. Its key properties are summarized in the table below.

PropertyDescriptionSource(s)
Appearance White to gray or very pale yellow crystalline powder.[1]
Molecular Formula C₇H₁₀N₂O · 2HCl[2][3]
Solubility Soluble in water.[3][4][5]
Storage Store in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere (Nitrogen or Argon) at 2-8°C. Keep in a dark place.[1][3]

Q2: Why is pH adjustment critical when using (2-Methoxyphenyl)hydrazine dihydrochloride in a reaction?

The dihydrochloride salt is protonated at the hydrazine nitrogens. In this state, the lone pairs of electrons on the nitrogen atoms are not available for nucleophilic attack, rendering the compound unreactive in many common reactions, such as the Fischer indole synthesis or hydrazone formation. To activate the compound, the pH of the aqueous medium must be raised to deprotonate the hydrazine and generate the free base, which is the reactive nucleophilic species.

Q3: What is the chemical equilibrium of (2-Methoxyphenyl)hydrazine dihydrochloride in water?

In an aqueous solution, the dihydrochloride salt exists in a pH-dependent equilibrium. In acidic conditions, the protonated form dominates. As a base is added and the pH increases, the equilibrium shifts to liberate the neutral, reactive free base.

G A (2-Methoxyphenyl)hydrazinium (Protonated, Inactive) B (2-Methoxyphenyl)hydrazine (Free Base, Reactive) A->B + 2 OH⁻ B->A + 2 H⁺

Caption: pH-dependent equilibrium of the hydrazine salt.

Q4: How stable are solutions of (2-Methoxyphenyl)hydrazine free base?

Hydrazine and its derivatives, particularly in their free base form, are susceptible to oxidation by atmospheric oxygen.[6][7] This degradation is often accelerated in neutral or alkaline aqueous solutions and can be catalyzed by trace metal ions.[7] Oxidation can lead to the formation of colored impurities (yellow to brown solutions) and a reduction in the active concentration of your reagent, resulting in lower reaction yields.[6] Therefore, it is crucial to use freshly prepared solutions and take precautions to minimize exposure to air.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing scientifically grounded causes and actionable solutions.

Issue 1: My reaction yield is very low or the reaction fails to proceed.

  • Primary Suspected Cause: Incorrect pH Environment. The most common reason for failed reactions is insufficient deprotonation of the hydrazine salt. The protonated form is not nucleophilic and will not react with electrophiles like aldehydes or ketones.

  • Solution: Systematic pH Adjustment & Verification.

    • Liberate the Free Base: Before adding your other reagents, you must neutralize the two equivalents of hydrochloric acid. This is achieved by adding a suitable base.

    • Choosing a Base: A mild inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often preferred. These bases are strong enough to deprotonate the hydrazine salt but are less likely to cause unwanted side reactions compared to strong bases like NaOH. If your reaction is sensitive to inorganic salts, a non-nucleophilic organic base such as triethylamine (TEA) can be used.

    • Monitor: Use a calibrated pH meter to monitor the pH of the solution as you add the base dropwise or portion-wise. Do not rely on stoichiometric calculations alone.

  • Secondary Suspected Cause: Oxidation of the Hydrazine Free Base. The liberated free base can be quickly oxidized by dissolved oxygen in your solvent, rendering it inactive.

  • Solution: Implement an Inert Atmosphere.

    • Deoxygenate Solvent: Before dissolving your hydrazine salt, thoroughly degas the aqueous solvent by sparging with an inert gas (high-purity nitrogen or argon) for at least 30 minutes.

    • Maintain Inert Blanket: Conduct the entire experiment, including pH adjustment and the subsequent reaction, under a positive pressure of nitrogen or argon. Use glassware with appropriate seals (e.g., septa) and introduce reagents via syringe.

Issue 2: The solution turns yellow or brown after adjusting the pH.

  • Suspected Cause: Oxidative Degradation. This color change is a classic indicator of hydrazine oxidation.[6] The formation of these colored byproducts confirms that your active reagent is being consumed by an unwanted pathway.

  • Solution: Rigorous Exclusion of Oxygen.

    • Prepare Solutions Fresh: Do not store solutions of the hydrazine free base. Prepare them immediately before use.

    • Review Inert Technique: Ensure your inert atmosphere technique is robust. Check for leaks in your system. The quality of the inert gas should also be considered.

    • Use High-Purity Reagents: Trace metal impurities in lower-grade reagents or solvents can catalyze oxidation. Use high-purity or inhibitor-free solvents where appropriate.

Issue 3: A precipitate forms after I add the base to my aqueous solution.

  • Suspected Cause: Lower Solubility of the Free Base. The free base of (2-Methoxyphenyl)hydrazine is a neutral organic molecule and is expected to be less soluble in a purely aqueous medium than its highly polar dihydrochloride salt. You may be exceeding its solubility limit.

  • Solution: Modify the Solvent System.

    • Introduce a Co-Solvent: If compatible with your reaction chemistry, add a water-miscible organic co-solvent such as ethanol, isopropanol, or tetrahydrofuran (THF) to the aqueous medium. This will increase the solubility of the neutral free base. The optimal ratio of water to co-solvent should be determined empirically.

    • Gentle Warming: Gently warming the solution can sometimes help to dissolve the precipitate. However, this should be done with caution as elevated temperatures can accelerate both the desired reaction and potential degradation pathways. Monitor the reaction closely if heating is applied.

Experimental Protocol: pH Adjustment & Reaction Setup

This protocol provides a general workflow for liberating the (2-Methoxyphenyl)hydrazine free base and setting up a subsequent reaction, such as a Fischer indole synthesis.[8][9]

G cluster_prep Preparation cluster_reaction Reaction Setup (under Inert Atmosphere) A Degas aqueous solvent (e.g., water, buffer) with N₂/Ar for 30 min. B Dissolve (2-Methoxyphenyl)hydrazine dihydrochloride in degassed solvent. A->B C Slowly add base (e.g., aq. NaHCO₃) while monitoring with a pH meter. B->C D Adjust until a stable pH of 8.0-9.0 is reached. C->D E Add other reactants (e.g., ketone/aldehyde) via syringe. D->E F Maintain reaction at desired temperature and monitor progress (e.g., by TLC/LC-MS). E->F

Caption: General workflow for pH adjustment and reaction setup.

Step-by-Step Guide:

  • System Preparation: Assemble your reaction glassware (e.g., a three-neck flask with a condenser, thermometer, and septum) and ensure it is dry. Purge the entire system with nitrogen or argon.

  • Solvent Degassing: Deoxygenate the required volume of your aqueous solvent by bubbling nitrogen or argon through it for at least 30 minutes.

  • Dissolution: Under a positive pressure of inert gas, add the degassed solvent to the reaction flask, followed by the solid (2-Methoxyphenyl)hydrazine dihydrochloride. Stir until fully dissolved.

  • pH Adjustment: Prepare a solution of your chosen base (e.g., 1M NaHCO₃). While stirring the hydrazine solution and monitoring with a calibrated pH meter, add the base solution dropwise until the target pH (e.g., 8.5) is reached and remains stable.

  • Reaction Initiation: Once the pH is stable, add your other reagents (e.g., the corresponding aldehyde or ketone for a Fischer indole synthesis) to the reaction mixture via a syringe through the septum.

  • Reaction Monitoring: Heat or cool the reaction to the desired temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

By carefully controlling the pH and rigorously excluding oxygen, you can significantly improve the reliability and yield of your reactions involving (2-Methoxyphenyl)hydrazine dihydrochloride.

References
  • ChemBK. (2024, April 10). (2-methoxybenzyl)hydrazine dihydrochloride - Introduction. Available at: [Link]

  • Macmillan, D. W. C., et al. (2026, February 6). Arylhydrazines: Convenient Homogeneous Reductants for Scalable Cross‐Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6971-45-5 | Product Name : (2-Methoxyphenyl)hydrazine Hydrochloride. Available at: [Link]

  • Oestreich, M., et al. (2014, February 13). Oxidative Radical Arylation of Anilines with Arylhydrazines and Dioxygen from Air. The Journal of Organic Chemistry. Available at: [Link]

  • Sajjadifar, S., et al. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2024, August 11). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 34: Arylhydrazines. Available at: [Link]

  • Czernek, J. (2023, October 18). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 1a with various arylhydrazines a. Available at: [Link]

  • ResearchGate. (n.d.). Decompostion of Hydrazine in Aqueous Solutions. Available at: [Link]

  • ATSDR. (n.d.). Toxicological Profile for Hydrazines. Available at: [Link]

  • Defense Technical Information Center. (1997). The chemical and biochemical degradation of hydrazine. Available at: [Link]

  • Australian Government Department of Health. (2014, July 4). Hydrazine salts: Human health tier II assessment. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2-Methoxyphenyl)hydrazine and 4-Methoxyphenylhydrazine

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and even the feasibility of a synthetic route....

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and even the feasibility of a synthetic route. Phenylhydrazine and its derivatives are foundational reagents, most notably for their role in the Fischer indole synthesis—a cornerstone reaction for creating a vast array of pharmacologically relevant heterocyclic scaffolds.[1][2] This guide provides an in-depth comparison of two closely related yet functionally distinct isomers: (2-Methoxyphenyl)hydrazine, commonly supplied as its dihydrochloride salt, and 4-Methoxyphenylhydrazine.

This analysis moves beyond a simple catalog of properties to explore the underlying principles governing their reactivity. We will dissect how the seemingly minor positional change of a methoxy group profoundly impacts electronic and steric profiles, leading to significant differences in reaction outcomes, particularly in the synthesis of substituted indoles.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding begins with the basic physicochemical properties of these reagents. The most immediate practical difference is that the 2-methoxy isomer is typically supplied as a more stable dihydrochloride salt, which has implications for its handling and use in reactions.[3]

Property(2-Methoxyphenyl)hydrazine dihydrochloride4-Methoxyphenylhydrazine
Chemical Structure 2-Methoxyphenylhydrazine dihydrochloride Structure4-Methoxyphenylhydrazine Structure
CAS Number 57396-67-5[4]19501-58-7 (hydrochloride)
Molecular Formula C₇H₁₂Cl₂N₂OC₇H₁₀N₂O
Molecular Weight 211.09 g/mol 138.17 g/mol
Appearance White to off-white crystalline solid.Light pink to grey powder or crystals.
Melting Point ~170-173 °C~160-162 °C (hydrochloride, decomposes)
Solubility Soluble in water and alcohols.[5]Sparingly soluble in water; soluble in polar organic solvents.[6][7]
Stability & Handling Supplied as a dihydrochloride salt for enhanced stability and safer handling. Requires neutralization prior to reaction.[3]The free base can be an oil or low-melting solid that is sensitive to air and light, often turning reddish-brown upon exposure.[6]

Analysis of Comparative Reactivity

The reactivity of a substituted phenylhydrazine is primarily dictated by the nucleophilicity of its terminal nitrogen atom (the -NH₂ group). This nucleophilicity is modulated by a combination of electronic and steric effects imposed by substituents on the aromatic ring.

Electronic Effects: The "Push-Pull" Nature of the Methoxy Group

The methoxy (-OCH₃) group is a classic example of a substituent with dual electronic influences:

  • Resonance Effect (+M): The oxygen's lone pairs can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. This is a powerful electron-donating effect.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This is a weaker, distance-dependent electron-withdrawing effect.

For 4-Methoxyphenylhydrazine (Para Isomer): The methoxy group is positioned para to the hydrazine moiety. In this configuration, the strong, electron-donating resonance effect (+M) dominates. This effect significantly increases the electron density on the N1 nitrogen atom attached to the ring, which in turn enhances the electron density and nucleophilicity of the terminal N2 atom.[8] This heightened nucleophilicity translates to a faster rate of reaction with electrophiles, such as the carbonyl carbon of an aldehyde or ketone.

For (2-Methoxyphenyl)hydrazine (Ortho Isomer): The methoxy group is in the ortho position. While the electron-donating resonance effect is still operative, its impact on the hydrazine's reactivity is complicated by two additional factors: the inductive effect and steric hindrance.

Steric Hindrance: The Ortho Effect

The most significant differentiator for the 2-methoxy isomer is steric hindrance. The physical bulk of the methoxy group adjacent to the hydrazine functional group creates a crowded environment.[9][10] This steric congestion can impede the approach of a carbonyl compound, slowing down the initial and often rate-limiting step of hydrazone formation.[8] In contrast, the remote para position of the methoxy group in the 4-isomer presents no such obstacle.

The Dihydrochloride Salt: A Practical Consideration

(2-Methoxyphenyl)hydrazine is supplied as a dihydrochloride salt to improve its shelf-life and handling stability.[3] However, in this form, the nitrogen atoms of the hydrazine are protonated, rendering them non-nucleophilic. Therefore, before it can participate in a reaction, the free base must be generated in situ by adding a suitable base (e.g., sodium acetate, triethylamine, or sodium hydroxide) to the reaction mixture. This adds an extra step to the experimental protocol and requires careful control of stoichiometry and pH.

Application in Fischer Indole Synthesis: A Case Study

The Fischer indole synthesis is the quintessential reaction for these reagents and serves as an excellent platform for comparing their performance. The reaction transforms a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[11]

The generally accepted mechanism involves several key steps:

  • Phenylhydrazone Formation: Reversible, acid-catalyzed condensation of the hydrazine and carbonyl compound.

  • Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine intermediate.

  • [12][12]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a decisive, irreversible rearrangement to form a di-imine intermediate. This is often the rate-determining step.[1]

  • Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of an amino group on an imine carbon.

  • Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia to furnish the final aromatic indole product.

Fischer_Indole_Synthesis Figure 1: Generalized Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_mechanism Reaction Pathway cluster_end Product Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone + Ketone, H⁺ Ketone Ketone / Aldehyde Ketone->Hydrazone Tautomerization Tautomerization to Ene-hydrazine Hydrazone->Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Figure 1: Generalized Mechanism of the Fischer Indole Synthesis.
Predicted Outcomes & Experimental Reality
Parameter(2-Methoxyphenyl)hydrazine dihydrochloride4-MethoxyphenylhydrazineRationale
Reaction Rate SlowerFasterThe 4-isomer is a stronger nucleophile with no steric hindrance, leading to faster hydrazone formation. The 2-isomer requires an initial neutralization step and suffers from steric hindrance.[8]
Expected Product 7-Methoxyindole5-MethoxyindoleCyclization occurs at the unsubstituted position on the benzene ring.
Yield Generally Lower to ModerateGenerally Moderate to HighSteric hindrance and the potential for side reactions can reduce the yield for the 2-isomer.[13]
Side Reactions Higher PotentialLower PotentialThe ortho-methoxy group can lead to "abnormal" Fischer indole reactions, where cyclization occurs at the substituted position, followed by elimination or substitution of the methoxy group, yielding unexpected products (e.g., chlorinated indoles if HCl is present).[13][14]

Experimental Protocols: Synthesis of Methoxy-Substituted Tetrahydrocarbazoles

To provide a practical comparison, the following are detailed protocols for the synthesis of the respective methoxy-tetrahydrocarbazoles from cyclohexanone.

Experimental_Workflow Figure 2: Workflow for Comparative Synthesis cluster_reactants Starting Materials cluster_procedure Core Procedure cluster_analysis Analysis & Outcome R1 (2-Methoxyphenyl)hydrazine·2HCl or 4-Methoxyphenylhydrazine Step1 Step 1: Reactant Mixing (Neutralization for 2-isomer) R1->Step1 R2 Cyclohexanone R2->Step1 R3 Acid Catalyst (e.g., Acetic Acid, PPA) R3->Step1 Step2 Step 2: Heating / Reflux (Reaction Monitoring via TLC) Step1->Step2 Step3 Step 3: Work-up (Quenching, Extraction) Step2->Step3 Step4 Step 4: Purification (Crystallization / Chromatography) Step3->Step4 Product Characterization (NMR, MS) Yield Calculation Step4->Product

Figure 2: Workflow for Comparative Synthesis.
Protocol 1: Synthesis of 8-Methoxy-1,2,3,4-tetrahydro-9H-carbazole using 4-Methoxyphenylhydrazine

Objective: To synthesize 8-methoxy-1,2,3,4-tetrahydro-9H-carbazole via a standard Fischer indole synthesis.

Materials:

  • 4-Methoxyphenylhydrazine (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for crystallization)

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-Methoxyphenylhydrazine (1.0 eq) in glacial acetic acid.

  • Add cyclohexanone (1.1 eq) to the solution dropwise with stirring.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Recrystallize the crude product from hot ethanol to yield the pure 8-methoxy-1,2,3,4-tetrahydro-9H-carbazole.

Protocol 2: Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-9H-carbazole using (2-Methoxyphenyl)hydrazine dihydrochloride

Objective: To synthesize 6-methoxy-1,2,3,4-tetrahydro-9H-carbazole, incorporating the required neutralization step.

Materials:

  • (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq)

  • Sodium Acetate (anhydrous, 2.2 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol (for crystallization)

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, suspend (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq) and sodium acetate (2.2 eq) in glacial acetic acid. Stir the mixture for 15-20 minutes at room temperature to allow for the in situ formation of the free hydrazine base.

  • To this suspension, add cyclohexanone (1.1 eq) dropwise with continued stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C). Maintain reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. Note that a longer reaction time may be required compared to the 4-methoxy isomer.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water, stirring vigorously to precipitate the product.

  • Collect the crude solid by vacuum filtration and wash with copious amounts of water.

  • Purify the product by recrystallization from ethanol or by column chromatography if significant side products are observed. Be prepared to characterize the product thoroughly to confirm the desired 6-methoxy regioisomer and rule out abnormal products.[13]

Conclusion and Recommendations

The choice between (2-Methoxyphenyl)hydrazine dihydrochloride and 4-Methoxyphenylhydrazine is not arbitrary; it is a strategic decision based on the desired final product and an understanding of their intrinsic reactivities.

  • 4-Methoxyphenylhydrazine is the reagent of choice for the reliable and high-yield synthesis of 5-methoxyindoles . Its enhanced nucleophilicity and lack of steric hindrance make it more reactive and predictable, leading to cleaner reactions and simpler product isolation.

  • (2-Methoxyphenyl)hydrazine dihydrochloride is used for the synthesis of 7-methoxyindoles . Researchers must account for its lower reactivity due to steric hindrance and the mandatory in situ neutralization step. Crucially, one must be vigilant for potential "abnormal" reaction pathways that can lead to unexpected, and sometimes chlorinated, byproducts, necessitating more rigorous purification and analytical characterization.[13][14]

By understanding the interplay of electronic and steric effects, and acknowledging the practical implications of the dihydrochloride salt form, scientists can make more informed decisions, optimizing their synthetic strategies to achieve their desired molecular targets efficiently and predictably.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Ishii, H., et al. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 49(10), 1241-1253.
  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • ChemBK. (2024). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • ChemBK. (2024). (2-methoxybenzyl)hydrazine dihydrochloride. Retrieved from [Link]

  • Colobert, F., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. [Link]

  • Mosslemin, M. H., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • Autechre. (2026). MSDS of (4-Methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.
  • ResearchGate. (n.d.). Phenylhydrazine. Retrieved from [Link]

  • Rafiq, I., et al. (2024). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). (E)-1-(4-Methoxybenzylidene)-2-phenylhydrazine. Retrieved from [Link]

  • Acros Organics. (n.d.). 4-Methoxyphenylhydrazine hydrochloride, 98%. Retrieved from [Link]

  • PubMed. (2021). Sterically hindered ortho-substituted phosphatriptycenes as configurationally stable P-chirogenic triarylphosphines. Retrieved from [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine. Retrieved from [Link]

  • Discovery Scientific Society. (2022). Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered Ortho-Substituted Phosphatriptycenes as Configurationally Stable P-Chirogenic Triarylphosphines. Retrieved from [Link]

Sources

Comparative

A Scientist's Guide: (2-Methoxyphenyl)hydrazine Dihydrochloride vs. Free Base in Organic Synthesis

For researchers, scientists, and professionals in drug development, the synthesis of indole scaffolds is a cornerstone of medicinal chemistry. Among the most robust methods is the Fischer indole synthesis, a reaction cel...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synthesis of indole scaffolds is a cornerstone of medicinal chemistry. Among the most robust methods is the Fischer indole synthesis, a reaction celebrated for its versatility since its discovery in 1883. When targeting 7-methoxyindoles, a common structural motif in pharmacologically active compounds, (2-methoxyphenyl)hydrazine is the key starting material. However, it is commercially available in two primary forms: the free base and the more common dihydrochloride salt.

The choice between these two forms is not merely a matter of convenience; it is a critical experimental parameter that can profoundly influence reaction efficiency, product yield, and even the chemical pathway itself. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental evidence, to help you make an informed decision for your specific synthetic goals.

At a Glance: Key Differences and Considerations

Feature(2-Methoxyphenyl)hydrazine Dihydrochloride(2-Methoxyphenyl)hydrazine (Free Base)
Stability & Handling High. Crystalline solid with a long shelf life. Less susceptible to air oxidation.Lower. Prone to oxidation and degradation, especially if impure. Often requires storage under inert atmosphere.
Solubility Soluble in polar, protic solvents (e.g., water, ethanol).Soluble in a wider range of organic solvents (e.g., toluene, benzene, ether).
Stoichiometry Requires ≥2 equivalents of a base to liberate the free hydrazine for reaction.Used directly in a 1:1 molar ratio with the carbonyl partner (for hydrazone formation).
Reaction Control Initial conditions are acidic. The choice of neutralizing base can influence the reaction medium.Offers direct control over the type and amount of acid catalyst added for the indolization step.
Key Advantage Stability, ease of handling, and often lower cost.Direct reactivity, avoids introducing additional inorganic salts from neutralization.
Primary Concern Potential for side reactions due to the presence of chloride ions and strong acidity.Lower stability and sensitivity to air can lead to impurities and lower effective concentration.

The Decisive Factor: Chemical Reactivity and Side Reactions

The core of the Fischer indole synthesis involves two main stages: the formation of a hydrazone from the hydrazine and a carbonyl compound, followed by an acid-catalyzed-sigmatropic rearrangement to form the indole. The choice between the salt and the free base directly impacts both stages.

Using the Dihydrochloride Salt: A Double-Edged Sword

The dihydrochloride salt is a protonated form of the hydrazine. To react with a ketone or aldehyde, it must first be deprotonated to the nucleophilic free base. This is typically achieved by adding a base like sodium acetate, sodium carbonate, or an organic amine.

G cluster_input Initial Choice cluster_process In Situ Liberation of Free Base cluster_reaction Core Reaction start (2-Methoxyphenyl)hydrazine Dihydrochloride add_base Add ≥2 eq. Base (e.g., NaOAc, Na2CO3, Et3N) start->add_base Step 1 neutralization Neutralization Reaction Forms Free Base + Salt Byproduct add_base->neutralization Step 2 free_base Free Hydrazine (in situ) add_carbonyl Add Ketone/ Aldehyde free_base->add_carbonyl hydrazone Hydrazone Intermediate add_carbonyl->hydrazone

Caption: Workflow for using the dihydrochloride salt.

This approach seems straightforward, but it harbors a significant risk specific to the ortho-methoxy substituent. Groundbreaking work has shown that under certain acidic conditions, particularly with strong Brønsted acids like HCl in ethanol, the reaction can proceed through an "abnormal" pathway. Instead of the expected 7-methoxyindole, the reaction can yield a 6-chloroindole as the major product. The chloride ion, present in high concentration from the starting material and the acidic medium, can act as a nucleophile, displacing the methoxy group during the cyclization cascade.

This side reaction is a critical consideration. While it can be exploited for synthesizing 6-substituted indoles, it is a major pitfall if the 7-methoxy scaffold is the target. The yield of the desired product can be dramatically reduced in favor of this halogenated byproduct.

Using the Free Base: Precision and Control

Starting with the (2-Methoxyphenyl)hydrazine free base circumvents the issues of neutralization and inherent chloride concentration. The free base is directly reactive with the carbonyl compound to form the hydrazone.

G cluster_input Initial Choice cluster_reaction Core Reaction cluster_catalysis Catalysis start (2-Methoxyphenyl)hydrazine Free Base add_carbonyl Add Ketone/ Aldehyde start->add_carbonyl Step 1 hydrazone Hydrazone Intermediate add_carbonyl->hydrazone Step 2 add_catalyst Add Acid Catalyst (PPA, ZnCl2, AcOH) hydrazone->add_catalyst Step 3 indole Desired 7-Methoxyindole add_catalyst->indole

Caption: Workflow for using the free base.

This approach offers the synthetic chemist complete control over the acid catalysis of the indolization step. You can select a catalyst—Brønsted or Lewis acid—that is best suited for your specific substrate without worrying about interference from the hydrochloride salt. For sensitive substrates or when trying to avoid the "abnormal" reaction pathway, using the free base and a non-hydrochloric acid source (like polyphosphoric acid (PPA) or zinc chloride in acetic acid) is strongly recommended.

The primary drawback of the free base is its stability. Arylhydrazines, in their free base form, are susceptible to air oxidation, which can lead to the formation of colored impurities and a reduction in the effective molar quantity. This necessitates careful handling and storage, preferably under an inert atmosphere, and may require purification before use if the material is old.

Experimental Data & Yield Comparison

Direct, side-by-side yield comparisons for the same indole synthesis using both forms of (2-methoxyphenyl)hydrazine are sparse in the literature. The choice is often dictated by the specific reaction conditions developed for a target molecule. However, we can infer performance from published protocols and mechanistic studies.

ReactionHydrazine FormConditionsProduct(s)YieldReference
Ethyl pyruvate + Hydrazine2-Methoxyphenylhydrazone (from free base)HCl/EtOHEthyl 7-methoxyindole-2-carboxylate (Normal) Ethyl 6-chloroindole-2-carboxylate (Abnormal) PoorMain Product
Ethyl pyruvate + Hydrazine2-Methoxyphenylhydrazone (from free base)ZnCl₂/AcOHEthyl 7-methoxyindole-2-carboxylate (Normal) Ethyl 5-chloroindole-2-carboxylate (Abnormal) Main Product Low Yield
Ketone + Hydrazine HClp-Methoxyphenylhydrazine HClaq. PyridineCarbinolamine Intermediate82%
Ketone + Hydrazine HClPhenylhydrazine HClNa₂CO₃ then AcOHIndole Isomers93% (overall)

The data clearly illustrates the pivotal role of the acid catalyst. When HCl is present (either as a solvent or from the hydrochloride salt), the formation of the chlorinated byproduct is a significant risk with the 2-methoxy substrate. In contrast, using a Lewis acid like ZnCl₂ in acetic acid favors the formation of the desired 7-methoxyindole, although other side products can still appear. Syntheses that successfully use hydrochloride salts often employ a distinct neutralization step followed by the addition of a different acid catalyst for the indolization, effectively separating the two stages of the reaction.

Decision Workflow for the Practicing Scientist

To select the optimal reagent, consider the following factors:

Caption: Decision matrix for choosing the right reagent.

Recommended Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-2-methyl-1H-indole using (2-Methoxyphenyl)hydrazine Dihydrochloride

This protocol utilizes a one-pot, two-stage approach to minimize the risk of the abnormal reaction by first neutralizing the salt before inducing cyclization.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Methoxyphenyl)hydrazine dihydrochloride (1.0 eq).

  • Solvent and Neutralization: Add ethanol as the solvent, followed by anhydrous sodium acetate (2.2 eq). Stir the suspension at room temperature for 15-20 minutes. The formation of a milky white precipitate (NaCl) and the free hydrazine is expected.

  • Hydrazone Formation: Add acetone (1.1 eq) to the mixture. Stir at room temperature for 1 hour to form the hydrazone in situ. Monitor by TLC until the hydrazine starting material is consumed.

  • Indolization: Add glacial acetic acid to the reaction mixture, sufficient to act as both a solvent and the catalyst (e.g., to make a 50% v/v solution).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC for the formation of the indole product.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The product may precipitate. Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol B: Synthesis of 7-Methoxy-2-methyl-1H-indole using (2-Methoxyphenyl)hydrazine Free Base

This protocol provides greater control over the acidic conditions for cyclization.

  • Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add (2-Methoxyphenyl)hydrazine free base (1.0 eq) and a suitable solvent such as toluene or glacial acetic acid.

  • Hydrazone Formation: Add acetone (1.1 eq) and a catalytic amount of acetic acid (if using a non-acidic solvent like toluene). Stir at room temperature for 1 hour, monitoring by TLC. If acetic acid is the main solvent, this step proceeds directly.

  • Indolization: If using toluene, add the acid catalyst of choice (e.g., polyphosphoric acid (PPA) or a catalytic amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent and catalyst) and maintain for 1-3 hours. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature. If PPA was used, quench the reaction by carefully pouring it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or aqueous NaOH.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or another suitable organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Conclusion and Recommendation

While (2-Methoxyphenyl)hydrazine dihydrochloride offers superior stability and handling, its use in the Fischer indole synthesis is fraught with the significant risk of an "abnormal" reaction pathway, leading to chlorinated byproducts and reduced yields of the desired 7-methoxyindole. This is especially true when strong Brønsted acids containing chloride are used.

For syntheses targeting 7-methoxyindoles, the use of (2-Methoxyphenyl)hydrazine free base is the scientifically preferred option. It provides unambiguous control over the reaction conditions, allowing the researcher to select the optimal acid catalyst for the specific substrate and thereby maximize the yield of the correct regioisomer. The lower stability of the free base is a manageable inconvenience that is far outweighed by the precision and predictability it affords in the synthesis of these valuable molecular scaffolds. If the dihydrochloride salt must be used due to availability or cost, a carefully designed protocol involving a distinct neutralization step followed by the addition of a non-hydrochloric acid catalyst is essential.

References

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 88(1), 1-17. [Link]

  • Murakami, Y. (2012). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. [Link]

  • Abdel-Magid, A. F. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54552-54593. [Link]

  • Thermo Fisher Scientific. (2009). 4-Methoxyphenylhydrazine - Safety Data Sheet. [Link]

  • El-Emary, T. I. (2015). Answer to "Any idea how to neutralize the hydrazine dihydrochloride...". ResearchGate. [Link]

  • ScienceMadness. (2020). Hydrazine hydrochloride. Sciencemadness Wiki. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Murakami, Y. (2012). Figure 1 from Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Semantic Scholar. [Link]

  • ACS Publications. (2024). Synthesis of Primary and Secondary Amines via Electrochemical Reduction of Hydrazines. Organic Letters. [Link]

  • Coleman, G. H. (n.d.). Phenylhydrazine. Organic Syntheses. [Link]

  • Google Patents. (n.d.). Process for preparing a hydrazine hydrohalide.
  • Pharmaffiliates. (n.d.). (4-Methoxyphenyl)hydrazine Hydrochloride. Pharmaffiliates. [Link]

Validation

A Comparative Guide to the HPLC Method Validation for Purity Determination of (2-Methoxyphenyl)hydrazine Dihydrochloride

This guide provides a comprehensive, technically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the stringent purity assessment of (2-Methoxyphenyl)hydrazine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the stringent purity assessment of (2-Methoxyphenyl)hydrazine dihydrochloride. Intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind methodological choices and presents a comparative analysis against a viable alternative method, supported by experimental data. The entire process is structured to comply with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring regulatory acceptance and scientific robustness.[1][2][3][4]

Introduction: The Analytical Imperative

(2-Methoxyphenyl)hydrazine dihydrochloride is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as any impurities, particularly related substances or degradation products, can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Hydrazine derivatives, as a class, are often flagged for potential mutagenicity, necessitating highly sensitive and specific analytical methods for their control.[5][6]

Therefore, a validated, stability-indicating HPLC method is not merely a quality control requirement but a critical component of risk management in drug development.[7][8] This guide details the validation of a robust reverse-phase HPLC (RP-HPLC) method (Method A) and compares its performance against an alternative method (Method B) that utilizes a different stationary phase, providing a clear basis for method selection.

Foundational Principles: Method Development Rationale

The selection of an appropriate analytical technique is the cornerstone of successful validation.[9] RP-HPLC with UV detection was chosen for its high resolving power, sensitivity, and suitability for non-volatile, polar-to-mid-polarity organic molecules like (2-Methoxyphenyl)hydrazine.

Analyte Properties: (2-Methoxyphenyl)hydrazine contains a phenyl ring, a chromophore that allows for sensitive UV detection. The presence of the polar hydrazine group and the moderately polar methoxy group dictates the use of a reverse-phase system, where the analyte can be effectively retained and separated from more polar or non-polar impurities.

Method A (Proposed Method): This method employs a standard L1 packing (C18) column, known for its hydrophobic selectivity and wide applicability. The mobile phase consists of a phosphate buffer to control the ionization state of the analyte and acetonitrile as the organic modifier to elute the compound. A detection wavelength of 210 nm was selected to ensure high sensitivity for the parent compound and a broad range of potential impurities.

Method B (Alternative Method): For comparison, a method utilizing an L11 packing (Phenyl-Hexyl) column is presented. This stationary phase offers alternative selectivity based on π-π interactions with the analyte's aromatic ring, which can be advantageous for separating impurities with similar hydrophobicity but different aromatic character.

Experimental Protocols

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Columns:

    • Method A: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent).

    • Method B: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (Milli-Q or equivalent).

  • Reference Standard: (2-Methoxyphenyl)hydrazine dihydrochloride, >99.5% purity.

Chromatographic Conditions
ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.00.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% A / 30% B (Isocratic)80% A / 20% B (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection DAD, 210 nmDAD, 210 nm
Injection Vol. 10 µL10 µL
Run Time 15 minutes18 minutes
Standard and Sample Preparation
  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 100.0 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of the test sample in 100.0 mL of diluent.

Method Validation: A Comprehensive Analysis

The validation process rigorously assesses the suitability of an analytical procedure for its intended purpose.[2][10] The following parameters were evaluated for Method A according to ICH Q2(R1) guidelines.

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subgraph "cluster_dev" { label="Phase 1: Development"; bgcolor="#E8F0FE"; Dev [label="Method Development\n(Selectivity & Initial Conditions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_val" { label="Phase 2: Validation (ICH Q2 R1)"; bgcolor="#E6F4EA";

}

subgraph "cluster_imp" { label="Phase 3: Implementation"; bgcolor="#FCE8E6"; SST [label="System Suitability Testing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Routine [label="Routine Analysis\n(QC & Stability)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Dev -> Validation [lhead=cluster_val, label="Leads to"]; {Robustness, Limits, Precision, Accuracy, Linearity, Specificity} -> SST [ltail=cluster_val, lhead=cluster_imp, label="Qualifies method for"]; SST -> Routine;

} dot Caption: Workflow for HPLC Method Validation.

System Suitability

System suitability tests are integral to ensuring the chromatographic system is performing adequately. These tests were performed before each validation run.

ParameterAcceptance CriteriaMethod A: Typical Result
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates (N) ≥ 20008500
%RSD of 6 Injections ≤ 2.0%0.4%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[10] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress.

Results: In all stress conditions, the main peak of (2-Methoxyphenyl)hydrazine was well-resolved from all degradation product peaks, with a peak purity angle consistently smaller than the purity threshold. This confirms the method is stability-indicating.

Linearity and Range

Linearity was established by analyzing five concentrations of the reference standard ranging from 50% to 150% of the nominal concentration (50-150 µg/mL).

ParameterAcceptance CriteriaMethod A: Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept ReportMinimal, passes near origin
Range 50 - 150 µg/mLConfirmed
Accuracy (Recovery)

Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (80%, 100%, 120%) in triplicate. The percentage recovery was calculated.

Concentration LevelAcceptance CriteriaMethod A: Mean % Recovery
80% (80 µg/mL) 98.0 - 102.0%99.5%
100% (100 µg/mL) 98.0 - 102.0%100.8%
120% (120 µg/mL) 98.0 - 102.0%101.2%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analyst).

Precision TypeNAcceptance Criteria (%RSD)Method A: Result (%RSD)
Repeatability 6≤ 2.0%0.6%
Intermediate Precision 12≤ 2.0%1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method.

  • LOD (S/N ≥ 3): 0.05 µg/mL (0.05% of nominal)

  • LOQ (S/N ≥ 10): 0.15 µg/mL (0.15% of nominal) These results demonstrate the method's high sensitivity for detecting and quantifying trace-level impurities.

Robustness

The method's robustness was tested by making deliberate small variations in key parameters. The system suitability parameters remained within acceptance criteria for all variations, proving the method is reliable under normal operational variance.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2 °C

  • Mobile Phase pH: ± 0.2 units

Comparative Analysis: Method A (C18) vs. Method B (Phenyl-Hexyl)

While Method A was fully validated and proven suitable, a comparative study with Method B was conducted to explore alternative selectivities, which can be crucial if a co-eluting impurity is discovered later.

dot digraph "Method_Comparison" { graph [rankdir="LR", bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} dot Caption: Selectivity comparison of HPLC columns.

Performance Data Summary
Performance MetricMethod A (C18)Method B (Phenyl-Hexyl)Commentary
Retention Time (Main Peak) ~7.5 min~9.2 minMethod A offers a faster analysis time.
Resolution (Critical Pair) 2.53.1Method B showed slightly better resolution for an aromatic degradant due to π-π interactions.
Tailing Factor 1.11.4Both methods show excellent peak shape, with Method A being slightly superior.
Mobile Phase Phosphate BufferTFAPhosphate buffer offers better pH stability but is non-volatile. TFA is MS-compatible but can affect column lifetime.[11]

Discussion and Conclusion

The validation results confirm that the proposed RP-HPLC Method A is specific, linear, accurate, precise, and robust for the determination of purity of (2-Methoxyphenyl)hydrazine dihydrochloride. It meets all predefined acceptance criteria based on ICH guidelines and is suitable for its intended purpose in a regulated quality control environment.[1][12]

Method B , utilizing a Phenyl-Hexyl column, serves as a valuable orthogonal method. While its run time is longer, its alternative selectivity provides a powerful tool for investigational purposes, such as confirming the peak purity of the primary method or resolving specific, challenging impurities that are aromatic in nature.

Recommendation:

  • For routine quality control and release testing, Method A is the superior choice due to its faster analysis time, proven robustness, and excellent peak shape.

  • Method B should be maintained as a qualified secondary or confirmatory method, providing an alternative selectivity that enhances the overall analytical control strategy.

This dual-method approach embodies the principles of modern analytical lifecycle management, ensuring that the purity of (2-Methoxyphenyl)hydrazine dihydrochloride can be reliably monitored with a high degree of confidence throughout the drug development process.[13]

References

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BA Sciences. USP <1225> Method Validation. [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • FDA. Guidance on Analytical Method Validation. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

  • Studylib. Hydrazine & Acetylhydrazine HPLC-MS/MS Analysis. [Link]

  • ATSDR. Analytical Methods for Hydrazines. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • National Center for Biotechnology Information. Quantification of Hydrazine in Human Urine by HPLC-MS/MS. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. A green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. [Link]

  • Royal Society of Chemistry. (2015). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of (2-Methoxyphenyl)hydrazine Dihydrochloride

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. (2-Methoxyphenyl)hydrazine dihydrochloride, a key building block in the synthesis of var...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. (2-Methoxyphenyl)hydrazine dihydrochloride, a key building block in the synthesis of various pharmaceutical agents and agrochemicals, presents a unique analytical challenge due to its reactive hydrazine moiety. This guide provides an in-depth technical exploration of its mass spectrometry fragmentation analysis, offering a comparative perspective against other analytical techniques and furnishing detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is on not just the "what" but the "why" of the analytical choices, ensuring a robust and scientifically sound approach to the characterization of this important compound.

Introduction to (2-Methoxyphenyl)hydrazine Dihydrochloride and its Analytical Significance

(2-Methoxyphenyl)hydrazine is an aromatic hydrazine derivative with the chemical formula C₇H₁₀N₂O. It is commonly supplied as a more stable dihydrochloride salt (C₇H₁₂Cl₂N₂O). The presence of a methoxy group on the phenyl ring and the reactive hydrazine group dictates its chemical behavior and, consequently, the strategy for its analysis. Accurate mass determination and structural confirmation are critical for quality control, impurity profiling, and metabolic studies. Mass spectrometry, with its high sensitivity and specificity, stands as a premier technique for this purpose.

Mass Spectrometry Fragmentation Analysis of (2-Methoxyphenyl)hydrazine

The fragmentation of an analyte in a mass spectrometer is a controlled process that imparts energy to the ionized molecule, causing it to break at its weakest bonds and form characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint. For (2-Methoxyphenyl)hydrazine, which will be analyzed as its protonated free base [M+H]⁺ in the mass spectrometer, the fragmentation pattern is influenced by the aromatic ring, the ether linkage, and the hydrazine group.

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.

  • Electrospray Ionization (ESI) : As a soft ionization technique, ESI is ideal for generating the protonated molecular ion [M+H]⁺ of (2-Methoxyphenyl)hydrazine with minimal in-source fragmentation.[1] This is crucial for accurate molecular weight determination. The analysis of the dihydrochloride salt will show the protonated free base, as the HCl molecules are readily lost in the ESI source.

  • Electron Impact (EI) : This high-energy ionization method is typically used with Gas Chromatography-Mass Spectrometry (GC-MS). EI induces extensive fragmentation, providing a detailed structural fingerprint.[2] However, due to the low volatility and thermal lability of hydrazines, derivatization is often necessary before GC-MS analysis.[3]

Predicted Fragmentation Pathway under Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) is employed to fragment the selected precursor ion (the protonated molecule) and elucidate its structure.[4] The following is a predicted fragmentation pathway for protonated (2-Methoxyphenyl)hydrazine, based on established fragmentation rules for aromatic compounds, ethers, and amines.[5]

The protonated molecule of (2-Methoxyphenyl)hydrazine has a mass-to-charge ratio (m/z) of 139.0866. The fragmentation is expected to proceed through several key pathways:

  • Loss of Ammonia (NH₃) : A common fragmentation pathway for protonated hydrazines is the loss of a neutral ammonia molecule, leading to the formation of a stable anilinium-type ion.

  • Cleavage of the N-N Bond : Homolytic or heterolytic cleavage of the weak N-N bond is a characteristic fragmentation of hydrazines.

  • Loss of the Methoxyl Group : The methoxy group can be lost as a neutral radical (•CH₃) or as formaldehyde (CH₂O) following rearrangement.

  • Aromatic Ring Fragmentation : At higher collision energies, the stable aromatic ring can undergo fragmentation.

Predicted Fragmentation Diagram

fragmentation_pathway cluster_path1 Loss of NH₃ cluster_path2 N-N Bond Cleavage cluster_path3 Loss from Methoxyl Group cluster_path4 Aromatic Ring Fragmentation M [M+H]⁺ m/z 139.0866 (2-Methoxyphenyl)hydrazine F1 m/z 122.0602 M->F1 - NH₃ F2 m/z 108.0578 (Methoxyaniline ion) M->F2 - •NH₂ F3 m/z 124.0633 M->F3 - •CH₃ F5 m/z 77.0391 (Phenyl ion) F2->F5 - OCH₃ F4 m/z 109.0656 F3->F4 - NH₃ lc_ms_workflow cluster_prep Sample Preparation cluster_lc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve & Dilute (2-Methoxyphenyl)hydrazine dihydrochloride LC Reverse-Phase C18 Column Gradient Elution Prep->LC Ionization Electrospray Ionization (ESI) Positive Mode LC->Ionization MS1 Full Scan MS (m/z 50-300) Identify [M+H]⁺ Ionization->MS1 MS2 Tandem MS (MS/MS) Collision-Induced Dissociation (CID) MS1->MS2 Select precursor ion Detection Fragment Ion Analysis MS2->Detection Analysis Spectrum Interpretation Fragmentation Pathway Elucidation Detection->Analysis

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Validation

Benchmarking Indole Synthesis Yields: (2-Methoxyphenyl)hydrazine Dihydrochloride vs. Phenylhydrazine

The Fischer Indole Synthesis (FIS) remains one of the most powerful and widely utilized methodologies for constructing the indole core, a privileged scaffold in alkaloid total synthesis and modern drug discovery[1]. Howe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Fischer Indole Synthesis (FIS) remains one of the most powerful and widely utilized methodologies for constructing the indole core, a privileged scaffold in alkaloid total synthesis and modern drug discovery[1]. However, the efficiency, regioselectivity, and mechanistic pathway of the FIS are heavily dependent on the electronic and steric properties of the starting arylhydrazine.

This guide provides an objective, data-driven comparison between the baseline precursor, phenylhydrazine , and the highly functionalized (2-methoxyphenyl)hydrazine dihydrochloride . By analyzing the mechanistic divergences—specifically the "abnormal" Fischer indolization—we provide researchers with self-validating protocols to optimize yields and prevent catastrophic side reactions.

Mechanistic Divergence & The "Abnormal" Fischer Indole Synthesis

The standard FIS follows the classic Robinson mechanism: hydrazone formation, tautomerization to an ene-hydrazine, a [3,3]-sigmatropic rearrangement to form the new C–C bond, and finally, re-aromatization with the loss of ammonia to yield the indole[2].

When utilizing unsubstituted phenylhydrazine , this pathway proceeds smoothly across a wide variety of Brønsted and Lewis acid catalysts (e.g., HCl, H₂SO₄, ZnCl₂), typically delivering excellent yields (85–95%)[2].

Conversely, introducing an ortho-methoxy group via (2-methoxyphenyl)hydrazine fundamentally alters the reaction's behavior. While the electron-donating methoxy group generally enriches the aromatic system, its ortho positioning introduces significant steric hindrance during the [3,3]-sigmatropic rearrangement[3].

The Catalyst-Induced "Abnormal" Pathway: A critical failure point in synthesizing 7-methoxyindoles arises from the choice of acid catalyst. If hydrochloric acid (HCl) or certain halogenated Lewis acids are used, an "abnormal" Fischer indolization occurs[3][4]. During the re-aromatization step, the methoxy group is displaced by a nucleophilic chloride ion, resulting in the formation of a 6-chloroindole byproduct rather than the desired 7-methoxyindole[3]. To suppress this, researchers must strictly utilize non-halogenated acids (e.g., H₂SO₄, p-TsOH, or polyphosphoric acid)[4].

FischerIndoleMechanism PH Phenylhydrazine (Baseline) H_PH Hydrazone Intermediate PH->H_PH MPH (2-Methoxyphenyl)hydrazine (ortho-substituted) H_MPH Hydrazone Intermediate MPH->H_MPH Sigma_PH [3,3]-Sigmatropic Rearrangement H_PH->Sigma_PH Sigma_MPH [3,3]-Sigmatropic Rearrangement H_MPH->Sigma_MPH Indole Unsubstituted Indole (High Yield: 85-95%) Sigma_PH->Indole Path_Normal Normal Cyclization (Non-halogenated acid) Sigma_MPH->Path_Normal Path_Abnormal Abnormal Cyclization (HCl catalyst) Sigma_MPH->Path_Abnormal MethoxyIndole 7-Methoxyindole (Moderate Yield: 40-75%) Path_Normal->MethoxyIndole ChloroIndole 6-Chloroindole (Abnormal Byproduct) Path_Abnormal->ChloroIndole

Mechanistic divergence in Fischer Indole Synthesis based on precursor and acid catalyst selection.

Quantitative Yield & Condition Benchmarking

The table below summarizes the operational parameters and expected outcomes when benchmarking these two precursors against identical ketone substrates.

ParameterPhenylhydrazine (Baseline)(2-Methoxyphenyl)hydrazine Dihydrochloride
Target Core Unsubstituted Indole7-Methoxyindole
Salt State Free base or MonohydrochlorideDihydrochloride (Requires 2 eq. base to neutralize)
Typical Yield Range 85% – 95%40% – 75%
Catalyst Compatibility Broad (HCl, ZnCl₂, H₂SO₄, AcOH)Restricted (Must avoid HCl and halogenated Lewis acids)
Major Side Reactions MinimalAbnormal cyclization (6-chloroindoles), Dimerization
Steric Hindrance LowHigh (ortho-effect during sigmatropic shift)

Experimental Protocols: Self-Validating Workflows

To ensure high scientific integrity, the following protocols emphasize the causality behind the experimental steps—particularly the critical free-basing step required for the dihydrochloride salt.

Protocol A: Synthesis of Unsubstituted Indole via Phenylhydrazine

This protocol serves as the high-yield baseline.

  • Hydrazone Formation: Dissolve 1.0 equivalent of the target ketone and 1.05 equivalents of phenylhydrazine in absolute ethanol. Add a catalytic amount of glacial acetic acid.

  • Condensation: Reflux the mixture for 1–2 hours. The formation of the hydrazone is typically quantitative and can be tracked via TLC (consumption of the ketone).

  • Cyclization: To the same reaction vessel, add a strong acid catalyst (e.g., 2.0 M HCl in ethanol or ZnCl₂). Continue refluxing for 2–4 hours until the [3,3]-sigmatropic rearrangement is complete[2].

  • Workup: Cool the mixture, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation: The crude product is often highly pure, yielding 85-95% after a simple silica plug or recrystallization.

Protocol B: Synthesis of 7-Methoxyindole via (2-Methoxyphenyl)hydrazine Dihydrochloride

This protocol incorporates necessary modifications to prevent the abnormal Fischer reaction and handle the dihydrochloride salt[4][5].

  • Free-Basing the Precursor (Critical Step): (2-Methoxyphenyl)hydrazine is highly prone to oxidation and is thus supplied as a stable dihydrochloride salt. Dissolve 1.0 equivalent of the dihydrochloride salt in a biphasic mixture of water and diethyl ether. Carefully add 2.5 equivalents of solid NaHCO₃ in portions. Causality: The neutralization is highly exothermic and evolves CO₂; it must be done cautiously to release the free hydrazine into the ether layer without degrading it[5].

  • Extraction: Separate the organic layer, extract the aqueous layer once more with ether, combine the organics, dry over Na₂SO₄, and concentrate in vacuo to yield the free base.

  • Hydrazone Formation: Immediately react the free base with 1.0 equivalent of the ketone in toluene. Reflux with a Dean-Stark apparatus for 1.5 hours to azeotropically remove water, driving the condensation to completion.

  • Halogen-Free Cyclization (Critical Step): Evaporate the toluene. Dissolve the crude hydrazone in absolute ethanol and add a non-halogenated acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or H₂SO₄[4]. Causality: Avoiding HCl prevents the nucleophilic displacement of the ortho-methoxy group, completely suppressing the formation of the 6-chloroindole byproduct[3].

  • Workup & Purification: Reflux for 4–6 hours. Neutralize carefully, extract with dichloromethane, and purify via column chromatography. Expect moderate yields (40–75%) due to the inherent steric hindrance of the ortho-substitution.

Conclusion & Expert Insights

When benchmarking these two precursors, it is evident that phenylhydrazine is a robust, highly forgiving reagent. In contrast, (2-methoxyphenyl)hydrazine dihydrochloride demands strict environmental control. The drop in yield (from ~90% down to ~50%) is not merely an artifact of poor technique, but a fundamental consequence of the ortho-methoxy group's steric bulk during the sigmatropic rearrangement and its susceptibility to nucleophilic displacement. By actively managing the counterions in the reaction matrix (excluding chlorides), researchers can reliably synthesize 7-methoxyindoles and avoid the pitfalls of the abnormal Fischer indole synthesis.

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Comparative

A Senior Application Scientist's Guide to the Purity Validation of Commercial (2-Methoxyphenyl)hydrazine Dihydrochloride via Quantitative ¹H-NMR

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. (2-Methoxyphenyl)hydrazine dihydrochloride is a key building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible research. (2-Methoxyphenyl)hydrazine dihydrochloride is a key building block in the synthesis of various pharmaceutical compounds, and its purity directly influences reaction yields, impurity profiles, and the overall quality of the active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of quantitative proton nuclear magnetic resonance (¹H-NMR) spectroscopy against traditional chromatographic methods for the purity assessment of commercial batches of (2-Methoxyphenyl)hydrazine dihydrochloride.

The Analytical Imperative: Why Purity Matters

The presence of impurities in a starting material like (2-Methoxyphenyl)hydrazine dihydrochloride can have cascading effects on a synthetic pathway. These impurities may be unreacted starting materials from its own synthesis, byproducts, or degradation products. Their presence can lead to the formation of undesired side products in subsequent reactions, complicate purification processes, and potentially introduce toxic or genotoxic impurities into the final drug substance. Therefore, a robust and accurate method for purity determination is not just a quality control measure; it is a critical component of a successful drug development program.

A Tale of Two Techniques: qNMR vs. HPLC

High-Performance Liquid Chromatography (HPLC) has long been the workhorse for purity analysis in the pharmaceutical industry. It excels at separating complex mixtures and detecting trace impurities. However, quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment. Its fundamental advantage lies in the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for a direct and accurate quantification of a substance without the need for a specific reference standard of the analyte itself. This is a significant advantage when dealing with novel or specialized reagents where a certified reference standard of the main component may not be readily available.

The following table summarizes the key performance characteristics of each technique for the purity assessment of (2-Methoxyphenyl)hydrazine dihydrochloride:

FeatureQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on signal intensity proportional to molar concentration.Comparative method based on separation and detection (typically UV-Vis).
Reference Standard Requires a certified internal standard of a different, known compound.Requires a certified reference standard of the analyte for accurate quantification of the main component. Relies on relative response factors for impurity quantification without individual impurity standards.
Accuracy High, provides an absolute purity value.High, but can be influenced by the response factors of impurities, which may differ from the main component.
Precision Excellent, typically with low relative standard deviation (RSD).Very good, with low RSD.
Sample Throughput Generally faster per sample once the method is established.Can be automated for high throughput, but each run takes a specific amount of time.
Structural Information Provides detailed structural information of the analyte and any NMR-active impurities.Provides retention time and UV spectrum, which are less structurally informative.
Solvent Consumption Minimal, typically less than 1 mL of deuterated solvent per sample.Higher, requires continuous flow of mobile phase.

The qNMR Workflow for (2-Methoxyphenyl)hydrazine Dihydrochloride

The following diagram illustrates the logical workflow for determining the purity of (2-Methoxyphenyl)hydrazine dihydrochloride using qNMR with an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh (2-Methoxyphenyl)hydrazine dihydrochloride dissolve Dissolve both in DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Locking, Shimming) transfer->instrument_setup acquire_spectrum Acquire ¹H-NMR Spectrum (Quantitative Parameters) instrument_setup->acquire_spectrum process_fid Process FID (FT, Phasing, Baseline Correction) acquire_spectrum->process_fid integrate Integrate Signals (Analyte & Internal Standard) process_fid->integrate calculate Calculate Purity (Using qNMR Equation) integrate->calculate

Caption: Workflow for qNMR purity determination.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the methodology for determining the purity of a commercial batch of (2-Methoxyphenyl)hydrazine dihydrochloride using ¹H-NMR with maleic acid as an internal standard.

1. Materials and Reagents:

  • (2-Methoxyphenyl)hydrazine dihydrochloride (Sample to be analyzed)

  • Maleic acid (Certified Reference Material, >99.5% purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8 atom % D)

  • Analytical microbalance (readability ±0.01 mg or better)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

2. Predicted ¹H-NMR Spectrum of (2-Methoxyphenyl)hydrazine Dihydrochloride in DMSO-d₆:

  • ~10.5-11.5 ppm (broad singlet, 3H): -NHNH₃⁺ protons. The broadness is due to chemical exchange and quadrupolar effects of the nitrogen atoms.

  • ~6.8-7.4 ppm (multiplet, 4H): Aromatic protons of the phenyl ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • ~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) group protons. This signal is expected to be a sharp singlet and is an excellent candidate for integration.

3. Selection of the Internal Standard:

Maleic acid is an excellent internal standard for this analysis in DMSO-d₆.[1][2] Its key advantages are:

  • It provides a sharp singlet for its two olefinic protons at approximately 6.2 ppm, which is unlikely to overlap with the aromatic signals of the analyte.[1]

  • It is highly soluble in DMSO-d₆.

  • It is commercially available as a certified reference material with a well-defined purity.

4. Sample Preparation:

  • Accurately weigh approximately 10-15 mg of (2-Methoxyphenyl)hydrazine dihydrochloride into a clean, dry vial using an analytical microbalance. Record the exact weight.

  • Accurately weigh approximately 5-8 mg of maleic acid (internal standard) into the same vial. Record the exact weight.

  • Add approximately 0.75 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

5. ¹H-NMR Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Tune and lock the spectrometer on the deuterium signal of DMSO-d₆.

  • Shim the magnetic field to achieve optimal resolution and lineshape.

  • Acquire the ¹H-NMR spectrum using quantitative parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals being integrated (a delay of 30-60 seconds is generally sufficient to ensure full relaxation).

    • Number of Scans: 16 to 64, depending on the concentration, to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

6. Data Processing and Purity Calculation:

  • Apply Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet of the methoxy group of (2-Methoxyphenyl)hydrazine dihydrochloride (predicted around 3.8 ppm). Let this integral be Ianalyte.

  • Integrate the singlet of the olefinic protons of maleic acid (around 6.2 ppm). Let this integral be IIS.

  • The purity of the (2-Methoxyphenyl)hydrazine dihydrochloride sample is calculated using the following equation:

    Purityanalyte (%) = ( Ianalyte / Nanalyte ) x ( NIS / IIS ) x ( MWanalyte / manalyte ) x ( mIS / MWIS ) x PurityIS (%)

    Where:

    • Ianalyte = Integral of the analyte's methoxy signal

    • Nanalyte = Number of protons for the analyte's signal (3 for the methoxy group)

    • IIS = Integral of the internal standard's signal

    • NIS = Number of protons for the internal standard's signal (2 for maleic acid)

    • MWanalyte = Molecular weight of (2-Methoxyphenyl)hydrazine dihydrochloride (174.63 g/mol )

    • manalyte = Mass of the analyte

    • MWIS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )

    • mIS = Mass of the internal standard

    • PurityIS = Certified purity of the internal standard

Interpreting the Results: A Comparative Example

Let's consider a hypothetical commercial batch of (2-Methoxyphenyl)hydrazine dihydrochloride.

Purity Data from Supplier's Certificate of Analysis (CoA):

MethodPurity
HPLC (Area %)>98.0%

¹H-qNMR Experimental Data:

ParameterValue
Mass of Analyte (manalyte)12.55 mg
Mass of Maleic Acid (mIS)6.20 mg
Purity of Maleic Acid (PurityIS)99.8%
Integral of Analyte's -OCH₃ signal (Ianalyte)2.50
Integral of Maleic Acid's -CH=CH- signal (IIS)1.00

Calculation:

Purityanalyte (%) = (2.50 / 3) x (2 / 1.00) x (174.63 / 12.55) x (6.20 / 116.07) x 99.8% Purityanalyte (%) = 0.8333 x 2 x 13.9147 x 0.0534 x 99.8% Purityanalyte (%) = 98.5%

In this example, the qNMR result of 98.5% is in good agreement with the supplier's stated purity of >98.0% by HPLC. The qNMR result, however, provides a more absolute and traceable purity value.

Conclusion: The Power of an Orthogonal Approach

For the rigorous validation of commercial batch purity of (2-Methoxyphenyl)hydrazine dihydrochloride, ¹H-qNMR offers a robust, accurate, and efficient method that is orthogonal to traditional chromatographic techniques. Its ability to provide a direct, primary measure of purity without the need for an analyte-specific reference standard makes it an invaluable tool in the modern pharmaceutical development landscape. While HPLC remains a powerful technique for impurity profiling, the integration of qNMR into a quality control workflow provides a higher level of confidence in the quality of critical starting materials. This dual-pronged, orthogonal approach, leveraging the strengths of both techniques, ensures a more comprehensive and reliable characterization of drug substances, ultimately contributing to the development of safer and more effective medicines.

References

  • BIPM. (2018, January 17). ISRD-01 / Rapport BIPM-2018/01: Internal Standard Reference Data for qNMR: Maleic Acid. Bureau International des Poids et Mesures. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Royal Society of Chemistry. [Link]

  • Clementi, F. A., et al. (1994). 15N NMR: Substituent effect analysis in para- and meta-substituted phenylhydrazines. Magnetic Resonance in Chemistry, 32(2), 111-117. [Link]

  • Supporting Information for a scientific article. (n.d.). [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (NP0000023). Natural Products Magnetic Resonance Database. [Link]

  • AIST. (2015, January 6). 1H NMR SDBS-HR2014-02980NS. Spectral Database for Organic Compounds (SDBS). [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • Scientific Publication. (n.d.). 1H NMR (d6-DMSO, 600 MHz). [Link]

  • SpectraBase. (n.d.). (p-methoxyphenyl)hydrazine, monohydrochloride - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]

  • AIST. (1999, March 31). 1H NMR SDBS-NMR-HPM-03-279. Spectral Database for Organic Compounds (SDBS). [Link]

  • Turgut, Z., et al. (2016). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Molecules, 21(1), 132. [Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Methoxyphenyl)hydrazine dihydrochloride proper disposal procedures

Standard Operating Procedure: Proper Disposal and Deactivation of (2-Methoxyphenyl)hydrazine Dihydrochloride As a critical building block in drug development and agrochemical synthesis—most notably in the Fischer indole...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal and Deactivation of (2-Methoxyphenyl)hydrazine Dihydrochloride

As a critical building block in drug development and agrochemical synthesis—most notably in the Fischer indole synthesis—(2-Methoxyphenyl)hydrazine dihydrochloride (CAS: 41453-90-5 / 57396-67-5) is a highly valuable reagent. However, as an arylhydrazine derivative and an acidic salt, it presents severe occupational, toxicological, and environmental hazards.

This guide provides laboratory personnel and safety officers with field-proven, self-validating protocols for the safe handling, chemical deactivation, and final disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To safely dispose of a chemical, one must first understand its mechanism of action and reactivity. (2-Methoxyphenyl)hydrazine dihydrochloride poses a dual threat:

  • Hemotoxicity: Phenylhydrazine derivatives are rapidly absorbed and taken up by erythrocytes (red blood cells). Within the cell, they interact with hemoglobin in an auto-oxidation reaction that generates destructive free radicals. This causes lipid peroxidation of the cell membrane and oxidative degradation of spectrin, leading to Heinz body formation and severe hemolytic anemia[1][2].

  • Corrosivity & Reactivity: Because it is a dihydrochloride salt, its dissolution in water yields a highly acidic solution (pH < 2). It is also a potent reducing agent that reacts violently with strong oxidizers.

Table 1: Hazard Summary and Regulatory Classification

Hazard CategoryMechanistic Detail / Physical PropertyApplicable EPA Waste Code
Chemical Class Arylhydrazine salt; highly water-soluble.U133 (Base Hydrazine analog)[3]
Acute Toxicity Toxic via ingestion, inhalation, and dermal absorption.Characteristic Toxicity
Corrosivity Aqueous waste streams are strongly acidic.D002 (If aqueous pH < 2)[4]
Environmental Highly toxic to aquatic organisms; resists rapid biodegradation.N/A (Regulated under Clean Water Act)
Reactivity Strong reducing agent; forms explosive intermediates if mishandled.D003 (If reactive conditions are met)

Disposal Decision Workflow

The disposal route for (2-Methoxyphenyl)hydrazine dihydrochloride depends entirely on the physical state and volume of the waste.

DisposalWorkflow Start Waste Generation: (2-Methoxyphenyl)hydrazine dihydrochloride Type Determine Waste Type Start->Type Bulk Bulk Solid / Pure Chemical Type->Bulk > 5g Aqueous Trace Aqueous Residue Type->Aqueous < 5g or washings Spill Accidental Spill Type->Spill Uncontrolled release Incineration High-Temp Incineration (EPA Preferred) Bulk->Incineration Oxidation Chemical Deactivation (Alkaline Oxidation) Aqueous->Oxidation Cleanup Contain & Neutralize (Absorbent + Oxidant) Spill->Cleanup Oxidation->Incineration Send treated effluent for final disposal Cleanup->Incineration

Caption: Decision matrix for selecting the appropriate disposal route based on waste state and volume.

Primary Disposal Route: High-Temperature Incineration

For bulk quantities (>5 grams), expired stock, and concentrated mother liquors, high-temperature incineration (liquid injection or fluidized bed) is the EPA-mandated gold standard for hydrazine derivatives[5].

The Scientific Rationale: Chemical oxidation of bulk hydrazines is dangerous because the reaction is highly exothermic and can stall at hazardous intermediate phases. Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the N-N bond. Because the combustion of hydrazines generates nitrogen oxides (NOx), the waste must be transferred to a licensed commercial disposal facility equipped with catalytic NOx scrubbers[6].

Operational Protocol:

  • Keep the solid material in its original, tightly sealed container.

  • Do not mix with oxidizing waste streams (e.g., nitrates, peroxides, or halogens) in the same secondary containment bin.

  • Label clearly as "Toxic/Corrosive Organic Solid - Contains Arylhydrazine Salt."

Secondary Disposal Route: Laboratory-Scale Chemical Deactivation

For trace aqueous residues, glassware washings, or minor benchtop spills, chemical oxidation is employed to deactivate the hydrazine moiety before the liquid is sent for final commercial incineration.

The Scientific Rationale: The oxidation of arylhydrazines proceeds via a diazonium intermediate. If the reaction is incomplete—often due to insufficient oxidant or acidic conditions—the reaction stalls, generating highly toxic diazonium salts or carcinogenic nitrosamines. Furthermore, in acidic environments, the oxidation of hydrazines is dangerously slow[7]. Therefore, oxidation must be performed under strongly alkaline conditions with an excess of oxidant .

OxidationPathway Hydrazine Arylhydrazine (Ar-NH-NH2) Intermediate Diazonium Intermediate [Ar-N≡N]+ Hydrazine->Intermediate Oxidation (-2e-, -2H+) Oxidant Oxidant Oxidant->Intermediate Products Nitrogen Gas (N2) + Anisole Derivatives Intermediate->Products Complete Decomposition ToxicByproduct Toxic Byproducts (e.g., Nitrosamines) If incomplete Intermediate->ToxicByproduct Incomplete Reaction (Low pH/Oxidant)

Caption: Mechanistic pathway of arylhydrazine chemical oxidation highlighting the risk of incomplete reactions.

Step-by-Step Deactivation Protocol: Note: This is a self-validating system. The evolution of nitrogen gas serves as a visual indicator of the reaction, and a starch-iodide test validates completion.

  • Dilution & Alkalization: Dilute the (2-Methoxyphenyl)hydrazine dihydrochloride residue in water to a maximum concentration of 5% w/v. Slowly add 1M Sodium Hydroxide (NaOH) while stirring until the solution reaches a pH > 10. (Caution: Neutralizing the dihydrochloride salt is exothermic).

  • Controlled Oxidation: Place the reaction flask in an ice bath to keep temperatures below 30°C (preventing the volatilization of unreacted hydrazine). Slowly add a 5–10% Sodium Hypochlorite (NaOCl / household bleach) solution dropwise.

  • Observation: Vigorous effervescence of Nitrogen gas (N2) will occur. Continue adding NaOCl until the effervescence completely ceases and the characteristic color of the hydrazine solution fades.

  • Validation: Allow the mixture to stir at room temperature for 12 hours. Test the solution with starch-iodide paper. A rapid blue/black color change confirms the presence of excess hypochlorite, proving that all hydrazine has been consumed.

  • Final Packaging: Do NOT pour the deactivated mixture down the drain. Transfer the alkaline, oxidized aqueous mixture to a designated hazardous waste carboy for commercial incineration.

Emergency Spill Response Workflow

Because (2-Methoxyphenyl)hydrazine dihydrochloride is a fine powder, spills present an immediate inhalation hazard.

Step-by-Step Spill Cleanup Protocol:

  • Evacuation & PPE: Evacuate unprotected personnel from the immediate area. Responders must don a NIOSH-approved N95/P100 particulate respirator (or PAPR), heavy-duty nitrile gloves, and a chemical-resistant apron.

  • Dust Suppression: If the spill is solid, lightly mist the powder with water to prevent aerosolization. Never use dry sweeping or combustible sweeping compounds.

  • Neutralization & Absorption: Cover the spill with a 1:1:1 mixture of sodium carbonate (to neutralize the dihydrochloride acidity), clay absorbent, and sand.

  • Collection: Carefully scoop the neutralized mixture into a compatible, sealable plastic waste container using non-sparking polyethylene tools.

  • Surface Decontamination: Wash the spill area with a dilute, alkaline sodium hypochlorite solution to destroy trace residues, followed by a standard soap and water wash. Collect all decontamination washings as hazardous aqueous waste[3].

Sources

Handling

Personal protective equipment for handling (2-Methoxyphenyl)hydrazine dihydrochloride

As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with a field-proven, self-validating safety architecture for handling (2-Methoxyphenyl)hydrazine dihydrochlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide researchers and drug development professionals with a field-proven, self-validating safety architecture for handling (2-Methoxyphenyl)hydrazine dihydrochloride .

Because this compound is a dihydrochloride salt, it exists as a fine, crystalline powder that presents severe aerosolization risks. Furthermore, the methoxy-substituted arylhydrazine scaffold is highly reactive. To build a robust safety culture, we must move beyond merely listing rules; we must understand the mechanistic causality behind the hazards to implement protocols that inherently validate their own safety.

Mechanistic Hazard Profile & Causality

Arylhydrazines are potent nucleophiles and reducing agents. When systemic absorption occurs—either via inhalation of the aerosolized dihydrochloride dust or through dermal penetration—the hydrazine moiety undergoes rapid auto-oxidation. This process generates reactive oxygen species (ROS) and free radicals (1[1]).

In the bloodstream, these radicals aggressively oxidize the ferrous (Fe²⁺) iron in oxyhemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. This critically impairs oxygen transport, leading to tissue hypoxia. Simultaneously, lipid peroxidation destroys the erythrocyte membrane, causing severe hemolysis (). Additionally, the compound acts as a potent electrophilic sensitizer, covalently binding to skin proteins to trigger allergic dermatitis (2[2]).

Mechanism Hydrazine (2-Methoxyphenyl)hydrazine OxyHb Oxyhemoglobin (Fe2+) Hydrazine->OxyHb Oxidation MetHb Methemoglobin (Fe3+) OxyHb->MetHb ROS Reactive Oxygen Species OxyHb->ROS Byproduct Hypoxia Tissue Hypoxia MetHb->Hypoxia Lipid Lipid Peroxidation ROS->Lipid Hemolysis Erythrocyte Hemolysis Lipid->Hemolysis Hemolysis->Hypoxia

Mechanism of arylhydrazine-induced erythrocyte hemolysis and tissue hypoxia.

Personal Protective Equipment (PPE) Matrix

To counter these specific mechanistic threats, your PPE must act as a multi-layered, self-validating barrier.

Protective GearSpecificationCausality / Justification
Dermal (Hands) Double-gloved Nitrile (≥0.11 mm) or NeopreneHydrazines can permeate thin latex. Double-gloving provides a self-validating system: if the outer glove is compromised, the inner glove prevents immediate dermal sensitization ().
Respiratory NIOSH-approved N95/P100 or PAPRThe dihydrochloride salt exists as a fine powder that easily aerosolizes. Inhalation bypasses first-pass metabolism, introducing the toxin directly into the bloodstream (1[1]).
Ocular Chemical splash goggles + Face shieldPrevents severe ocular corrosion. Reactive dust dissolves in the moisture of the eyes, forming a highly irritating, localized acidic/hydrazine solution ().
Body Tyvek suit or heavy-duty lab coatPrevents the accumulation of reactive dust on personal clothing, mitigating chronic, low-dose exposure (2[2]).

Operational Workflow & Handling Protocol

SafetyProtocol cluster_0 Pre-Operation cluster_1 Active Handling (Fume Hood) cluster_2 Post-Operation Storage Storage (Inert Gas, <4°C) PPE Don PPE Matrix (Respirator, Double Gloves) Storage->PPE Weighing Anti-static Weighing (Minimize Dust) PPE->Weighing Transfer Solvent Addition (Suppress Aerosolization) Weighing->Transfer Spill Spill Event Weighing->Spill Reaction Closed-System Reaction Transfer->Reaction Transfer->Spill Decon Surface Decontamination (10% Bleach Wipe) Reaction->Decon Waste Hazardous Waste (High-Temp Incineration) Decon->Waste Contain Damp Inert Absorbent (No Dry Sweeping) Spill->Contain Contain->Waste

Operational workflow for handling (2-Methoxyphenyl)hydrazine dihydrochloride.

Step-by-Step Methodology:

  • Pre-Operation Environmental Validation: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Clear the workspace of any strong oxidizing agents (e.g., peroxides, nitric acid) to prevent spontaneous exothermic reactions ().

  • Static-Free Weighing: Utilize an anti-static weighing boat and a grounded spatula. Causality: Dihydrochloride salts carry static charges; static repulsion can cause the highly toxic dust to scatter out of the weighing area.

  • Solvent Addition & Transfer: Transfer the pre-weighed solid into the reaction vessel inside the fume hood and immediately introduce the reaction solvent. Causality: Wetting the solid suppresses aerosolization, instantly neutralizing the inhalation hazard of the dry dust.

  • Equipment Decontamination: Rinse all spatulas and weighing boats with a 10% dilute bleach solution, followed by copious amounts of water, before removing them from the fume hood ().

Spill Response & Decontamination Protocol

Arylhydrazines require immediate and calculated responses to prevent aerosolization and dermal exposure.

  • Evacuation and Isolation: Immediately halt work, alert personnel, and evacuate the immediate vicinity. Ensure the fume hood sash is pulled down to contain airborne particulates.

  • PPE Escalation: Responders must don a PAPR (Powered Air-Purifying Respirator) and heavy-duty Neoprene gloves before re-entering the spill zone.

  • Damp Containment (No Dry Sweeping): Critical Rule: Never sweep the dry powder. Dry sweeping aerosolizes the toxic dust. Gently cover the spill with a damp, inert absorbent material (e.g., wet sand or vermiculite) to trap the particulates (3[3]).

  • Collection and Surface Neutralization: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container. Wipe the contaminated surface with a 10% sodium hypochlorite (bleach) solution. Causality: Dilute bleach oxidizes residual hydrazine traces into inert nitrogen gas and water (). Wash the area thoroughly with soap and water to remove bleach residues.

Waste Disposal Plan

  • Segregation: Store the sealed waste container in a designated "Toxic/Mutagenic Solid Waste" secondary containment bin. Do not mix with acidic or oxidizing waste streams, as this can trigger violent decomposition (4[4]).

  • Labeling and Destruction: Label clearly: "Hazardous Waste: Contains (2-Methoxyphenyl)hydrazine dihydrochloride (Toxic/Mutagenic)". Dispose of strictly via high-temperature incineration managed by a licensed RCRA hazardous waste contractor (4[4]). Never discharge into the municipal sewer system due to extreme aquatic toxicity.

References

  • Flinn Scientific. "Phenylhydrazine Hydrochloride Safety Data Sheet (SDS)".
  • Central Drug House. "MATERIAL SAFETY DATA SHEET SDS/MSDS Phenylhydrazine Hydrochloride".
  • SD Fine-Chem. "PHENYLHYDRAZINE HYDROCHLORIDE - SD Fine-Chem".
  • Carl Roth. "Safety Data Sheet: Phenylhydrazine hydrochloride".
  • University of British Columbia. "Safety Procedures in Research & Teaching - UBC Forestry".
  • Central Glass & Ceramic Research Institute. "SAFETY MANUAL".
  • University at Buffalo. "Hazardous Waste Management Guidebook".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Methoxyphenyl)hydrazine dihydrochloride
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(2-Methoxyphenyl)hydrazine dihydrochloride
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